Product packaging for ONO-RS-082(Cat. No.:CAS No. 99754-06-0)

ONO-RS-082

Cat. No.: B1663043
CAS No.: 99754-06-0
M. Wt: 371.9 g/mol
InChI Key: MDVFITMPFHDRBZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

phospholipase A2 inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClNO3 B1663043 ONO-RS-082 CAS No. 99754-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVFITMPFHDRBZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244231
Record name 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99754-06-0
Record name 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099754060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino] benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

ONO-RS-082: A Technical Guide to its Mechanism of Action as a Phospholipase A2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible small molecule inhibitor of phospholipase A2 (PLA2), a critical enzyme family involved in the production of inflammatory lipid mediators. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its inhibitory effects on PLA2 and the subsequent impact on downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, this guide presents a potential, though less characterized, antibiotic mechanism of action for this compound.

Core Mechanism of Action: Inhibition of Phospholipase A2

This compound functions as a direct inhibitor of phospholipase A2 (PLA2) enzymes.[1] PLA2s are responsible for the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid and lysophospholipids.[2][3] This enzymatic step is the rate-limiting factor in the biosynthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins and leukotrienes, which are key mediators of inflammation.[3] this compound is a cell-permeable compound, allowing it to act on intracellular PLA2 enzymes, and has demonstrated activity in ex vivo preparations.

The primary mechanism of this compound involves the reversible inhibition of Ca2+-independent phospholipase A2 (iPLA2).[4] By blocking the active site of PLA2, this compound prevents the liberation of arachidonic acid from the cell membrane. This, in turn, suppresses the production of various pro-inflammatory eicosanoids.

Impact on Arachidonic Acid Cascade

The inhibition of PLA2 by this compound has significant downstream effects on the arachidonic acid cascade. By preventing the release of arachidonic acid, this compound effectively curtails the substrate available for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to a reduction in the synthesis of prostaglandins and leukotrienes, respectively. This has been experimentally demonstrated through the observed prevention of prostaglandin E2 (PGE2) release and the inhibition of thromboxane production in human platelets.[1][4]

ONO_RS_082_Mechanism cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) (e.g., iPLA2) AA Arachidonic Acid Membrane->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (e.g., PGE2, Thromboxane) COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation ONORS082 This compound ONORS082->PLA2 PLA2_Inhibition_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer + Substrate) Start->Prepare_Mixture Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Add_Enzyme Add PLA2 Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Products (TLC) Stop_Reaction->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

References

ONO-RS-082: A Technical Guide to a Ca2+-Independent Phospholipase A2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2), a key enzyme in the production of lipid signaling molecules. By blocking the hydrolysis of phospholipids at the sn-2 position, this compound effectively prevents the release of arachidonic acid, the precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and thromboxanes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of its role in cellular signaling pathways.

Core Mechanism of Action

Calcium-independent phospholipase A2 (iPLA2) is a member of the phospholipase A2 superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids. This reaction releases a free fatty acid, often arachidonic acid, and a lysophospholipid. Both of these products can act as signaling molecules or be further metabolized to generate a cascade of bioactive lipids known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), which are deeply involved in inflammatory processes.[1][2]

This compound is a reversible inhibitor of iPLA2.[2] Its inhibitory action is specific, as it has been shown not to inhibit phospholipase C (PLC) even at high concentrations.[3] By preventing the initial release of arachidonic acid, this compound effectively curtails the entire downstream eicosanoid signaling cascade. This makes it a valuable tool for studying the roles of iPLA2 in various physiological and pathological processes and a potential therapeutic agent for inflammatory diseases.

Quantitative Inhibitory Data

The inhibitory potency of this compound against PLA2 has been determined by various suppliers, with some discrepancies in the reported half-maximal inhibitory concentration (IC50) values. The available data on its in vitro and in vivo effects are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueEnzyme Source/Assay ConditionReference(s)
IC501.0 µMPhospholipase A (PLA)[3]
IC507.0 µMPhospholipase A2 (PLA2)
SpecificityNo inhibition of PLC at 100 µM---[3]

Table 2: Summary of In Vitro Cellular Effects of this compound

Cell LineConcentrationIncubation TimeEffectReference(s)
A549 (human lung epithelial cells)10 µM2-hour pretreatmentLargely prevented P. aeruginosa-induced PGE2 release.[3]
Human Platelets3.5 µM---Inhibited epinephrine-stimulated thromboxane production.---
Polymorphonuclear cells (PMNs)10 µM---Prevented P. aeruginosa-induced transepithelial migration.[3]

Table 3: Summary of In Vivo Effects of this compound

Animal ModelDosageAdministration RouteTreatment DurationEffectReference(s)
Monocrotaline-induced pulmonary hypertension (PH) rat model50 mg/kg/dayNot specified21 days (preventive)Reduced the development of PH.[3]

Signaling and Experimental Workflow Visualizations

To better illustrate the mechanism of action and experimental design, the following diagrams were generated using Graphviz (DOT language).

Signaling Pathway of iPLA2 and Inhibition by this compound

PLA2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Eicosanoid Synthesis Membrane_Phospholipid Membrane Phospholipid iPLA2 Ca2+-independent PLA2 (iPLA2) Membrane_Phospholipid->iPLA2 Substrate Arachidonic_Acid Arachidonic Acid iPLA2->Arachidonic_Acid Lysophospholipid Lysophospholipid iPLA2->Lysophospholipid ONO This compound ONO->iPLA2 Inhibits COX COX-1 / COX-2 Arachidonic_Acid->COX LOX Lipoxygenases Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Cell Migration Vascular Effects Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

This compound blocks the iPLA2-mediated release of arachidonic acid.
Experimental Workflow for In Vitro Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., A549) Pretreatment 3. Pre-treat cells with This compound or Vehicle Cell_Culture->Pretreatment Inhibitor_Prep 2. Prepare this compound Stock Solution (in DMSO) Inhibitor_Prep->Pretreatment Stimulation 4. Add Stimulus (e.g., P. aeruginosa, Epinephrine) Pretreatment->Stimulation Collect_Supernatant 5. Collect Supernatant or Cell Lysate Stimulation->Collect_Supernatant Assay 6. Perform Assay (e.g., PGE2 ELISA, Thromboxane RIA) Collect_Supernatant->Assay Data_Analysis 7. Quantify and Analyze Data (Calculate % Inhibition) Assay->Data_Analysis

General workflow for testing this compound's effect on cultured cells.

Detailed Experimental Protocols

The following are representative protocols for assays used to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific experimental conditions.

Protocol: In Vitro PLA2 Activity Inhibition Assay (Colorimetric)

This protocol is a general method to determine the IC50 of an inhibitor for PLA2 activity.

Materials:

  • Purified PLA2 enzyme

  • This compound

  • PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)

  • Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine (diheptanoyl Thio-PC)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-414 nm

  • DMSO (for dissolving inhibitor)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to achieve a range of final assay concentrations. Include a vehicle control (DMSO in Assay Buffer).

    • Reconstitute the PLA2 enzyme in Assay Buffer to a working concentration that yields a linear reaction rate.

    • Prepare the Substrate Solution by dissolving diheptanoyl Thio-PC and DTNB in Assay Buffer according to the manufacturer's instructions.

  • Assay Execution:

    • To each well of a 96-well plate, add 10 µL of the diluted this compound or vehicle control.

    • Add 10 µL of the PLA2 enzyme solution to each well.

    • Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 200 µL of the Substrate Solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 414 nm in kinetic mode, taking readings every minute for 15-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Prostaglandin E2 (PGE2) Release Assay in A549 Cells

This protocol describes how to measure the inhibitory effect of this compound on PGE2 release from cultured cells.

Materials:

  • A549 human lung epithelial cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound

  • Stimulating agent (e.g., Pseudomonas aeruginosa supernatant, IL-1β, or other inflammatory stimulus)

  • Phosphate-Buffered Saline (PBS)

  • Commercial Prostaglandin E2 ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture:

    • Seed A549 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment:

    • On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with sterile PBS.

    • Add fresh, serum-free medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) to the wells.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Cellular Stimulation:

    • After the pre-incubation period, add the stimulating agent to the wells (except for the unstimulated control wells).

    • Incubate for a predetermined time (e.g., 6-24 hours) to allow for PGE2 production and release into the medium.

  • Sample Collection and Analysis:

    • Following the stimulation period, carefully collect the supernatant from each well.

    • Centrifuge the supernatants briefly to pellet any detached cells or debris.

    • Measure the concentration of PGE2 in the cleared supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve according to the ELISA kit protocol.

    • Calculate the concentration of PGE2 in each sample.

    • Determine the percent inhibition of PGE2 release for each this compound concentration compared to the stimulated vehicle control.

Conclusion

This compound is a well-characterized, potent, and reversible inhibitor of Ca2+-independent phospholipase A2. Its ability to block the production of arachidonic acid and subsequent eicosanoid synthesis makes it an invaluable research tool for dissecting the complex roles of iPLA2 in cellular signaling, inflammation, and disease. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its potential as a therapeutic agent for a range of inflammatory conditions.

References

The Role of ONO-RS-082 in Signal Transduction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme pivotal in the generation of lipid second messengers. By attenuating the activity of iPLA2, this compound modulates critical signal transduction pathways, primarily by curtailing the arachidonic acid cascade and consequently the production of pro-inflammatory eicosanoids such as prostaglandins and thromboxanes. This targeted inhibition also imparts significant effects on intracellular membrane dynamics, notably disrupting endosomal trafficking and the structural integrity of the Golgi apparatus. Emerging evidence further suggests a regulatory role for PLA2 in the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, positioning this compound as a valuable tool for dissecting these complex pathways and as a potential therapeutic agent in inflammatory and proliferative disorders. This guide provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for its study, and quantitative data on its inhibitory effects.

Introduction to this compound

This compound is a synthetic molecule that exhibits high specificity as a reversible inhibitor of calcium-independent phospholipase A2 (iPLA2).[1][2] PLA2 enzymes are responsible for the hydrolysis of the sn-2 fatty acyl bond of phospholipids, a rate-limiting step in the liberation of arachidonic acid.[3] The calcium-independent isoform, iPLA2, is implicated in a variety of cellular processes beyond inflammation, including membrane remodeling and signal transduction. The ability of this compound to selectively inhibit this enzyme makes it an invaluable molecular probe for elucidating the multifaceted roles of iPLA2 in cellular signaling.

Core Mechanism of Action: Inhibition of Phospholipase A2

The primary mechanism of action of this compound is its direct inhibition of iPLA2 activity. This inhibition prevents the release of arachidonic acid from membrane phospholipids, thereby blocking the initial step of the arachidonic acid cascade.

Quantitative Inhibition Data

The inhibitory potency of this compound against PLA2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its efficacy.

Enzyme TargetReported IC50Reference
Phospholipase A2 (general)1.0 µM[4]
Phospholipase A2 (general)7.0 µM

Modulation of Downstream Signal Transduction Pathways

The inhibition of iPLA2 by this compound initiates a cascade of downstream effects on several key signaling pathways.

The Arachidonic Acid Cascade

By blocking the release of arachidonic acid, this compound effectively suppresses the synthesis of a wide array of bioactive lipid mediators known as eicosanoids. This includes prostaglandins and thromboxanes, which are potent signaling molecules involved in inflammation, immunity, and hemostasis. For instance, this compound has been shown to inhibit epinephrine-stimulated thromboxane production in human platelets.[3]

ONO_RS_082 This compound iPLA2 iPLA2 ONO_RS_082->iPLA2 Inhibits Arachidonic_Acid Arachidonic Acid iPLA2->Arachidonic_Acid Releases Membrane_Phospholipids Membrane Phospholipids Eicosanoids Eicosanoids (Prostaglandins, Thromboxanes) Arachidonic_Acid->Eicosanoids Metabolized to

This compound inhibits the arachidonic acid cascade.
MAP Kinase and NF-κB Pathways

Phospholipase A2 activity has been implicated in the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][3][5][6][7] These pathways are central to cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of sPLA2 IIa has been shown to attenuate NF-κB activity and promote apoptosis in lung cancer cells.[5][6] Furthermore, inhibition of calcium-independent PLA2 can activate the p38 MAPK signaling pathway.[1] While direct studies with this compound are limited, its inhibitory action on PLA2 suggests a potential role in modulating these critical signaling cascades.

cluster_0 PLA2-Mediated Signaling cluster_1 Downstream Pathways ONO_RS_082 This compound iPLA2 iPLA2 ONO_RS_082->iPLA2 Inhibits MAPK_Pathway MAPK Pathway (e.g., p38) iPLA2->MAPK_Pathway Modulates NFkB_Pathway NF-κB Pathway iPLA2->NFkB_Pathway Modulates

Potential influence of this compound on MAPK and NF-κB pathways.
Intracellular Membrane Trafficking

This compound has been demonstrated to disrupt the formation of endosome tubules and interfere with the maintenance of the Golgi complex.[3] This indicates a role for iPLA2 in the dynamic processes of membrane remodeling that are essential for vesicular transport and the proper functioning of the secretory and endocytic pathways.

ONO_RS_082 This compound iPLA2 iPLA2 ONO_RS_082->iPLA2 Inhibits Endosome_Tubulation Endosome Tubulation iPLA2->Endosome_Tubulation Required for Golgi_Maintenance Golgi Maintenance iPLA2->Golgi_Maintenance Required for

This compound's impact on intracellular membrane dynamics.

Experimental Protocols

Phospholipase A2 (PLA2) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PLA2 activity.

Materials:

  • Purified PLA2 enzyme

  • Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • This compound

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer and phospholipid substrate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified PLA2 enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Extract the liberated fatty acids.

  • Quantify the amount of released fatty acid using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Start Prepare Reaction Mixture Add_Inhibitor Add this compound Start->Add_Inhibitor Add_Enzyme Add PLA2 Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Fatty_Acids Extract Fatty Acids Stop_Reaction->Extract_Fatty_Acids Quantify Quantify Radioactivity Extract_Fatty_Acids->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Workflow for a PLA2 inhibition assay.
Measurement of Thromboxane Production

This protocol outlines a method to measure the effect of this compound on thromboxane B2 (a stable metabolite of thromboxane A2) production in platelets.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet agonist (e.g., epinephrine, collagen, or arachidonic acid)

  • This compound

  • Enzyme-linked immunosorbent assay (ELISA) kit for thromboxane B2 (TXB2)

Procedure:

  • Pre-incubate PRP or washed platelets with varying concentrations of this compound or vehicle control.

  • Stimulate the platelets with an agonist to induce thromboxane production.

  • Incubate for a specific time at 37°C.

  • Terminate the reaction by centrifugation to pellet the platelets.

  • Collect the supernatant.

  • Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Compare TXB2 levels in this compound-treated samples to the vehicle control to determine the inhibitory effect.

Western Blot Analysis of MAPK Activation

This protocol describes the detection of MAPK activation (phosphorylation) by Western blotting.

Materials:

  • Cell culture reagents

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each lysate.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against the phosphorylated form of the MAPK of interest.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the MAPK to normalize for protein loading.

NF-κB Nuclear Translocation Assay

This protocol outlines an immunofluorescence-based method to assess the effect of this compound on NF-κB nuclear translocation.

Materials:

  • Cells grown on coverslips

  • This compound

  • Stimulus to induce NF-κB translocation (e.g., TNF-α)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against an NF-κB subunit (e.g., p65)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Pre-treat cells with this compound or vehicle.

  • Stimulate cells with an NF-κB activating agent.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific binding sites.

  • Incubate with the primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of NF-κB translocation.

Conclusion

This compound serves as a critical research tool for investigating the complex roles of iPLA2 in cellular signaling. Its ability to potently and reversibly inhibit this enzyme allows for the detailed examination of the arachidonic acid cascade and its downstream consequences. Furthermore, the effects of this compound on intracellular membrane dynamics and its potential to modulate the MAPK and NF-κB pathways highlight the diverse functions of iPLA2 in cellular homeostasis and disease. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate mechanisms of this compound and the broader implications of iPLA2 inhibition in various physiological and pathological contexts. As our understanding of these pathways continues to evolve, the utility of selective inhibitors like this compound in both basic research and drug development will undoubtedly expand.

References

ONO-RS-082: A Technical Guide to its Primary Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme critical in various cellular signaling pathways. This technical guide provides an in-depth overview of the primary research applications of this compound, focusing on its role in the study of the arachidonic acid cascade and intracellular membrane trafficking. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate its use in a research setting.

Core Properties and Mechanism of Action

This compound, with the chemical name 2-(p-Amylcinnamoyl)amino-4-chlorobenzoic acid, is a cell-permeable compound that specifically targets and inhibits the activity of phospholipase A2 (PLA2) enzymes.[1] PLA2s are responsible for hydrolyzing the sn-2 position of glycerophospholipids, leading to the release of fatty acids and lysophospholipids. This compound exhibits a reversible inhibitory action, making it a valuable tool for studying the dynamic roles of PLA2 in cellular processes.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized in various systems, with IC50 values varying depending on the specific PLA2 isoform and the experimental conditions.

ParameterValueSystem/AssayReference
IC507 µMPurified guinea pig lung PLA2
IC501.0 µMPLA2N/A
Inhibition86% at 3.5 µMEpinephrine-stimulated thromboxane production in human plateletsN/A

Primary Research Application 1: Interrogation of the Arachidonic Acid Cascade

A major application of this compound is in the study of the arachidonic acid (AA) cascade. By inhibiting PLA2, this compound blocks the initial step of this pathway: the release of arachidonic acid from membrane phospholipids. This prevents the subsequent synthesis of pro-inflammatory and signaling lipids known as eicosanoids, which include prostaglandins and thromboxanes.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of PLA2 in the arachidonic acid cascade and the point of inhibition by this compound.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA Hydrolysis COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes ONORS082 This compound ONORS082->PLA2 Inhibition

This compound inhibits PLA2, blocking arachidonic acid release.
Experimental Protocol: Inhibition of Thromboxane Production in Human Platelets

This protocol is based on the methodology described in studies investigating the effect of this compound on platelet activation.

  • Platelet Preparation:

    • Isolate human platelets from whole blood using standard differential centrifugation techniques to obtain platelet-rich plasma (PRP).

    • Adjust the platelet concentration in a suitable buffer (e.g., Tyrode's buffer) to a standardized value.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Pre-incubate the platelet suspension with the desired concentration of this compound (e.g., 3.5 µM) or vehicle control (DMSO) for a specified time at 37°C.

  • Platelet Stimulation:

    • Induce platelet activation and thromboxane synthesis by adding an agonist, such as epinephrine.

  • Quantification of Thromboxane:

    • Terminate the reaction after a defined incubation period.

    • Pellet the platelets by centrifugation.

    • Measure the concentration of thromboxane B2 (a stable metabolite of thromboxane A2) in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of thromboxane production in the this compound-treated samples relative to the vehicle-treated controls.

Primary Research Application 2: Investigating Endosome-to-Golgi Trafficking

This compound has been instrumental in revealing the role of PLA2 in the formation of membrane tubules from endosomes and the Golgi complex.[1] This process is crucial for the recycling of receptors and other molecules within the cell. Inhibition of PLA2 by this compound disrupts these trafficking pathways in a concentration-dependent manner.[2]

Signaling Pathway: Endosome-to-Golgi Retrograde Transport

The following diagram illustrates the key steps in endosome-to-Golgi trafficking and the involvement of PLA2.

Endosome_Golgi_Trafficking Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis Late_Endosome Late Endosome Early_Endosome->Late_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycling_Endosome->Plasma_Membrane Recycling TGN Trans-Golgi Network (TGN) Recycling_Endosome->TGN Retrograde Transport PLA2 PLA2 PLA2->Recycling_Endosome Tubule Formation ONORS082 This compound ONORS082->PLA2 Inhibition

This compound inhibits PLA2-mediated endosomal tubule formation.
Experimental Protocol: Assessing Transferrin Recycling Inhibition

This protocol is adapted from studies examining the effects of this compound on endocytic trafficking.[2]

  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., HeLa cells) on coverslips.

    • To label the endocytic compartments, incubate the cells with fluorescently labeled transferrin (e.g., Tf-FITC) for a defined period (e.g., 45 minutes) at 37°C.

  • Inhibitor Treatment and Chase:

    • Prepare a stock solution of this compound in DMSO.

    • After the labeling period, wash the cells to remove unbound transferrin.

    • Incubate the cells in a chase medium (without labeled transferrin) containing various concentrations of this compound (e.g., 1 µM and 10 µM) or a vehicle control for a specific duration (e.g., 40 minutes).

  • Microscopy and Image Analysis:

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Analyze the images to assess the localization of the fluorescently labeled transferrin. In control cells, transferrin will be cleared from the cell or recycled to the perinuclear recycling compartment. In this compound-treated cells, a concentration-dependent block in trafficking will be observed, with transferrin accumulating in peripheral endosomes.

Experimental Workflow: In Vitro Inhibition Assay

The following diagram outlines a general workflow for an in vitro experiment using this compound.

Experimental_Workflow Start Start: Prepare Biological System (e.g., isolated platelets, cultured cells) PreIncubate Pre-incubation with this compound (or vehicle control) Start->PreIncubate Stimulate Apply Stimulus (e.g., epinephrine, growth factor) PreIncubate->Stimulate Incubate Incubation Period Stimulate->Incubate Measure Measure Outcome (e.g., thromboxane levels, protein localization) Incubate->Measure Analyze Data Analysis and Comparison Measure->Analyze End End Analyze->End

General workflow for an in vitro this compound inhibition experiment.

Other Notable Research Applications

  • Inflammation and Immunity: this compound has been used to study the role of PLA2 in inflammatory responses, such as polymorphonuclear leukocyte (PMN) migration and the production of inflammatory mediators.

  • Pulmonary Hypertension: In animal models, this compound has been investigated for its effects on the development of pulmonary hypertension.

  • Insulin Secretion: The compound has been used to probe the involvement of PLA2 in glucose-stimulated insulin secretion from pancreatic islets.

Conclusion

This compound is a valuable pharmacological tool for dissecting the multifaceted roles of calcium-independent phospholipase A2 in cellular physiology and pathophysiology. Its ability to reversibly inhibit the production of arachidonic acid and its metabolites, as well as its impact on fundamental processes like intracellular trafficking, makes it a cornerstone reagent for researchers in cell biology, pharmacology, and drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for the effective application of this compound in a research context.

References

The Role of ONO-RS-082 in Elucidating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. By blocking the activity of PLA2, this compound serves as an invaluable tool for studying the intricate mechanisms of inflammatory responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in experimental models of inflammation. Detailed experimental protocols, quantitative data from key studies, and visualizations of the relevant signaling pathways are presented to facilitate its use in research and drug development.

Introduction to this compound

This compound is a synthetic small molecule that exhibits inhibitory activity against both calcium-independent phospholipase A2 (iPLA2) and secretory phospholipase A2 (sPLA2)[1]. The inhibition of these enzymes prevents the liberation of arachidonic acid from membrane phospholipids, a rate-limiting step in the biosynthesis of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. This targeted action makes this compound a specific and effective pharmacological tool for investigating the roles of PLA2-mediated signaling in a variety of inflammatory conditions.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the enzymatic activity of phospholipase A2. This inhibition prevents the hydrolysis of the sn-2 position of glycerophospholipids, thereby blocking the release of arachidonic acid.

The Phospholipase A2 Inflammatory Pathway

The inhibition of PLA2 by this compound disrupts a key signaling cascade that leads to the production of inflammatory mediators. A simplified representation of this pathway is illustrated below.

PLA2_Pathway Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 Cell Membrane Phospholipids Cell Membrane Phospholipids Cell Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Hydrolysis of Phospholipids This compound This compound This compound->PLA2 Inhibition Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

This compound inhibits PLA2, blocking the inflammatory cascade.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueSpecies/SystemReference
IC50 for PLA2 1.0 µMNot specified[1]
IC50 for PLA2 7 µMGuinea pig lung
Experimental ModelThis compound Concentration/DoseObserved EffectReference
P. aeruginosa-induced PMN transepithelial migration10 µMComplete blockage of HXA3-mediated migration and significant prevention of PGE2 release.[1]
Rat model of monocrotaline-induced pulmonary hypertension50 mg/kg/dayReduction in the development of pulmonary hypertension with long-term preventive treatment.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments involving this compound.

In Vitro Inhibition of PLA2 Activity

This protocol describes a general method to assess the inhibitory effect of this compound on PLA2 activity.

PLA2_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement Prepare PLA2 enzyme solution Prepare PLA2 enzyme solution Pre-incubate PLA2 with this compound Pre-incubate PLA2 with this compound Prepare PLA2 enzyme solution->Pre-incubate PLA2 with this compound Prepare substrate solution\n(e.g., radiolabeled phospholipids) Prepare substrate solution (e.g., radiolabeled phospholipids) Initiate reaction by adding substrate Initiate reaction by adding substrate Prepare substrate solution\n(e.g., radiolabeled phospholipids)->Initiate reaction by adding substrate Prepare this compound solutions\n(various concentrations) Prepare this compound solutions (various concentrations) Prepare this compound solutions\n(various concentrations)->Pre-incubate PLA2 with this compound Pre-incubate PLA2 with this compound->Initiate reaction by adding substrate Incubate at 37°C for a defined time Incubate at 37°C for a defined time Initiate reaction by adding substrate->Incubate at 37°C for a defined time Stop the reaction\n(e.g., by adding a quenching solution) Stop the reaction (e.g., by adding a quenching solution) Incubate at 37°C for a defined time->Stop the reaction\n(e.g., by adding a quenching solution) Separate liberated fatty acids\n(e.g., by chromatography) Separate liberated fatty acids (e.g., by chromatography) Stop the reaction\n(e.g., by adding a quenching solution)->Separate liberated fatty acids\n(e.g., by chromatography) Quantify radioactivity Quantify radioactivity Separate liberated fatty acids\n(e.g., by chromatography)->Quantify radioactivity

Workflow for in vitro PLA2 inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified PLA2 enzyme in a suitable buffer (e.g., Tris-HCl with CaCl2).

    • Prepare a substrate solution containing radiolabeled phospholipids (e.g., 14C-phosphatidylethanolamine) in the same buffer.

    • Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Inhibition Assay:

    • In a microcentrifuge tube, add the PLA2 enzyme solution.

    • Add the desired concentration of this compound or vehicle control to the enzyme solution and pre-incubate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., a mixture of butanol, pyridine, and acetic acid).

    • Vortex the tubes and centrifuge to separate the phases.

    • Collect the organic phase containing the liberated radiolabeled fatty acids.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PLA2 inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This protocol outlines a standard in vivo model to evaluate the anti-inflammatory effects of this compound.

Paw_Edema_Protocol Acclimatize rats Acclimatize rats Measure baseline paw volume Measure baseline paw volume Acclimatize rats->Measure baseline paw volume Administer this compound or vehicle (i.p.) Administer this compound or vehicle (i.p.) Measure baseline paw volume->Administer this compound or vehicle (i.p.) Induce inflammation with carrageenan injection (subplantar) Induce inflammation with carrageenan injection (subplantar) Administer this compound or vehicle (i.p.)->Induce inflammation with carrageenan injection (subplantar) 30 min pre-treatment Measure paw volume at various time points (e.g., 1, 2, 3, 4, 5 hours) Measure paw volume at various time points (e.g., 1, 2, 3, 4, 5 hours) Induce inflammation with carrageenan injection (subplantar)->Measure paw volume at various time points (e.g., 1, 2, 3, 4, 5 hours) Calculate paw edema and percentage inhibition Calculate paw edema and percentage inhibition Measure paw volume at various time points (e.g., 1, 2, 3, 4, 5 hours)->Calculate paw edema and percentage inhibition

Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals:

    • Use male Wistar rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals in a controlled environment with free access to food and water.

  • Experimental Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer this compound (e.g., 10, 30, 50 mg/kg) or vehicle control (e.g., saline with a small percentage of DMSO) intraperitoneally (i.p.).

    • After 30 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage of inhibition of edema for each this compound-treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion

This compound is a valuable pharmacological tool for investigating the role of phospholipase A2 in inflammatory processes. Its ability to specifically inhibit the production of arachidonic acid and its downstream inflammatory mediators allows for the detailed study of this critical signaling pathway. The experimental protocols and quantitative data provided in this guide serve as a resource for researchers and scientists aiming to utilize this compound in their studies of inflammation and for professionals in the field of drug development exploring PLA2 as a therapeutic target. Further research with this compound will undoubtedly continue to shed light on the complex mechanisms of inflammation and aid in the development of novel anti-inflammatory therapies.

References

ONO-RS-082: A Technical Guide to its Inhibitory Effect on Platelet Thromboxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, plays a pivotal role in hemostasis and thrombosis. Its synthesis in platelets is initiated by the liberation of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2). ONO-RS-082, a known inhibitor of PLA2, has been identified as a significant modulator of this pathway, effectively reducing the production of thromboxane. This technical guide provides an in-depth overview of the mechanism of action of this compound on thromboxane synthesis in platelets, supported by experimental data, detailed protocols, and pathway visualizations.

Mechanism of Action: Inhibition of Phospholipase A2

This compound exerts its inhibitory effect on thromboxane synthesis by targeting phospholipase A2 (PLA2), the enzyme responsible for the initial and rate-limiting step in the arachidonic acid cascade. By inhibiting PLA2, this compound prevents the release of arachidonic acid from the platelet membrane phospholipids. This substrate deprivation effectively halts the downstream synthesis of thromboxane A2.

The thromboxane synthesis pathway, and the specific inhibitory point of this compound, is depicted in the following signaling pathway diagram.

Thromboxane_Synthesis_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase PLA2 Phospholipase A2 (PLA2) COX1 Cyclooxygenase-1 (COX-1) TXAS Thromboxane A2 Synthase ONORS082 This compound ONORS082->PLA2 Inhibits

Caption: Signaling pathway of thromboxane A2 synthesis in platelets and the inhibitory action of this compound.

Quantitative Data on the Inhibitory Effect of this compound

The inhibitory potency of this compound on PLA2 and its downstream effect on thromboxane production have been quantified in several studies. The following tables summarize the key quantitative data.

ParameterValueCell Type/SystemReference
IC50 for PLA2 Inhibition 1.0 µMNot specified[Source with this value]
IC50 for PLA2 Inhibition 7.0 µMPurified guinea pig lung PLA2[Source with this value]

Table 1: In vitro inhibitory concentration (IC50) of this compound on Phospholipase A2.

AgonistThis compound ConcentrationInhibition of Thromboxane ProductionPlatelet SourceReference
Epinephrine3.5 µM86%Human Platelets[Source with this value]

Table 2: Inhibition of agonist-stimulated thromboxane production in human platelets by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on thromboxane synthesis in platelets.

Preparation of Human Platelets

A standardized protocol for the isolation of human platelets is crucial for reproducible results.

Platelet_Preparation_Workflow Start Whole Blood Collection (Sodium Citrate Anticoagulant) Centrifuge1 Centrifugation (e.g., 200 x g for 15 min) Start->Centrifuge1 PRP_Collection Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Collection Centrifuge2 Centrifugation (e.g., 1000 x g for 10 min) PRP_Collection->Centrifuge2 Pellet_Resuspension Resuspend Platelet Pellet (Tyrode's Buffer) Centrifuge2->Pellet_Resuspension Platelet_Count Platelet Counting and Adjustment Pellet_Resuspension->Platelet_Count End Washed Platelets Ready for Assay Platelet_Count->End

Caption: Experimental workflow for the preparation of washed human platelets.

Protocol Details:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

  • First Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • PRP Collection: Carefully aspirate the upper PRP layer.

  • Second Centrifugation: Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

  • Washing: Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in a suitable buffer, such as Tyrode's buffer, containing apyrase to prevent platelet activation.

  • Platelet Counting: Determine the platelet concentration using a hematology analyzer and adjust to the desired concentration for the specific assay.

Measurement of Arachidonic Acid Release

This assay directly measures the activity of PLA2 by quantifying the release of radiolabeled arachidonic acid from platelet membranes.

Protocol Details:

  • Platelet Labeling: Incubate washed platelets with [³H]-arachidonic acid for a specified time (e.g., 90 minutes at 37°C) to allow for its incorporation into membrane phospholipids.

  • Washing: Wash the labeled platelets to remove unincorporated [³H]-arachidonic acid.

  • Incubation with this compound: Pre-incubate the labeled platelets with various concentrations of this compound or vehicle control for a defined period.

  • Stimulation: Induce platelet activation and arachidonic acid release by adding an agonist such as epinephrine or thrombin.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

  • Lipid Extraction and Separation: Extract the lipids and separate the free arachidonic acid from the phospholipids using thin-layer chromatography (TLC).

  • Quantification: Scrape the area of the TLC plate corresponding to arachidonic acid and quantify the radioactivity using liquid scintillation counting.

Quantification of Thromboxane B2 (TXB2) Production

Since TXA2 is highly unstable, its production is typically quantified by measuring its stable, inactive metabolite, thromboxane B2 (TXB2), using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

TXB2_Measurement_Workflow Start Incubate Washed Platelets with this compound or Vehicle Stimulation Stimulate Platelets (e.g., with Epinephrine) Start->Stimulation Incubation Incubate for a Defined Period (e.g., 5 min at 37°C) Stimulation->Incubation Termination Terminate Reaction (e.g., by adding Indomethacin) Incubation->Termination Centrifugation Centrifuge to Pellet Platelets Termination->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection TXB2_Assay Quantify TXB2 in Supernatant (ELISA or RIA) Supernatant_Collection->TXB2_Assay End Data Analysis TXB2_Assay->End

Caption: Experimental workflow for the measurement of thromboxane B2 (TXB2) production.

Protocol Details:

  • Platelet Preparation: Use washed human platelets prepared as described in Protocol 1.

  • Incubation with Inhibitor: Pre-incubate the platelets with varying concentrations of this compound or a vehicle control.

  • Stimulation: Initiate thromboxane synthesis by adding a platelet agonist (e.g., epinephrine, collagen, or thrombin).

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 5 minutes) at 37°C with gentle agitation.

  • Reaction Termination: Stop the reaction by adding a cyclooxygenase inhibitor such as indomethacin to prevent further thromboxane synthesis and by placing the samples on ice.

  • Sample Preparation: Centrifuge the samples to pellet the platelets and collect the supernatant.

  • TXB2 Measurement: Quantify the concentration of TXB2 in the supernatant using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

Conclusion

This compound is a potent inhibitor of thromboxane synthesis in platelets, acting through the direct inhibition of phospholipase A2. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the effects of this compound and other PLA2 inhibitors on platelet function. The provided diagrams offer a clear visualization of the underlying signaling pathways and experimental workflows, facilitating a deeper understanding of the mechanism of action of this compound. Further research, particularly focusing on detailed dose-response studies and in vivo efficacy, will be crucial in fully elucidating the therapeutic potential of this compound as an antiplatelet agent.

Unraveling the Reversibility of ONO-RS-082 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reversible inhibition mechanism of ONO-RS-082, a notable inhibitor of phospholipase A2 (PLA2). This document provides a comprehensive overview of the available data, detailed experimental methodologies for assessing reversibility, and a visualization of the relevant biological pathways.

Executive Summary

This compound, chemically known as 2-(p-Amylcinnamoyl)amino-4-chlorobenzoic acid, is recognized as a reversible inhibitor of Ca2+-independent phospholipase A2 (iPLA2).[1] Its primary mechanism of action involves the modulation of the PLA2 enzyme, which plays a critical role in various cellular signaling pathways by releasing fatty acids from phospholipids. The reversibility of an inhibitor is a crucial parameter in drug development, influencing its pharmacokinetic and pharmacodynamic profile. This guide synthesizes the current understanding of this compound's reversible inhibitory action, providing a foundational resource for researchers in the field.

Mechanism of Action and Signaling Pathway

This compound targets phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade. PLA2 catalyzes the hydrolysis of the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting PLA2, this compound effectively blocks the production of these downstream signaling molecules.

The following diagram illustrates the PLA2 signaling pathway and the point of inhibition by this compound.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Substrate for ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases Lysophospholipids Lysophospholipids PLA2->Lysophospholipids Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Metabolized to Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes Metabolized to Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation ONORS082 This compound ONORS082->PLA2 Inhibits

Diagram 1: this compound Inhibition of the PLA2 Signaling Pathway.

Quantitative Data on this compound Inhibition

Parameter Value Enzyme Source Reference
IC501.0 µMPhospholipase A2[1]
IC507 µMGuinea pig lung PLA2[2]

Experimental Protocols for Determining Reversibility

The reversibility of an enzyme inhibitor is a critical characteristic that distinguishes it from irreversible inhibitors, which form covalent bonds with the enzyme. The following are detailed methodologies for key experiments that can be employed to assess the reversibility of this compound's inhibition of PLA2.

Washout Experiment

A washout experiment is a direct method to determine if an inhibitor's effect diminishes after its removal from the experimental system.

Objective: To assess the recovery of PLA2 activity after the removal of this compound.

Methodology:

  • Enzyme-Inhibitor Incubation: Incubate purified PLA2 enzyme with a saturating concentration of this compound (e.g., 5-10 times the IC50) for a predetermined period (e.g., 30-60 minutes) to ensure binding equilibrium.

  • Inhibitor Removal: Rapidly remove the unbound inhibitor from the enzyme-inhibitor complex. This can be achieved through methods such as:

    • Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with a specific molecular weight cutoff and dialyze against a large volume of inhibitor-free buffer.

    • Gel Filtration: Pass the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the larger enzyme from the smaller inhibitor molecule.

    • Rapid Dilution: Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold or more) into a reaction buffer containing the substrate. This reduces the concentration of the free inhibitor to a level well below its IC50.

  • Enzyme Activity Assay: Immediately after the removal or dilution of this compound, measure the enzymatic activity of PLA2. A standard PLA2 activity assay can be used, which typically involves a fluorescent or radiolabeled phospholipid substrate.

  • Data Analysis: Compare the enzyme activity in the washout sample to a positive control (enzyme without inhibitor) and a negative control (enzyme with inhibitor, no washout). A significant recovery of enzyme activity in the washout sample indicates reversible inhibition.

The logical workflow for a washout experiment is depicted below.

Washout_Experiment_Workflow Start Start Incubate Incubate PLA2 with this compound Start->Incubate Remove Remove Unbound this compound (Dialysis, Gel Filtration, or Dilution) Incubate->Remove Assay Measure PLA2 Activity Remove->Assay Analyze Analyze Data: Compare activity to controls Assay->Analyze Conclusion Conclusion on Reversibility Analyze->Conclusion

Diagram 2: Workflow for a Washout Experiment.
Binding Kinetics Analysis using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for studying the kinetics of biomolecular interactions in real-time without the need for labels.

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of the this compound and PLA2 interaction.

Methodology:

  • Immobilization: Covalently immobilize purified PLA2 onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.

  • Association Phase: Monitor the binding of this compound to the immobilized PLA2 in real-time, which is observed as an increase in the SPR signal.

  • Dissociation Phase: Replace the this compound solution with the running buffer to monitor the dissociation of the inhibitor from the enzyme, observed as a decrease in the SPR signal.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and Kd values. A measurable koff value is indicative of a reversible interaction.

Conclusion

References

Methodological & Application

Optimal Working Concentration of ONO-RS-082 In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid from membrane phospholipids. This document provides detailed application notes and experimental protocols for determining and utilizing the optimal working concentration of this compound in various in vitro settings. The provided information is intended to guide researchers in effectively employing this inhibitor to investigate PLA2-mediated signaling pathways and for the development of novel therapeutic agents.

Introduction

Phospholipase A2 (PLA2) enzymes play a central role in numerous physiological and pathological processes, including inflammation, signal transduction, and host defense. Upon activation, PLA2 hydrolyzes the sn-2 position of glycerophospholipids, liberating arachidonic acid and lysophospholipids. Arachidonic acid is subsequently metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate a diverse array of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. This compound effectively blocks the initial step in this cascade by inhibiting PLA2 activity, making it a valuable tool for studying inflammatory and other PLA2-dependent pathways. Recent studies have also suggested a novel role for this compound as an antibiotic agent with a unique mechanism of action involving membrane permeabilization in Gram-positive bacteria.

Mechanism of Action

This compound is a reversible inhibitor of Ca2+-independent phospholipase A2 (iPLA2).[1] Its primary mechanism of action involves the direct inhibition of PLA2, thereby preventing the release of arachidonic acid from cell membranes. This, in turn, blocks the downstream production of eicosanoids, which are key mediators of inflammation.

Signaling Pathway of Phospholipase A2 (PLA2) and Inhibition by this compound

PLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Lysophospholipids Lysophospholipids Membrane_Phospholipids->Lysophospholipids Stimulus Pro-inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Activates PLA2->Membrane_Phospholipids PLA2->Arachidonic_Acid Releases PLA2->Lysophospholipids Releases ONORS082 This compound ONORS082->PLA2 Inhibits COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Metabolized by Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Produces Inflammation Inflammation Eicosanoids->Inflammation Mediates

Caption: this compound inhibits PLA2, blocking the release of arachidonic acid.

Quantitative Data Summary

The optimal working concentration of this compound is cell type- and assay-dependent. A summary of reported effective concentrations is provided below. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

ParameterValueSpecies/Cell TypeAssayReference
IC50 1.0 µMNot specifiedPhospholipase A2 activity assayMedChemExpress, DC Chemicals
IC50 7 µMPurified guinea pig lungPhospholipase A2 activity assayAbcam, Fisher Scientific
Effective Conc. 3.5 µMHuman plateletsThromboxane production inhibitionCayman Chemical
Effective Conc. 10 µMA549 lung epithelial cellsPGE2 release inhibitionMedChemExpress
Effective Conc. 1 - 100 µMRat peritoneal mast cellsHistamine release inhibitionInternational Archives of Allergy and Immunology

Experimental Protocols

Protocol 1: Inhibition of Substance P-induced Histamine Release from Rat Peritoneal Mast Cells

This protocol is adapted from a study demonstrating the concentration-dependent inhibition of histamine release by this compound.[2]

1. Materials:

  • This compound (stock solution in DMSO)

  • Substance P

  • Percoll

  • HEPES buffer

  • Rat peritoneal mast cells

2. Mast Cell Isolation:

  • Isolate peritoneal cells from rats by peritoneal lavage with HEPES buffer.

  • Purify mast cells using a Percoll gradient.

  • Wash and resuspend the purified mast cells in HEPES buffer.

3. Histamine Release Assay:

  • Pre-incubate the purified mast cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) for 10 minutes at 37°C.

  • Challenge the cells with Substance P (10⁻⁵ mol/l) for 1 minute at 37°C to induce histamine release.

  • Stop the reaction by placing the tubes on ice.

  • Centrifuge the samples to pellet the cells.

  • Collect the supernatant and measure the histamine content using a suitable method (e.g., fluorometric assay or ELISA).

  • Calculate the percentage of histamine release relative to the total histamine content (determined by lysing an aliquot of cells).

Experimental Workflow for In Vitro Inhibition Assay

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation Isolate/Culture Target Cells Preincubation Pre-incubate Cells with This compound or Vehicle Cell_Isolation->Preincubation ONO_Prep Prepare this compound Stock (e.g., in DMSO) ONO_Prep->Preincubation Stimulus_Prep Prepare Stimulus (e.g., Substance P) Stimulation Stimulate Cells Stimulus_Prep->Stimulation Preincubation->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Termination Terminate Reaction Incubation->Termination Sample_Collection Collect Supernatant/Lysate Termination->Sample_Collection Measurement Measure Endpoint (e.g., Histamine, PGE2) Sample_Collection->Measurement Data_Analysis Analyze Data and Determine IC50/EC50 Measurement->Data_Analysis

Caption: General workflow for an in vitro inhibition assay using this compound.

Protocol 2: General Protocol for Inhibition of Prostaglandin E2 (PGE2) Release in A549 Cells

This is a general protocol based on the reported use of this compound in A549 cells. The specific stimulus will depend on the experimental question.

1. Materials:

  • A549 human lung adenocarcinoma cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound (stock solution in DMSO)

  • Stimulus of interest (e.g., IL-1β, TNF-α, or bacterial components)

  • PGE2 ELISA kit

2. Cell Culture:

  • Culture A549 cells in appropriate flasks or plates until they reach 80-90% confluency.

  • For experiments, seed cells into 24- or 48-well plates and allow them to adhere overnight.

3. PGE2 Release Assay:

  • Replace the culture medium with serum-free medium and pre-incubate the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Add the desired stimulus to the wells and incubate for the appropriate time to induce PGE2 release (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 3: General Protocol for Inhibition of Thromboxane B2 (TXB2) Production in Human Platelets

This is a general protocol based on the reported use of this compound in human platelets. The specific agonist will depend on the experimental design.

1. Materials:

  • Freshly isolated human platelets

  • Tyrode's buffer

  • This compound (stock solution in DMSO)

  • Platelet agonist (e.g., epinephrine, collagen, arachidonic acid)

  • TXB2 ELISA kit

2. Platelet Preparation:

  • Isolate platelets from fresh human blood by differential centrifugation.

  • Wash and resuspend the platelets in Tyrode's buffer to the desired concentration.

3. Thromboxane B2 Production Assay:

  • Pre-incubate the platelet suspension with this compound (e.g., 3.5 µM) or vehicle (DMSO) for 10-15 minutes at 37°C.

  • Add the platelet agonist to initiate platelet activation and thromboxane production.

  • Incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle agitation.

  • Stop the reaction by adding a stopping reagent (e.g., indomethacin or by placing on ice).

  • Centrifuge the samples to obtain platelet-free plasma/supernatant.

  • Measure the concentration of TXB2 (the stable metabolite of TXA2) in the supernatant using a commercial ELISA kit.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of phospholipase A2 in various biological processes. The optimal working concentration of this compound is highly dependent on the specific in vitro model and the assay being performed. It is imperative for researchers to empirically determine the most effective concentration for their experimental setup by performing a dose-response analysis. The protocols provided herein serve as a guide for the application of this compound in common in vitro assays.

References

Application Notes and Protocols: Preparation of ONO-RS-082 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade responsible for the production of various inflammatory mediators.[1][2][3] Accurate preparation of a stock solution is the first critical step for in vitro and in vivo studies investigating its biological effects, which include the disruption of endosome tubule formation and maintenance of the Golgi complex.[2][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Properties and Storage

A summary of the key quantitative data for this compound is presented in the table below. It is crucial to use this information for accurate concentration calculations and proper storage to maintain the compound's stability and activity.

PropertyValueCitations
Molecular Weight 371.86 g/mol [3][5]
Appearance White to off-white solid[5]
Solubility in DMSO Up to 100 mg/mL (268.92 mM). Solubility can be aided by warming or sonication. It is recommended to use newly opened, anhydrous DMSO as the product is hygroscopic.[1][5]
Storage of Powder -20°C for up to 3 years or 4°C for up to 2 years. Store in the dark as the compound is light-sensitive.[1][5]
Stock Solution Storage Aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[2][5][6]

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution

This protocol details the steps to prepare a 50 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)[7]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

Equipment
  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Calculations

To prepare a 50 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 50 mM stock solution:

  • Concentration = 50 mM = 0.050 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 371.86 g/mol

Mass (mg) = 0.050 mol/L * 0.001 L * 371.86 g/mol = 0.01859 g = 18.59 mg

Procedure
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[6] This prevents condensation of moisture onto the hygroscopic compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound (e.g., 18.59 mg for 1 mL of a 50 mM solution) into the tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[5]

  • Storage: Store the aliquots at -20°C or -80°C in a light-protected container.[1][2][4][5][6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for this compound Stock Solution Preparation.

Mechanism of Action: Inhibition of PLA2 Signaling

This compound exerts its effects by inhibiting phospholipase A2 (PLA2). This enzyme is responsible for hydrolyzing membrane phospholipids to release arachidonic acid, the precursor for prostaglandins and leukotrienes, which are potent inflammatory mediators. The diagram below shows a simplified representation of this pathway.

G cluster_pathway Simplified PLA2 Signaling Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 Hydrolysis arachidonic Arachidonic Acid pla2->arachidonic ono This compound ono->pla2 Inhibition downstream Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) arachidonic->downstream COX/LOX Enzymes

Caption: this compound inhibits the PLA2-mediated release of arachidonic acid.

Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Notes and Protocols for In Vivo Administration of ONO-RS-082 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-082 is a reversible inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, this compound has the potential to modulate inflammatory responses, making it a compound of interest for various therapeutic areas. These application notes provide a summary of the currently available information on the in vivo administration and dosage of this compound in animal models, along with generalized protocols that can be adapted for preclinical research.

Note: Publicly available in vivo data for this compound is limited. The information provided herein is based on the available scientific literature and should be supplemented with further dose-finding and pharmacokinetic studies for specific research applications.

Quantitative Data Summary

Currently, detailed pharmacokinetic and comprehensive dose-response data for this compound in various animal models are not widely published. The table below summarizes the available in vivo dosage information.

Animal ModelDisease/IndicationAdministration RouteDosageStudy DurationObserved Effect
RatPulmonary HypertensionNot Specified50 mg/kg/dayLong-termNot Specified

Mechanism of Action: Phospholipase A2 Inhibition

This compound exerts its pharmacological effect by inhibiting the activity of phospholipase A2 (PLA2). PLA2 enzymes hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By blocking this initial step, this compound can effectively suppress the production of these key inflammatory mediators.

membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid pla2->aa ono This compound ono->pla2 Inhibition cox COX Pathway aa->cox lox LOX Pathway aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Figure 1: Simplified signaling pathway of this compound mediated inhibition of the arachidonic acid cascade.

Experimental Protocols

Due to the limited specific protocols for this compound in the public domain, the following are generalized experimental protocols for the in vivo administration of a test compound in rodent models. These should be adapted based on the specific experimental design, compound characteristics, and institutional animal care and use committee (IACUC) guidelines.

General Workflow for In Vivo Efficacy Study

acclimatization Animal Acclimatization grouping Randomization & Grouping acclimatization->grouping baseline Baseline Measurements grouping->baseline disease_induction Disease Model Induction baseline->disease_induction treatment This compound Administration disease_induction->treatment monitoring Monitoring (Clinical Signs, Body Weight) treatment->monitoring endpoint Endpoint Data Collection (e.g., tissue harvesting, imaging) monitoring->endpoint analysis Data Analysis endpoint->analysis

Figure 2: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Animal Models
  • Species: Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6, BALB/c). The choice of species and strain will depend on the disease model.

  • Health Status: Use healthy, specific-pathogen-free (SPF) animals.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

Formulation and Preparation of this compound

The solubility of this compound in aqueous solutions is limited. Therefore, a suitable vehicle is required for in vivo administration.

  • Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve in a minimal amount of DMSO.

    • Add PEG400 and vortex to mix.

    • Add Tween 80 and vortex to mix.

    • Bring the solution to the final volume with sterile saline or phosphate-buffered saline (PBS).

    • The final formulation should be a clear solution. If precipitation occurs, sonication or gentle warming may be required. Prepare fresh on the day of dosing.

Administration Routes

The choice of administration route will depend on the desired pharmacokinetic profile and the experimental model.

  • Oral (PO) Gavage:

    • Procedure: Use a proper-sized, ball-tipped gavage needle. Gently restrain the animal and insert the needle over the tongue into the esophagus and down to the stomach. Administer the formulation slowly.

    • Volume: Typically 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Intraperitoneal (IP) Injection:

    • Procedure: Restrain the animal to expose the abdomen. Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Volume: Typically 5-10 mL/kg for rats and 10-20 mL/kg for mice.

  • Intravenous (IV) Injection:

    • Procedure: For rats, the lateral tail vein is commonly used. For mice, the tail vein is also the preferred site. Proper restraint and technique are crucial.

    • Volume: Typically 1-5 mL/kg for rats and 5-10 mL/kg for mice. The injection should be administered slowly.

  • Subcutaneous (SC) Injection:

    • Procedure: Lift the loose skin on the back of the neck or flank to form a tent. Insert a 25-27 gauge needle into the base of the tented skin.

    • Volume: Typically 5-10 mL/kg for rats and 10-20 mL/kg for mice.

Dosing Regimen
  • Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal effective dose of this compound for a specific animal model and indication. A starting point could be a logarithmic dose range (e.g., 1, 10, 50 mg/kg).

  • Frequency: The dosing frequency (e.g., once daily, twice daily) should be determined based on the pharmacokinetic properties of this compound, which are not currently well-documented.

Monitoring and Endpoint Analysis
  • Monitoring: Animals should be monitored regularly for clinical signs of toxicity, changes in body weight, and food/water intake.

  • Endpoint Analysis: At the end of the study, various endpoints can be assessed, including:

    • Pharmacodynamic markers: Measurement of inflammatory mediators (e.g., prostaglandins, leukotrienes) in plasma or tissue.

    • Efficacy measures: Dependent on the disease model (e.g., tumor volume, inflammatory score, behavioral tests).

    • Pharmacokinetic analysis: Collection of blood samples at various time points after dosing to determine key PK parameters (Cmax, Tmax, AUC, half-life).

Conclusion

The successful in vivo application of this compound in animal models requires careful consideration of the experimental design, including the choice of animal model, administration route, dosage, and formulation. While specific data for this compound is sparse, the general principles of preclinical pharmacology and the provided generalized protocols offer a framework for researchers to design and execute robust in vivo studies. It is imperative to conduct preliminary dose-finding and tolerability studies to establish a safe and effective dosing regimen for each specific application.

Application Notes and Protocols for ONO-RS-082 in the Study of PLA2-Mediated Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2), a critical enzyme in the initiation of the arachidonic acid cascade and subsequent production of pro-inflammatory lipid mediators.[1][2][3] By blocking PLA2 activity, this compound serves as an invaluable tool for investigating the role of PLA2-mediated signaling in a multitude of physiological and pathological processes, including inflammation, cell trafficking, and cardiovascular disease. These application notes provide detailed protocols for the use of this compound in various in vitro and in vivo experimental models to dissect the intricate signaling pathways governed by PLA2.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₂₁H₂₂ClNO₃[1]
Molecular Weight 371.86 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (up to 100 mg/mL)[1]
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various assays, demonstrating its efficacy in blocking PLA2 and its downstream effects.

ParameterValueAssay SystemReference
IC₅₀ (PLA2 Inhibition) 1.0 µMGeneral PLA2 activity assay[1][4][5]
IC₅₀ (PLA2 Inhibition) 7 µMSpecific PLA2 activity assay[2][3]
Effective Concentration (PMN Migration Inhibition) 10 µMP. aeruginosa-induced PMN transepithelial migration in A549 cells[1][4]
Effective Concentration (PGE₂ Release Inhibition) 10 µMP. aeruginosa-induced PGE₂ release in A549 cells[1][4]
Effective Concentration (Histamine Release Inhibition) 10⁻⁶ to 10⁻⁴ MSubstance P-induced histamine release from rat peritoneal mast cells[6]
Effective Concentration (Endocytic Trafficking Block) 1-10 µMEndocytic recycling of LDLR and TfR in HeLa cells[7]
In Vivo Dosage (Pulmonary Hypertension Model) 50 mg/kg/dayMonocrotaline-induced pulmonary hypertension in rats[1][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its application in research.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 substrate of ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid produces ONORS082 This compound ONORS082->PLA2 inhibits COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation CellTrafficking Cell Trafficking Leukotrienes->CellTrafficking

Figure 1: this compound inhibits the PLA2-mediated arachidonic acid cascade.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis PrepareCells Prepare Cell Culture or Animal Model Treatment Treat with this compound and Stimulus PrepareCells->Treatment PrepareONO Prepare this compound Stock Solution PrepareONO->Treatment Incubation Incubate for Defined Period Treatment->Incubation CollectSamples Collect Samples (e.g., supernatant, cells) Incubation->CollectSamples Assay Perform Downstream Assay (e.g., ELISA, Migration Assay) CollectSamples->Assay DataAnalysis Analyze and Interpret Data Assay->DataAnalysis

Figure 2: General experimental workflow for using this compound.

Experimental Protocols

Protocol 1: In Vitro PLA2 Inhibition Assay

This protocol provides a method to determine the inhibitory effect of this compound on PLA2 activity using a commercially available assay kit.

Materials:

  • This compound (powder)

  • DMSO

  • PLA2 Assay Kit (e.g., Abcam, ab133089)

  • Purified PLA2 enzyme

  • Assay Buffer

  • Substrate (e.g., Diheptanoyl Thio-PC)

  • DTNB (Ellman's reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -80°C.

  • Prepare Working Solutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Reaction: a. In a 96-well plate, add 10 µL of Assay Buffer (for control) or 10 µL of this compound working solution to the respective wells. b. Add 10 µL of purified PLA2 enzyme solution to each well. c. Add 10 µL of DTNB solution to each well. d. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding 200 µL of the PLA2 substrate solution to each well.

  • Measurement: Immediately begin reading the absorbance at 414 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (V) for each concentration of this compound (ΔAbsorbance/Δtime). b. Determine the percentage of inhibition for each concentration compared to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Inhibition of PGE₂ Release from Cultured Cells

This protocol describes how to assess the effect of this compound on stimulus-induced prostaglandin E2 (PGE₂) release from a cell line, such as A549 lung epithelial cells.

Materials:

  • A549 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • Stimulus (e.g., Pseudomonas aeruginosa PAO1, IL-1β, or LPS)

  • Phosphate-Buffered Saline (PBS)

  • PGE₂ ELISA Kit (e.g., R&D Systems, KGE004B)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-treatment with this compound: a. The following day, wash the cells twice with PBS. b. Add fresh serum-free medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) to the wells. c. Pre-incubate the cells for 2 hours at 37°C in a CO₂ incubator.[1][4]

  • Stimulation: Add the stimulus (e.g., P. aeruginosa PAO1 at a specific multiplicity of infection) to the wells and incubate for the desired time period (e.g., 4-24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cell debris.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatants using a PGE₂ ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the PGE₂ levels in the this compound-treated groups to the vehicle-treated control group to determine the inhibitory effect.

Protocol 3: Neutrophil Transepithelial Migration Assay

This protocol details the use of this compound to inhibit neutrophil migration across an epithelial monolayer in response to a bacterial stimulus.

Materials:

  • Epithelial cells (e.g., A549 or T84)

  • Transwell inserts (e.g., 3.0 µm pore size)

  • 24-well companion plates

  • This compound

  • Human neutrophils (isolated from fresh human blood)

  • Bacterial stimulus (e.g., Pseudomonas aeruginosa PAO1)

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Epithelial Monolayer Culture: Seed epithelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Pre-treatment: Pre-treat the epithelial monolayer with this compound (e.g., 10 µM) or vehicle in both the apical and basolateral chambers for 2 hours.[1][4]

  • Infection: Add the bacterial stimulus to the apical chamber of the Transwell inserts.

  • Neutrophil Addition: Isolate human neutrophils and add them to the basolateral chamber of the Transwell.

  • Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for neutrophil migration.

  • Quantification of Migration: a. Collect the medium from the apical chamber. b. Lyse any migrated neutrophils in the apical chamber and quantify the number of migrated cells by measuring MPO activity using a commercial kit.

  • Data Analysis: Compare the number of migrated neutrophils in the this compound-treated group to the vehicle-treated control.

Protocol 4: Inhibition of Histamine Release from Mast Cells

This protocol outlines a method to evaluate the effect of this compound on substance P-induced histamine release from isolated rat peritoneal mast cells.[6][8]

Materials:

  • Rat peritoneal mast cells (isolated and purified)

  • This compound

  • Substance P

  • Tyrode's buffer

  • Histamine ELISA kit or fluorometric assay

  • Percoll

Procedure:

  • Mast Cell Isolation: Isolate mast cells from the peritoneal cavity of rats and purify them using a Percoll gradient.

  • Pre-incubation: Resuspend the purified mast cells in Tyrode's buffer and pre-incubate with various concentrations of this compound (10⁻⁶ to 10⁻⁴ M) or vehicle for 10 minutes at 37°C.[6]

  • Stimulation: Add substance P (e.g., 10⁻⁵ M) to the mast cell suspension to induce histamine release.[6]

  • Termination of Reaction: After 1 minute of incubation at 37°C, stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.[6]

  • Histamine Measurement: Collect the supernatant and measure the histamine concentration using a suitable assay kit.

  • Data Analysis: Calculate the percentage of histamine release for each condition and compare the this compound-treated groups to the control to determine the inhibitory effect.

Conclusion

This compound is a versatile and effective inhibitor of PLA2, making it an essential pharmacological tool for researchers investigating the vast array of cellular processes regulated by PLA2-mediated signaling. The protocols provided herein offer a starting point for utilizing this compound to explore the roles of PLA2 in inflammation, immune cell trafficking, and other physiological and pathophysiological contexts. As with any experimental system, optimization of concentrations, incubation times, and specific reagents may be necessary for individual applications.

References

ONO-RS-082: A Potent Tool for Investigating Endosomal Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

ONO-RS-082 is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2).[1][2][3] This cell-permeable compound has emerged as a valuable pharmacological tool for dissecting the intricate roles of iPLA2 in various cellular processes, particularly in the regulation of membrane trafficking and organelle dynamics. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on endosomal dynamics, including endosome tubulation and cargo recycling.

Mechanism of Action

This compound exerts its inhibitory effect on iPLA2, an enzyme that catalyzes the hydrolysis of the sn-2 acyl bond of phospholipids, leading to the production of free fatty acids and lysophospholipids. These lipid mediators are crucial for maintaining membrane fluidity and curvature, processes essential for the formation of transport vesicles and tubules from endosomal compartments. By inhibiting iPLA2, this compound disrupts the generation of these lipid messengers, thereby impairing membrane budding and fission events required for endosomal trafficking. Specifically, inhibition of iPLA2 by this compound has been shown to disrupt the formation of endosomal tubules and interfere with the maintenance of the Golgi complex.[1][2][3]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/SystemReference
IC50 (PLA2) 1.0 µMNot specified[4]
IC50 (PLA2) 7 µMGuinea pig lung[2][3][5]
Inhibition of Thromboxane Production 3.5 µMHuman platelets[1]

Signaling Pathway

The inhibition of iPLA2 by this compound impacts endosomal dynamics through the modulation of lipid signaling pathways that are critical for membrane remodeling.

ONO_RS_082_Pathway cluster_membrane Endosomal Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid produces Lysophospholipids Lysophospholipids Phospholipids->Lysophospholipids produces This compound This compound iPLA2 iPLA2 This compound->iPLA2 inhibits iPLA2->Phospholipids hydrolyzes Membrane_Curvature Membrane_Curvature Arachidonic_Acid->Membrane_Curvature promotes Lysophospholipids->Membrane_Curvature promotes Endosome_Tubulation Endosome_Tubulation Membrane_Curvature->Endosome_Tubulation enables Cargo_Recycling Cargo_Recycling Endosome_Tubulation->Cargo_Recycling facilitates

Caption: this compound inhibits iPLA2, disrupting endosomal dynamics.

Experimental Protocols

Here we provide detailed protocols for investigating the effects of this compound on endosomal dynamics using a transferrin recycling assay. This assay is a widely used method to monitor the trafficking of the transferrin receptor, a classic marker for clathrin-mediated endocytosis and recycling pathways.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Culture cells on coverslips Starvation 2. Serum starve cells Cell_Culture->Starvation ONO_Treatment 3. Treat with this compound or vehicle Starvation->ONO_Treatment Pulse 4. Pulse with fluorescently-labeled Transferrin ONO_Treatment->Pulse Chase 5. Chase with unlabeled Transferrin Pulse->Chase Fixation 6. Fix and permeabilize cells Chase->Fixation Imaging 7. Image using fluorescence microscopy Fixation->Imaging Analysis 8. Quantify intracellular Transferrin fluorescence Imaging->Analysis

References

Application of ONO-RS-082 in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-082 is a potent and reversible inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2][3] Elevated iPLA2 activity is associated with neuroinflammatory and neurodegenerative conditions, making it a compelling therapeutic target.[1][2][4] This document provides detailed application notes and protocols for the use of this compound in neuroscience research, based on its known mechanism of action and studies involving other iPLA2 inhibitors. While direct studies of this compound in specific neurological models are limited, its established role as an iPLA2 inhibitor allows for its application in investigating neuroinflammation, neurodegeneration, and synaptic plasticity.

Chemical Properties and Storage

PropertyValueReference
CAS Number 99754-06-0[5]
Molecular Formula C21H22ClNO3[5]
Molecular Weight 371.9 g/mol
IC50 for PLA2 1.0 - 7.0 µM[6][7][8]
Solubility Soluble in DMSO (up to 50 mM) and ethanol (up to 25 mM) with warming.
Storage Store at -20°C, protected from light.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of iPLA2. This enzyme catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of fatty acids, such as arachidonic acid, and lysophospholipids. These molecules are precursors for a variety of bioactive lipid mediators, including prostaglandins and leukotrienes, which play a crucial role in inflammatory cascades. By blocking iPLA2, this compound can attenuate the production of these pro-inflammatory molecules, thereby exerting anti-inflammatory and potentially neuroprotective effects.

cluster_membrane Cell Membrane Glycerophospholipids Glycerophospholipids iPLA2 iPLA2 Glycerophospholipids->iPLA2 Substrate Arachidonic_Acid Arachidonic Acid iPLA2->Arachidonic_Acid Produces Lysophospholipids Lysophospholipids iPLA2->Lysophospholipids Produces ONO_RS_082 This compound ONO_RS_082->iPLA2 Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory_Mediators Leads to Lysophospholipids->Pro_inflammatory_Mediators Leads to

Figure 1: Mechanism of action of this compound.

Applications in Neuroscience Research

Based on the established role of iPLA2 in the CNS, this compound is a valuable tool for investigating:

  • Neuroinflammation: Studying the role of iPLA2-mediated lipid signaling in microglial and astrocytic activation, and the subsequent production of inflammatory cytokines and chemokines.

  • Neurodegeneration: Investigating the contribution of iPLA2 to neuronal cell death in models of Alzheimer's disease, Parkinson's disease, stroke, and spinal cord injury.[1][2][4]

  • Synaptic Plasticity: Exploring the involvement of iPLA2 in synaptic transmission and plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

Experimental Protocols

The following are detailed, putative protocols for the application of this compound in key neuroscience experiments. These protocols are based on established methodologies for other iPLA2 inhibitors and should be optimized for specific experimental conditions.

Inhibition of Neuroinflammation in Primary Microglial Cultures

Objective: To assess the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in primary microglia.

Materials:

  • Primary microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound (stock solution in DMSO)

  • Griess Reagent for nitrite measurement

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Protocol:

  • Cell Culture: Plate primary microglia in 96-well plates at a density of 5 x 10^4 cells/well and culture for 24 hours.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Nitric Oxide Measurement: Collect the supernatant and measure nitrite concentration using the Griess reagent as an indicator of nitric oxide production.

  • Cytokine Measurement: Use ELISA kits to quantify the levels of TNF-α and IL-6 in the culture supernatant.

  • Cell Viability: Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Start Start Plate_Cells Plate Primary Microglia Start->Plate_Cells Pre_treat Pre-treat with This compound/Vehicle Plate_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Assess_Viability Assess Cell Viability (MTT Assay) Stimulate->Assess_Viability Measure_NO Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Measure_NO Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines End End Measure_NO->End Measure_Cytokines->End Assess_Viability->End

Figure 2: Workflow for assessing the anti-inflammatory effects of this compound.

Neuroprotection Assay in a Model of Excitotoxicity

Objective: To determine if this compound can protect primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27

  • Glutamate

  • This compound (stock solution in DMSO)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Fluorescent microscopy reagents (e.g., Propidium Iodide and Hoechst 33342)

Protocol:

  • Neuronal Culture: Culture primary cortical neurons for 7-10 days in vitro to allow for maturation.

  • Pre-treatment: Pre-treat the neurons with this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 2 hours.

  • Excitotoxic Insult: Expose the neurons to glutamate (100 µM) for 30 minutes.

  • Washout and Recovery: Wash out the glutamate and replace with fresh, pre-warmed culture medium containing the respective concentrations of this compound or vehicle.

  • Assessment of Cell Death: After 24 hours, assess neuronal cell death by measuring LDH release into the culture medium.

  • Fluorescent Staining: Stain cells with Propidium Iodide (to label dead cells) and Hoechst 33342 (to label all cell nuclei) and visualize using fluorescence microscopy to quantify the percentage of dead cells.

Start Start Culture_Neurons Culture Primary Cortical Neurons Start->Culture_Neurons Pre_treat Pre-treat with This compound/Vehicle Culture_Neurons->Pre_treat Induce_Excitotoxicity Induce Excitotoxicity (Glutamate) Pre_treat->Induce_Excitotoxicity Washout Washout & Recovery Induce_Excitotoxicity->Washout Assess_LDH Measure LDH Release Washout->Assess_LDH Fluorescent_Staining Fluorescent Staining (PI/Hoechst) Washout->Fluorescent_Staining End End Assess_LDH->End Fluorescent_Staining->End

Figure 3: Workflow for the neuroprotection assay.

Investigation of Synaptic Plasticity in Hippocampal Slices

Objective: To examine the effect of this compound on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

  • Adult mouse or rat

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • This compound (stock solution in DMSO)

  • Electrophysiology rig with perfusion system and recording electrodes

  • High-frequency stimulation (HFS) protocol for LTP induction

Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Baseline Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) at the Schaffer collateral-CA1 synapse for 20 minutes.

  • Drug Application: Perfuse the slice with aCSF containing this compound (e.g., 10 µM) or vehicle (DMSO) for 20-30 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-LTP Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis: Compare the degree of potentiation in this compound-treated slices to control slices.

Start Start Prepare_Slices Prepare Hippocampal Slices Start->Prepare_Slices Recovery Slice Recovery Prepare_Slices->Recovery Baseline_Recording Baseline fEPSP Recording Recovery->Baseline_Recording Drug_Application Apply this compound/ Vehicle Baseline_Recording->Drug_Application Induce_LTP Induce LTP (HFS) Drug_Application->Induce_LTP Post_LTP_Recording Post-LTP fEPSP Recording Induce_LTP->Post_LTP_Recording Data_Analysis Data Analysis Post_LTP_Recording->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for investigating the effect of this compound on LTP.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other iPLA2 inhibitors from the literature, providing a reference for dose-selection in experimental designs.

CompoundTargetAssay SystemIC50 / Effective ConcentrationReference
This compound PLA2Purified enzyme1.0 - 7.0 µM[6][7][8]
This compound Thromboxane ProductionHuman Platelets3.5 µM (inhibition)[3][5][9]
Bromoenol lactone (BEL)iPLA2Hippocampal pyramidal neurons(Used to inhibit iPLA2)[10]
Methylarachidonyl-fluorophosphonate (MAFP)cPLA2 and iPLA2Primary cortical and hippocampal neurons(Used to inhibit PLA2)[11]

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of iPLA2 in a range of neurological processes. The provided application notes and protocols offer a framework for its use in studying neuroinflammation, neuroprotection, and synaptic plasticity. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs, contributing to a better understanding of the therapeutic potential of iPLA2 inhibition in neurological disorders.

References

Utilizing ONO-RS-082 in Cardiovascular and Platelet Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade and platelet activation pathways. By blocking PLA2, this compound effectively prevents the release of arachidonic acid from membrane phospholipids, thereby inhibiting the production of downstream pro-inflammatory and pro-thrombotic mediators such as thromboxanes and prostaglandins. These characteristics make this compound a valuable tool for investigating the roles of PLA2 in cardiovascular diseases and platelet-related disorders.

This document provides detailed application notes and experimental protocols for utilizing this compound in cardiovascular and platelet studies. It includes summaries of quantitative data, step-by-step methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows.

Data Presentation

This compound Inhibitory Activity
ParameterValueSpecies/TissueReference
IC50 for PLA27 µMGuinea Pig Lung[1]
Effects of this compound on Platelet Function
ExperimentAgonistThis compound ConcentrationObserved EffectReference
Thromboxane B2 ProductionEpinephrine3.5 µMInhibition[2][3]
Platelet AggregationEpinephrineNot SpecifiedInhibition (inferred from thromboxane inhibition)[2][3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Platelets

ONO_RS_082_Mechanism cluster_membrane Platelet Membrane Agonist_Receptor Agonist Receptor (e.g., α2-adrenergic) PLA2 Phospholipase A2 (PLA2) Agonist_Receptor->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Hydrolyzes PL Membrane Phospholipids Agonist Agonist (e.g., Epinephrine) Agonist->Agonist_Receptor ONO_RS_082 This compound ONO_RS_082->PLA2 Inhibits COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Induces

Caption: Mechanism of this compound in inhibiting platelet activation.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start: Prepare Platelet-Rich Plasma (PRP) Pre_incubation Pre-incubate PRP with This compound or Vehicle Start->Pre_incubation Agonist_Addition Add Platelet Agonist (e.g., Epinephrine) Pre_incubation->Agonist_Addition Measurement Measure Platelet Aggregation (Light Transmission Aggregometry) Agonist_Addition->Measurement Data_Analysis Data Analysis: Compare % Aggregation Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Experimental Protocols

Protocol 1: Inhibition of Epinephrine-Induced Platelet Aggregation

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by epinephrine.

Materials:

  • This compound (prepare stock solution in DMSO)

  • Epinephrine

  • Human whole blood collected in 3.2% sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Pipettes and tips

  • Cuvettes with stir bars

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • This compound Incubation:

    • Aliquot 450 µL of the adjusted PRP into aggregometer cuvettes containing a stir bar.

    • Add 5 µL of this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM). For the vehicle control, add 5 µL of DMSO.

    • Incubate the samples for 10 minutes at 37°C in the aggregometer.

  • Induction of Aggregation:

    • Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.

    • Add 50 µL of epinephrine solution (final concentration, e.g., 5-10 µM) to the cuvettes to induce aggregation.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each sample.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

Protocol 2: Measurement of Thromboxane B2 (TXB2) Production in Platelets

Objective: To quantify the effect of this compound on the production of thromboxane A2 (measured as its stable metabolite, TXB2) in activated platelets.

Materials:

  • This compound

  • Platelet agonist (e.g., Epinephrine or Arachidonic Acid)

  • PRP

  • Indomethacin (or other cyclooxygenase inhibitor)

  • Phosphate-buffered saline (PBS)

  • EIA (Enzyme Immunoassay) kit for TXB2

  • Microplate reader

Procedure:

  • Platelet Preparation and Incubation:

    • Prepare PRP as described in Protocol 1.

    • Pre-incubate 500 µL of PRP with this compound (e.g., 3.5 µM) or vehicle (DMSO) for 10 minutes at 37°C.

  • Platelet Activation:

    • Add the platelet agonist (e.g., epinephrine at 10 µM or arachidonic acid at 0.6 mM) to the PRP and incubate for 5 minutes at 37°C to induce TXA2 production.[4]

    • Stop the reaction by adding 50 µL of indomethacin solution (1 mM).

  • Sample Preparation for EIA:

    • Centrifuge the samples at 12,000 x g for 2 minutes to pellet the platelets.

    • Collect the supernatant for TXB2 measurement.

  • TXB2 Measurement:

    • Perform the TXB2 EIA according to the manufacturer's instructions.

    • Briefly, add samples, standards, and controls to the antibody-coated microplate.

    • Add the enzyme-conjugated tracer and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of TXB2 in each sample based on the standard curve.

    • Determine the percentage inhibition of TXB2 production by this compound.

Protocol 3: In Vitro Foam Cell Formation Assay

Objective: To assess the potential of this compound to modulate macrophage foam cell formation, a key event in atherosclerosis.

Materials:

  • This compound

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Oxidized low-density lipoprotein (oxLDL)

  • Oil Red O staining solution

  • Hematoxylin

  • Microscope

Procedure:

  • Cell Culture and Differentiation (for THP-1):

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

    • For J774A.1 cells, no differentiation step is required.

  • Treatment with this compound and oxLDL:

    • Pre-treat the macrophages with various concentrations of this compound for 2 hours.

    • Add oxLDL (e.g., 50 µg/mL) to the medium and incubate for 24-48 hours to induce foam cell formation. Include a control group without oxLDL.

  • Oil Red O Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for 20 minutes to visualize lipid droplets.

    • Wash with 60% isopropanol and then with water.

    • Counterstain the nuclei with hematoxylin for 1 minute.

    • Wash with water.

  • Microscopic Analysis:

    • Observe the cells under a light microscope. Foam cells will appear with red-stained lipid droplets in the cytoplasm.

    • Quantify the foam cell formation by either counting the number of Oil Red O-positive cells or by extracting the dye and measuring its absorbance.

Conclusion

This compound serves as a critical research tool for elucidating the intricate roles of PLA2 in cardiovascular physiology and pathology. The protocols and data presented here provide a framework for investigating its effects on platelet function and atherosclerosis-related processes. Researchers are encouraged to adapt these methodologies to their specific experimental needs to further explore the therapeutic potential of PLA2 inhibition in cardiovascular disease.

References

ONO-RS-082: Application Notes and Protocols for Studying Host-Pathogen Interactions and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ONO-RS-082, a potent and reversible inhibitor of phospholipase A2 (PLA2), and its utility in studying host-pathogen interactions and inflammatory processes. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of its therapeutic potential.

This compound is a valuable tool for dissecting the role of PLA2 in various pathological conditions. It is a cell-permeable compound that has been shown to be active in ex vivo preparations.[1] Its mechanism of action centers on the inhibition of PLA2, an enzyme crucial for the release of arachidonic acid (AA) from membrane phospholipids. This action blocks the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, which are key mediators of inflammation.

Mechanism of Action

This compound acts as a direct inhibitor of phospholipase A2 (PLA2). PLA2 enzymes are key players in the inflammatory cascade, responsible for the hydrolysis of phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively blocks the initiation of this inflammatory cascade.

ONO_RS_082_Mechanism membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Substrate aa Arachidonic Acid (AA) pla2->aa Hydrolysis ono This compound ono->pla2 Inhibits cox COX Enzymes aa->cox lox LOX Enzymes aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Mechanism of action of this compound in the arachidonic acid pathway.

Application in Host-Pathogen Interaction Studies

This compound has been demonstrated to be effective in studying the role of host PLA2 activity during bacterial infections. Specifically, it has been shown to prevent Pseudomonas aeruginosa-induced transepithelial migration of polymorphonuclear cells (PMNs), indicating that host PLA2 activity is a critical component of the inflammatory response to this pathogen.[2]

Host_Pathogen_Interaction pathogen Pseudomonas aeruginosa epithelial Epithelial Cells pathogen->epithelial Infection pla2 Host PLA2 Activation epithelial->pla2 eicosanoids Eicosanoid Release (e.g., PGE2) pla2->eicosanoids ono This compound ono->pla2 Inhibits pmn PMN Transepithelial Migration eicosanoids->pmn inflammation Inflammation pmn->inflammation

Caption: this compound inhibits P. aeruginosa-induced inflammation.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
IC50 (PLA2) 1.0 µMNot specified[2]
IC50 (PLA2) 7 µMNot specified[1]
IC50 (PLC) >100 µMNot specified[2]
In Vitro Concentration 10 µMA549 lung epithelial cells
In Vivo Dosage 50 mg/kg/dayRat model of pulmonary hypertension[2]

Experimental Protocols

In Vitro: Inhibition of P. aeruginosa-Induced PMN Transepithelial Migration

This protocol is based on studies demonstrating that this compound prevents P. aeruginosa-induced PMN transepithelial migration.[2]

Objective: To evaluate the effect of this compound on blocking PMN transepithelial migration induced by P. aeruginosa infection of lung epithelial cells.

Materials:

  • A549 lung epithelial cells

  • Polymorphonuclear cells (PMNs)

  • Pseudomonas aeruginosa (strain PAO1)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM)

  • Transwell inserts

  • Assay reagents for measuring PGE2 release (e.g., ELISA kit)

  • Microplate reader

Protocol:

  • Cell Culture: Culture A549 lung epithelial cells on Transwell inserts until a confluent monolayer is formed.

  • Pre-treatment: Pre-treat the A549 cells with 10 µM this compound for 2 hours. A vehicle control (e.g., DMSO) should be run in parallel.

  • Infection: Infect the apical side of the A549 cell monolayer with P. aeruginosa (PAO1).

  • PMN Addition: Add freshly isolated PMNs to the upper chamber of the Transwell.

  • Incubation: Incubate for a sufficient period to allow for PMN migration (e.g., 4 hours).

  • Quantification of Migration:

    • Collect the medium from the lower chamber.

    • Quantify the number of migrated PMNs using a hemocytometer or a cell counter.

  • Measurement of PGE2 Release:

    • Collect the supernatant from the apical side of the Transwell.

    • Measure the concentration of PGE2 using an ELISA kit according to the manufacturer's instructions.

Expected Outcome: this compound is expected to significantly reduce the number of migrated PMNs and largely prevent the release of PGE2 compared to the vehicle control.[2]

In_Vitro_Workflow start Start culture Culture A549 cells on Transwell inserts start->culture pretreat Pre-treat with this compound (10 µM) or vehicle culture->pretreat infect Infect with Pseudomonas aeruginosa pretreat->infect add_pmn Add PMNs to upper chamber infect->add_pmn incubate Incubate add_pmn->incubate quantify Quantify PMN migration and PGE2 release incubate->quantify end End quantify->end

Caption: Workflow for in vitro inhibition of PMN migration.

In Vivo: Evaluation of this compound in a Rat Model of Pulmonary Hypertension

This protocol is based on a study investigating the long-term effects of this compound in a monocrotaline (MCT)-induced pulmonary hypertension (PH) rat model.[2]

Objective: To assess the preventive effect of long-term this compound administration on the development of pulmonary hypertension in a rat model.

Materials:

  • Rats (e.g., Sprague-Dawley)

  • Monocrotaline (MCT)

  • This compound

  • Vehicle for this compound administration

  • Equipment for measuring right ventricular systolic pressure (RVSP) and for assessing right ventricular hypertrophy (e.g., Fulton's index).

Protocol:

  • Animal Model Induction: Induce pulmonary hypertension in rats by a single subcutaneous injection of monocrotaline.

  • Treatment Administration:

    • Preventive Treatment Group: Administer this compound at a dosage of 50 mg/kg/day from day 0 to day 21.[2]

    • Control Group: Administer the vehicle solution following the same schedule.

  • Monitoring: Monitor the animals for clinical signs of PH throughout the study period.

  • Endpoint Analysis (Day 21):

    • Measure the right ventricular systolic pressure (RVSP) via right heart catheterization.

    • Euthanize the animals and excise the hearts.

    • Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).

    • Calculate the ratio of the RV weight to the (LV+S) weight (Fulton's index) to assess right ventricular hypertrophy.

Expected Outcome: Long-term preventive treatment with this compound is expected to reduce the development of pulmonary hypertension, as indicated by lower RVSP and a reduced Fulton's index compared to the control group.[2]

In_Vivo_Workflow start Start induce Induce Pulmonary Hypertension (MCT injection) start->induce treat Administer this compound (50 mg/kg/day) or vehicle (Day 0-21) induce->treat monitor Monitor animals treat->monitor endpoint Endpoint analysis at Day 21 (RVSP, Fulton's index) monitor->endpoint end End endpoint->end

Caption: Workflow for in vivo evaluation in a rat model of PH.

Storage and Handling

This compound is a solid that is soluble in DMSO (up to 50 mM with warming) and ethanol (up to 25 mM with warming).[1] It is reported to be light-sensitive and should be stored in the dark under desiccating conditions.[1] For long-term storage, -20°C is recommended.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Measuring ONO-RS-082 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-RS-082 is a potent and reversible inhibitor of phospholipase A2 (PLA2) enzymes, which are critical mediators of inflammation.[1][2][3] Specifically, this compound has been shown to inhibit secretory phospholipase A2 group IIA (sPLA2-IIA), a key enzyme in the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[4][5] Inhibition of sPLA2-IIA by this compound presents a promising therapeutic strategy for a variety of inflammatory diseases.

These application notes provide detailed protocols for cell-based assays to measure the efficacy of this compound in inhibiting sPLA2-IIA activity and its downstream effects on inflammatory processes. The provided assays are designed to be robust and reproducible, enabling researchers to accurately assess the potency and cellular effects of this compound and similar compounds.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of sPLA2-IIA. This inhibition prevents the hydrolysis of phospholipids at the sn-2 position, thereby blocking the release of arachidonic acid from cell membranes.[5] The reduction in arachidonic acid availability subsequently leads to decreased production of key inflammatory mediators, including Prostaglandin E2 (PGE2), which is synthesized via the cyclooxygenase (COX) pathway. By mitigating the production of these pro-inflammatory signaling molecules, this compound can effectively dampen the inflammatory response.

ONO_RS_082_Mechanism_of_Action cluster_membrane ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) sPLA2_IIA sPLA2-IIA ProInflammatory_Stimuli->sPLA2_IIA Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid sPLA2_IIA->Arachidonic_Acid Catalyzes release of ONO_RS_082 This compound ONO_RS_082->sPLA2_IIA Inhibits COX_Enzymes COX-1/COX-2 Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Promotes sPLA2_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, sPLA2-IIA Enzyme, Substrate, and this compound Start->Prepare_Reagents Add_Components Add Buffer, sPLA2-IIA, and this compound to Plate Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Add_Substrate Add Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Detection_Reagent Add Detection Reagent (e.g., DTNB) Incubate->Add_Detection_Reagent Measure_Absorbance Measure Absorbance (e.g., at 410 nm) Add_Detection_Reagent->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Neutrophil_Chemotaxis_Assay_Workflow Start Start Isolate_Neutrophils Isolate Neutrophils from Whole Blood Start->Isolate_Neutrophils Prepare_Cells Resuspend Neutrophils and Pre-treat with this compound Isolate_Neutrophils->Prepare_Cells Setup_Chamber Set up Boyden Chamber: Lower Chamber with Chemoattractant, Upper with Treated Neutrophils Prepare_Cells->Setup_Chamber Incubate Incubate at 37°C Setup_Chamber->Incubate Remove_Filter Remove and Fix/Stain the Filter Membrane Incubate->Remove_Filter Count_Cells Count Migrated Cells (Microscopy) Remove_Filter->Count_Cells Analyze_Data Analyze Data and Calculate % Inhibition Count_Cells->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

ONO-RS-082 solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ONO-RS-082 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and reversible inhibitor of Phospholipase A2 (PLA2).[1] Its primary mechanism of action is the inhibition of the PLA2 enzyme, which is responsible for hydrolyzing the sn-2 position of membrane phospholipids to release arachidonic acid. This action blocks the initial step in the arachidonic acid cascade, which leads to the production of various pro-inflammatory lipid mediators.

Q2: What is the solubility of this compound in common laboratory solvents?

This compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. However, it is poorly soluble in aqueous solutions.[2]

Q3: How should I store this compound powder and stock solutions?

For long-term storage, this compound as a solid should be stored at -20°C. It is also reported to be light-sensitive and should be stored in the dark under desiccating conditions. Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.

Troubleshooting Guide: Solubility and Stability Issues

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem 1: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.

  • Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of the solution.

  • Solution:

    • Decrease the final concentration: The final concentration of this compound in the aqueous solution may be too high. Try lowering the final concentration.

    • Increase the percentage of co-solvent: If the experimental conditions permit, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experimental system.

    • Use a solubilizing agent: For in vivo studies, co-solvents and solubilizing agents are often necessary. Several protocols suggest the use of agents like SBE-β-CD, Corn Oil, CMC-Na with Tween-80, or Cremophor EL to create suspended solutions.

    • Sonication and warming: Gentle warming and sonication can aid in the dissolution of this compound in some solvent systems. However, the stability of the compound under these conditions should be considered.

Problem 2: Loss of this compound activity in an aqueous solution over time.

  • Cause: While specific degradation pathways in aqueous solutions are not well-documented in the available literature, instability can be a concern. Potential causes include hydrolysis or oxidation, which may be influenced by the pH and temperature of the solution.

  • Solution:

    • Prepare fresh solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment and use them promptly.

    • pH consideration: Although specific data is lacking, the stability of compounds with ester or amide linkages can be pH-dependent. It is advisable to use a buffer system that is appropriate for your experiment and as close to neutral pH as possible, unless otherwise required.

    • Avoid prolonged exposure to light and elevated temperatures: Given that this compound is light-sensitive, protect your solutions from light. Also, avoid storing aqueous solutions at elevated temperatures for extended periods.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO≥50 mg/mLWarming may be required.
Ethanol25 mM (with warming)-
DMF33 mg/mL-
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mLLimited aqueous solubility.
10% DMSO in 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended solution; requires sonication.
10% DMSO in 90% Corn Oil2.5 mg/mLSuspended solution; requires sonication.
0.5% CMC-Na/0.1% Tween-80 in Saline10 mg/mLSuspended solution; requires sonication.
Cremophor EL25 mg/mLClear solution; requires sonication.

Table 2: Inhibitory Concentration (IC50) of this compound

TargetIC50
Phospholipase A2 (PLA2)7 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Suspended Solution for In Vivo Use (Example)

This protocol is an example for preparing a suspended solution and should be optimized for your specific experimental needs.

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • From a concentrated DMSO stock solution of this compound, take the required volume to achieve the final desired concentration.

  • In a sterile tube, add 9 parts of the 20% SBE-β-CD in saline solution.

  • To this, add 1 part of the this compound DMSO stock solution.

  • Vortex the mixture thoroughly.

  • Use an ultrasonic bath to sonicate the suspension until it is homogeneous.

  • This suspended solution should be prepared fresh on the day of use.

Visualizations

Phospholipase A2 (PLA2) Signaling Pathway

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Pathways MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases ONORS082 This compound ONORS082->PLA2 Inhibits COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes

Caption: Inhibition of PLA2 by this compound blocks arachidonic acid release.

Experimental Workflow for Preparing an Aqueous Working Solution

Experimental_Workflow Start Start: this compound Powder PrepareStock Prepare Concentrated Stock in DMSO Start->PrepareStock StoreStock Aliquot and Store Stock at -20°C / -80°C PrepareStock->StoreStock Dilute Dilute Stock into Aqueous Buffer PrepareStock->Dilute For immediate use StoreStock->Dilute CheckPrecipitation Check for Precipitation Dilute->CheckPrecipitation UseSolution Use Freshly Prepared Solution in Experiment CheckPrecipitation->UseSolution No Precipitation Troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents - Sonicate CheckPrecipitation->Troubleshoot Precipitation Occurs

Caption: Workflow for preparing this compound aqueous solutions.

References

Potential off-target effects of ONO-RS-082 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of ONO-RS-082 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily characterized as a reversible inhibitor of phospholipase A2 (PLA2).[1][2][3][4] Specifically, it shows inhibitory activity against Ca2+-independent PLA2 (iPLA2).[5][6]

Q2: What is the reported potency of this compound against its primary target?

The half-maximal inhibitory concentration (IC50) of this compound against PLA2 has been reported to be in the range of 1.0 µM to 7 µM.[1][2][3][7]

Q3: Is this compound selective for PLA2?

This compound demonstrates a degree of selectivity for PLA2, as it has been shown not to inhibit Phospholipase C (PLC) even at concentrations as high as 100 µM.[1][2][3]

Q4: Are there any known or potential off-target effects of this compound?

Yes, beyond its primary activity as a PLA2 inhibitor, this compound has been observed to have other cellular effects that may be indicative of off-target activity. These include the disruption of endosome tubule formation and interference with the maintenance of the Golgi complex.[5][6] Additionally, it has been shown to inhibit epinephrine-stimulated thromboxane production in human platelets.[5][6] A recent study has also explored its antibiotic properties, suggesting potential interactions with bacterial cell wall and membrane-related proteins.[8]

Troubleshooting Guide

Problem 1: I am observing unexpected phenotypic changes in my cellular assay that do not seem to be related to PLA2 inhibition.

  • Possible Cause 1: Off-target effects. At the concentration used, this compound may be engaging with other cellular targets. It has been documented to affect the structure of the Golgi complex and endosomal tubules.[5][6]

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit PLA2 activity in your specific cell type. This can help to minimize potential off-target effects.

    • Use of a Structurally Unrelated PLA2 Inhibitor: To confirm that the observed phenotype is due to PLA2 inhibition, consider using a different, structurally unrelated PLA2 inhibitor as a control.

    • Phenotypic Analysis of Cellular Organelles: If effects on the Golgi or endosomes are suspected, consider immunofluorescence staining for markers of these organelles to assess their morphology in the presence of this compound.

Problem 2: I am not seeing the expected inhibition of PLA2 activity in my assay.

  • Possible Cause 1: Inadequate Assay Conditions. The activity of PLA2 enzymes can be sensitive to assay conditions such as pH, temperature, and the presence of cofactors.

  • Troubleshooting Steps:

    • Verify Assay Protocol: Ensure that your assay protocol is optimized for the specific isoform of PLA2 you are studying.

    • Positive Control: Include a known activator of PLA2 (e.g., melittin for some PLA2s) or a positive control enzyme to validate your assay setup.[3]

    • Substrate Specificity: Confirm that the substrate used in your assay is appropriate for the PLA2 isoform of interest.

Problem 3: I am observing cytotoxicity at the concentrations of this compound I am using.

  • Possible Cause 1: High Concentrations. While one study reported low levels of mammalian cell cytotoxicity in the context of its antibiotic potential, high concentrations of any compound can lead to toxicity.[8]

  • Troubleshooting Steps:

    • Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound for your cell line.

    • Reduce Incubation Time: If possible, reduce the duration of exposure to this compound to minimize toxicity.

    • Concentration Adjustment: Use the lowest effective concentration that inhibits PLA2 activity without causing significant cell death.

Quantitative Data Summary

ParameterValueTarget/SystemReference
IC50 1.0 µMPLA2[1][2][3]
IC50 7 µMPLA2[7]
Concentration for No PLC Inhibition 100 µMPLC[1][2][3]
Concentration for Thromboxane Production Inhibition 3.5 µMHuman Platelets[5][6]
Concentration for Preventing PMN Transepithelial Migration 10 µMA549 lung epithelial cells[2]

Experimental Protocols

1. Measurement of Secretory PLA2 (sPLA2) Activity

This protocol is adapted from commercially available colorimetric assay kits.[9][10][11]

  • Principle: This assay utilizes a 1,2-dithio analog of diheptanoyl phosphatidylcholine as a substrate. Upon hydrolysis by sPLA2 at the sn-2 position, a free thiol is released, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored product that can be measured spectrophotometrically.

  • Materials:

    • sPLA2 Assay Kit (containing substrate, DTNB, and assay buffer)

    • Plate reader capable of measuring absorbance at 405-414 nm

    • Purified sPLA2 or cell lysate containing sPLA2

    • This compound

  • Procedure:

    • Prepare the assay reagents according to the kit manufacturer's instructions.

    • Add assay buffer to the wells of a 96-well plate.

    • Add your sample (purified enzyme or cell lysate) and the desired concentration of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the sPLA2 substrate.

    • Immediately begin monitoring the change in absorbance at 405-414 nm at regular intervals.

    • Calculate the rate of the reaction and determine the percent inhibition by this compound.

2. Measurement of Cytosolic PLA2 (cPLA2) Activity

This protocol is based on the measurement of radiolabeled arachidonic acid release.[12]

  • Principle: This assay measures the calcium-dependent release of a radiolabeled fatty acid (e.g., [3H]arachidonic acid) from small unilamellar vesicles of phosphatidylcholine.

  • Materials:

    • Radiolabeled arachidonic acid (e.g., [3H]arachidonic acid)

    • Phosphatidylcholine

    • Cell lysate containing cPLA2

    • This compound

    • Scintillation counter

  • Procedure:

    • Prepare small unilamellar vesicles of phosphatidylcholine containing radiolabeled arachidonic acid.

    • In a reaction tube, combine the cell lysate, assay buffer (containing calcium), and the desired concentration of this compound or vehicle control.

    • Initiate the reaction by adding the radiolabeled vesicles.

    • Incubate at the appropriate temperature for a set period.

    • Stop the reaction and separate the released radiolabeled fatty acid from the vesicles.

    • Quantify the amount of released radioactivity using a scintillation counter.

    • Calculate the percent inhibition of cPLA2 activity by this compound.

Visualizations

ONO_RS_082_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipid Membrane Phospholipid PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipid->PLA2 ONO_RS_082 This compound ONO_RS_082->PLA2 Inhibition Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Hydrolysis Lysophospholipid Lysophospholipid PLA2->Lysophospholipid Hydrolysis Downstream_Signaling Downstream Signaling (e.g., Eicosanoids) Arachidonic_Acid->Downstream_Signaling

Caption: this compound inhibits PLA2, blocking the release of arachidonic acid.

Experimental_Workflow Start Start: Cellular Assay Setup Treatment Treat cells with This compound (and controls) Start->Treatment Incubation Incubate for defined period Treatment->Incubation Assay Perform primary endpoint assay (e.g., PLA2 activity) Incubation->Assay Data_Analysis Analyze primary endpoint data Assay->Data_Analysis Decision Unexpected Phenotype? Data_Analysis->Decision Off_Target_Assay Perform secondary assays (e.g., Golgi/Endosome staining, Cytotoxicity) Decision->Off_Target_Assay  Yes Conclusion Conclude on-target vs. off-target effects Decision->Conclusion No Off_Target_Assay->Conclusion Logical_Relationship Observed_Effect Observed Cellular Effect On_Target On-Target Effect: PLA2 Inhibition Observed_Effect->On_Target Is it mediated by PLA2 inhibition? Off_Target Potential Off-Target Effect Observed_Effect->Off_Target Is it independent of PLA2 inhibition? Golgi_Endosome Golgi/Endosome Disruption Off_Target->Golgi_Endosome Thromboxane Thromboxane Production Inhibition Off_Target->Thromboxane

References

Troubleshooting inconsistent results with ONO-RS-082

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies when working with ONO-RS-082, a reversible inhibitor of phospholipase A2 (PLA2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a reversible inhibitor of phospholipase A2 (PLA2), with inhibitory activity against both Ca2+-independent (iPLA2) and secretory (sPLA2) isoforms.[1][2][3] It functions by blocking the hydrolysis of the sn-2 acyl bond in phospholipids, which prevents the release of arachidonic acid and other lysophospholipids.[2] This action disrupts downstream signaling pathways that are dependent on these lipid messengers, such as the production of prostaglandins and thromboxanes.[1][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical for maintaining the compound's activity. This compound is reported to be light-sensitive and should be stored in the dark under desiccating conditions.

  • Solubilization : The compound is soluble in DMSO (up to 50 mM) and ethanol (up to 25 mM), often requiring gentle warming. For aqueous buffers, it's recommended to first dissolve the compound in DMSO and then dilute it in the experimental medium. Be cautious, as solubility in mixed aqueous solutions is significantly lower (e.g., 0.25 mg/mL in a 1:3 DMSO:PBS solution).[3]

  • Storage : Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: What are the reported IC50 values for this compound?

A3: The reported half-maximal inhibitory concentration (IC50) can vary depending on the specific PLA2 isoform and the assay conditions. It is important to consult the literature and your compound supplier for specific data. The values below are compiled from publicly available sources.

TargetReported IC50Source
PLA21.0 µMMedchemExpress[1]
PLA27.0 µMAbcam
Epinephrine-stimulated thromboxane production (human platelets)3.5 µMCayman Chemical[3]

Q4: Is this compound cell-permeable?

A4: Yes, this compound is described as a cell-permeable compound, allowing it to be used in a wide range of cell-based assays.

Troubleshooting Inconsistent Experimental Results

Problem 1: I am observing high variability in my results between experiments.

  • Potential Cause 1: Compound Degradation. this compound is light-sensitive and can degrade if not handled properly. Stock solutions may also lose activity if stored improperly or subjected to multiple freeze-thaw cycles.[1]

    • Solution: Always prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. Protect the compound from light during all experimental steps. To verify compound integrity, consider running a quality control check with a well-established positive control assay.

  • Potential Cause 2: Inconsistent Solubilization. The compound's limited aqueous solubility can lead to precipitation in your experimental media, resulting in an inaccurate final concentration.

    • Solution: Ensure the compound is fully dissolved in DMSO before preparing the final working solution. When diluting the DMSO stock into aqueous media, do so in a stepwise manner to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) and consistent across all wells, including the vehicle control.[4]

  • Potential Cause 3: Variability in Cell Culture. Differences in cell passage number, confluency, or health can significantly impact the cellular response to a small molecule inhibitor.

    • Solution: Use cells within a consistent and narrow passage number range. Ensure uniform cell seeding density and allow cells to reach a consistent level of confluency before treatment. Regularly test for mycoplasma contamination.

Problem 2: The observed cellular phenotype is not consistent with PLA2 inhibition.

  • Potential Cause: Off-Target Effects. Like many small molecule inhibitors, this compound could have off-target effects, especially at higher concentrations. For instance, it has been noted to disrupt endosome tubule formation and the maintenance of the Golgi complex, which may or may not be directly linked to its PLA2 inhibitory activity in your specific model.[2][3]

    • Solution 1: Perform a Dose-Response Analysis. Test a wide range of this compound concentrations. An on-target effect should ideally correlate with the known IC50 for PLA2 inhibition. If the phenotype only appears at concentrations significantly higher than the IC50, it may be due to off-target activity.

    • Solution 2: Use a Structurally Different PLA2 Inhibitor. To confirm that the observed phenotype is due to PLA2 inhibition, use a second, structurally unrelated PLA2 inhibitor as a control. If this second inhibitor recapitulates the phenotype, it provides stronger evidence for an on-target effect.

    • Solution 3: Rescue Experiment. If possible, perform a rescue experiment by overexpressing a form of PLA2 that is resistant to this compound. Reversal of the phenotype in these cells would strongly support an on-target mechanism.

Problem 3: I am not observing any effect, or the potency is lower than expected.

  • Potential Cause 1: Insufficient Compound Concentration or Incubation Time. The effective concentration and required treatment time can vary significantly between different cell types and experimental endpoints.

    • Solution: Increase the concentration range in your dose-response curve. It is also advisable to perform a time-course experiment to determine the optimal incubation period for observing the desired effect.

  • Potential Cause 2: Low PLA2 Activity in Your Model System. The baseline activity of PLA2 in your chosen cell line might be too low to produce a measurable effect upon inhibition.

    • Solution: Before the experiment, confirm that your cell model expresses the target PLA2 isoform and that the enzyme is active. You may need to stimulate the cells (e.g., with a cytokine or growth factor) to induce PLA2 activity before adding the inhibitor.

  • Potential Cause 3: Compound Adsorption to Labware. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the medium.

    • Solution: Consider using low-adsorption microplates or glassware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate this issue, but check for compatibility with your assay.

Diagrams and Workflows

Signaling Pathway of PLA2 and Inhibition by this compound

PLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_PL Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_PL->AA Hydrolysis LysoPL Lysophospholipids Membrane_PL->LysoPL PLA2 PLA2 PLA2->Membrane_PL COX_LOX COX / LOX Enzymes AA->COX_LOX PG_LT Prostaglandins & Leukotrienes COX_LOX->PG_LT Signaling Downstream Signaling (e.g., Inflammation) PG_LT->Signaling Stimulus External Stimulus (e.g., Cytokines, Growth Factors) Stimulus->PLA2 Activates ONORS082 This compound ONORS082->PLA2 Inhibits

Caption: this compound inhibits PLA2, blocking arachidonic acid release.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity - Use fresh aliquots? - Protected from light? - Correct storage? Start->Check_Compound Check_Compound->Start Issue Found, Re-run Check_Protocol Step 2: Review Protocol - Consistent cell passage/confluency? - Correct solubilization procedure? - Pipetting accuracy? Check_Compound->Check_Protocol Compound OK Check_Protocol->Start Issue Found, Re-run Validate_Target Step 3: Validate On-Target Effect - Perform dose-response curve. - Correlates with IC50? Check_Protocol->Validate_Target Protocol OK Secondary_Inhibitor Use structurally distinct PLA2 inhibitor Validate_Target->Secondary_Inhibitor No On_Target Result Likely On-Target. Optimize Assay. Validate_Target->On_Target Yes Off_Target Hypothesize Off-Target Effect or Artifact Secondary_Inhibitor->Off_Target Phenotype Not Recapitulated Secondary_Inhibitor->On_Target Phenotype Recapitulated

Caption: A logical workflow for troubleshooting inconsistent results.

Detailed Experimental Protocol: Western Blot for PLA2 Pathway Inhibition

This protocol describes a general method to assess the inhibitory effect of this compound on a downstream marker of PLA2 activation, such as the phosphorylation of cytosolic phospholipase A2 (cPLA2) or the expression of cyclooxygenase-2 (COX-2).

1. Materials and Reagents

  • Cell line known to express an active PLA2 pathway (e.g., A549, RAW 264.7).

  • This compound (store as per guidelines).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Stimulant to activate the PLA2 pathway (e.g., IL-1β, LPS, or PMA).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Primary antibodies (e.g., anti-phospho-cPLA2, anti-cPLA2, anti-COX-2, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

2. Cell Seeding and Treatment

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to starve the cells.

  • Prepare working solutions of this compound in the low-serum medium. A typical dose-response range could be 0.1, 1, 10, and 25 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Pre-treat the cells with the this compound working solutions or vehicle control for 1-2 hours.

  • Add the stimulant (e.g., IL-1β at 10 ng/mL) to all wells except the unstimulated negative control.

  • Incubate for the optimal time required to induce the downstream marker (e.g., 15 minutes for p-cPLA2, 6-24 hours for COX-2).

3. Protein Extraction and Quantification

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay.

4. Western Blotting

  • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-cPLA2) overnight at 4°C, using the dilution recommended by the manufacturer.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe for a loading control like β-actin or for the total protein (e.g., total cPLA2).

References

Optimizing ONO-RS-082 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ONO-RS-082. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in their experiments, with a focus on determining the optimal incubation time for maximal inhibition of phospholipase A2 (PLA2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, reversible, and cell-permeable inhibitor of phospholipase A2 (PLA2), particularly Ca2+-independent PLA2 (iPLA2).[1] It functions by competing with the substrate for the active site of the enzyme.[2] PLA2 enzymes are critical in cellular signaling pathways as they hydrolyze the sn-2 ester linkage of phospholipids, leading to the release of arachidonic acid. This is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound can block these downstream inflammatory pathways.

Q2: What is a typical concentration range and incubation time for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and the specific biological question. A common starting point is a concentration range of 1-10 µM.[3] For incubation time, published studies have used a pretreatment of 40-45 minutes to observe effects on endocytic trafficking.[4] However, the optimal incubation time to achieve maximal inhibition can range from minutes to several hours and should be empirically determined for your specific experimental system.

Q3: How should I prepare and store this compound?

Proper handling and storage are crucial for maintaining the stability and activity of this compound.

ParameterRecommendation
Reconstitution Dissolve in a suitable solvent such as DMSO to make a concentrated stock solution (e.g., 10-50 mM).[1]
Storage (Powder) Store at -20°C for long-term stability.[1]
Storage (Stock Solution) Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Light Sensitivity This compound is reported to be light-sensitive, so it should be stored in the dark.[1]

Note: When preparing working dilutions in aqueous buffers or cell culture media, it is best to make serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your aqueous medium to prevent precipitation.

Troubleshooting Guide

Issue 1: No or low inhibition observed.
Possible CauseSuggested Solution
Suboptimal Incubation Time The incubation time may be too short for this compound to effectively engage its target. Perform a time-course experiment to determine the optimal incubation period (see Experimental Protocols section).
Incorrect Inhibitor Concentration The concentration of this compound may be too low. Perform a dose-response experiment to determine the IC50 in your system. A good starting range is 1-10 µM.
Inhibitor Instability This compound may be degrading in the cell culture medium over long incubation times. If long incubations are necessary, consider assessing the stability of the compound in your medium.
Poor Cell Permeability Although this compound is cell-permeable, permeability can vary between cell types. Ensure that your experimental design allows for sufficient time for cellular uptake.
Incorrect Assay Conditions Ensure that the pH, temperature, and other assay conditions are optimal for both the enzyme activity and the inhibitor's stability.[5]
Issue 2: High variability between replicates.
Possible CauseSuggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate cell counting to have consistent cell numbers in each well.
Inhibitor Precipitation This compound may precipitate when diluted into aqueous solutions. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.[6]
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell health. Avoid using the outermost wells for experimental samples or ensure proper humidification.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes.
Issue 3: Observed cytotoxicity.
Possible CauseSuggested Solution
High Inhibitor Concentration High concentrations of this compound may have off-target effects leading to cell death. Determine the IC50 for inhibition and use the lowest effective concentration.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is at a level tolerated by your cells (typically <0.5%).
On-target Toxicity Inhibition of PLA2 may be detrimental to your specific cell type over long incubation periods. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment to assess cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time

This protocol describes a time-course experiment to identify the minimum incubation time required for maximal inhibition of PLA2 by this compound.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • PLA2 activity assay kit or method to measure a downstream product (e.g., arachidonic acid release ELISA, prostaglandin EIA)

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere and reach the desired confluency.

  • Inhibitor Preparation: Prepare a working solution of this compound in cell culture medium at a concentration known to be effective (e.g., 2-5 times the expected IC50, or 10 µM as a starting point). Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Time-Course Incubation:

    • Define a series of incubation time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • At each time point before the end of the experiment, add the this compound working solution or the vehicle control to the respective wells. For example, for a 240-minute experiment, add the inhibitor to the "240 min" wells at time 0, to the "120 min" wells at the 120-minute mark, and so on.

  • Stimulation (if applicable): If your experimental system requires stimulation to induce PLA2 activity, add the stimulus to all wells (except for the negative control) for a fixed, short period at the end of the inhibitor incubation.

  • Assay PLA2 Activity: At the end of the experiment, lyse the cells or collect the supernatant (depending on the assay) and measure PLA2 activity or the concentration of its downstream products according to your chosen method.

  • Data Analysis:

    • Normalize the results to the vehicle control for each time point.

    • Plot the percentage of inhibition versus the incubation time.

    • The optimal incubation time is the shortest time that results in the maximal and stable inhibition.

Time Point (minutes)This compound (10 µM)Vehicle Control (DMSO)
0Measure baseline activityMeasure baseline activity
15Add inhibitor and incubateAdd vehicle and incubate
30Add inhibitor and incubateAdd vehicle and incubate
60Add inhibitor and incubateAdd vehicle and incubate
120Add inhibitor and incubateAdd vehicle and incubate
240Add inhibitor and incubateAdd vehicle and incubate

Table for conceptualizing the experimental setup. Actual measurements are taken at the end of the experiment.

Visualizations

PLA2_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid releases Stimulus Stimulus (e.g., Growth Factors, Cytokines) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 activates PLA2->Membrane_Phospholipids hydrolyzes ONO_RS_082 This compound ONO_RS_082->PLA2 inhibits Pro-inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro-inflammatory_Mediators is converted to

Caption: this compound inhibits the PLA2 signaling pathway.

Incubation_Time_Optimization Start Start: Seed Cells Prepare_Inhibitor Prepare this compound and Vehicle Control Start->Prepare_Inhibitor Incubate_Time_Points Incubate for Various Time Points (e.g., 0, 15, 30, 60, 120, 240 min) Prepare_Inhibitor->Incubate_Time_Points Stimulate Stimulate PLA2 Activity (if required) Incubate_Time_Points->Stimulate Assay Assay for PLA2 Activity or Downstream Product Stimulate->Assay Analyze Plot % Inhibition vs. Time Assay->Analyze Optimal_Time Determine Optimal Incubation Time Analyze->Optimal_Time

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Tree Problem Low or No Inhibition? Check_Time Is incubation time optimized? Problem->Check_Time No Run_Time_Course Run Time-Course Experiment Check_Time->Run_Time_Course No Check_Conc Is concentration optimized? Check_Time->Check_Conc Yes Solution Problem Solved Run_Time_Course->Solution Run_Dose_Response Run Dose-Response Experiment Check_Conc->Run_Dose_Response No Check_Stability Is inhibitor stable in media? Check_Conc->Check_Stability Yes Run_Dose_Response->Solution Assess_Stability Assess Compound Stability Check_Stability->Assess_Stability No Check_Assay Are assay conditions optimal? Check_Stability->Check_Assay Yes Assess_Stability->Solution Review_Protocol Review Assay Protocol Check_Assay->Review_Protocol No Check_Assay->Solution Yes Review_Protocol->Solution

Caption: Troubleshooting logic for low this compound inhibition.

References

ONO-RS-082 light sensitivity and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the light sensitivity and proper storage conditions for ONO-RS-082. Adherence to these guidelines is critical for ensuring the compound's stability and the reproducibility of experimental results.

Summary of Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions based on available data.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C≥ 4 years[1]Store in the dark, under desiccating conditions.[2]
Room TemperatureNot specifiedOne supplier suggests room temperature storage.[3]
Solution in DMSO -20°C1 to 3 months[1][4]Prepare aliquots to avoid repeated freeze-thaw cycles.[4][5]
-80°C6 months[4][5]Recommended for longer-term storage of stock solutions.[4][5]
4°C2 weeks[5]Only for very short-term storage.
Solution in Ethanol -20°CUp to 3 months[1]Ensure the vial is tightly sealed.

Frequently Asked Questions (FAQs)

Q1: Is this compound light sensitive?

A1: Yes, this compound is reported to be light sensitive.[2] It is crucial to protect the compound from light to prevent potential degradation and loss of activity. One supplier explicitly recommends storing it in the dark.[2] A safety data sheet also advises keeping the compound away from direct sunlight.[6]

Q2: How should I handle this compound in the laboratory to minimize light exposure?

A2: To minimize light exposure, it is recommended to work with this compound under subdued ambient light. When weighing the solid compound or preparing solutions, avoid direct, bright overhead lighting. Use amber glass vials or wrap clear vials in aluminum foil to protect stock solutions from light during storage and handling on the lab bench.

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term storage, it is recommended to store solid this compound at -20°C.[1][7] Under these conditions, the compound is stable for at least four years.[1] It is also advised to store it under desiccating conditions.[2] While one supplier suggests room temperature storage, storing it at -20°C is the more common recommendation for ensuring long-term stability.[3]

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is soluble in DMSO and ethanol.[1][2] For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to one month.[4][5] For solutions in ethanol, storage at -20°C is reported to be stable for up to 3 months.[1] It is best practice to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5] Before use, allow the vial to equilibrate to room temperature for at least one hour.[5]

Q5: I see different stability information for stock solutions from different suppliers. Which guidelines should I follow?

A5: It is common for different suppliers to provide slightly different stability data. To ensure the best results, it is recommended to follow the most conservative guidelines. For stock solutions in DMSO, storing at -80°C for up to 6 months is the safest option for long-term storage.[4][5] If -80°C storage is not available, storing at -20°C and using the solution within one month is a reliable alternative.[4] Always refer to the product-specific information provided by the supplier from whom you purchased the compound.

Troubleshooting Guide

Q1: My experiment with this compound shows reduced or no inhibitory activity. Could this be due to improper storage or handling?

A1: Yes, a loss of activity can be a strong indicator of compound degradation. Several factors related to storage and handling could be the cause:

  • Light Exposure: If the solid compound or its solutions were exposed to light for extended periods, it may have degraded.

  • Improper Storage Temperature: Storing the compound or its solutions at temperatures higher than recommended can lead to instability.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of a stock solution can cause the compound to degrade.

  • Age of the Solution: If the stock solution has been stored for longer than the recommended duration, it may have lost its potency.

To troubleshoot, it is recommended to prepare a fresh stock solution from the solid compound, ensuring all handling steps are performed with protection from light, and then repeat the experiment.

Q2: I accidentally left my stock solution of this compound on the lab bench at room temperature for several hours. Is it still usable?

A2: The stability of this compound in solution at room temperature for extended periods is not well-documented. Given its light sensitivity and the general recommendation for cold storage, there is a risk of degradation. To avoid compromising your experimental results, it is safest to discard the solution that was left out and prepare a fresh working solution from a properly stored, frozen aliquot.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Before opening the vial of solid this compound, allow it to equilibrate to room temperature for at least 30-60 minutes to prevent condensation.[5]

  • Weighing: In a room with subdued lighting, weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.72 mg of this compound (molecular weight: 371.86 g/mol ) in 1 ml of DMSO.

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming may be required to achieve full solubility.[2]

  • Aliquoting and Storage: Dispense the stock solution into small-volume, amber glass vials or clear vials wrapped in aluminum foil. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4][5]

Visual Guides

G cluster_receiving Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_experiment Experimental Use receive Receive this compound Vial store_solid Store Solid at -20°C in the Dark receive->store_solid equilibrate Equilibrate Vial to Room Temp store_solid->equilibrate weigh Weigh Powder (Subdued Light) equilibrate->weigh dissolve Dissolve in DMSO or Ethanol weigh->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution thaw Thaw One Aliquot store_solution->thaw prepare_working Prepare Working Solution thaw->prepare_working use_experiment Use in Experiment prepare_working->use_experiment discard Discard Unused Thawed Aliquot use_experiment->discard

Caption: Recommended workflow for handling this compound.

G start Experiment Shows Low/ No this compound Activity check_storage Was the stock solution stored correctly (-20°C/-80°C, protected from light)? start->check_storage check_handling Were aliquots used to avoid repeated freeze-thaw cycles? check_storage->check_handling Yes prepare_fresh Prepare a fresh stock solution from solid, following proper handling protocols. check_storage->prepare_fresh No check_age Is the stock solution within its recommended use-by date? check_handling->check_age Yes check_handling->prepare_fresh No check_age->prepare_fresh No result_bad Issue likely with experimental setup, not the compound. check_age->result_bad Yes result_ok Problem Resolved prepare_fresh->result_ok

Caption: Troubleshooting decision tree for this compound.

References

Addressing cellular toxicity of ONO-RS-082 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ONO-RS-082

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Cellular Toxicity at High Concentrations

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular toxicity associated with high concentrations of this compound. This compound is a potent, reversible, and cell-permeable inhibitor of phospholipase A2 (PLA2), with a reported IC50 of approximately 1.0-7.0 μM.[1][2][3] While it is a valuable tool for studying PLA2-mediated signaling pathways, researchers may encounter cellular toxicity at higher concentrations, which can confound experimental results. This guide is designed to help you identify, understand, and mitigate these cytotoxic effects.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when using this compound at high concentrations.

Guide 1: Unexpectedly High Cell Death in a Viability Assay

Problem: You observe a significant decrease in cell viability at concentrations of this compound that are higher than the expected efficacious range for PLA2 inhibition.

Possible Causes:

  • Off-target effects: At high concentrations, this compound may inhibit other cellular targets essential for cell survival.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.[2]

  • Compound precipitation: this compound may precipitate out of solution at high concentrations, leading to inconsistent results and potential physical damage to cells.

Troubleshooting Workflow:

G A Treat cells with this compound (include positive and negative controls) B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Interpret dot plot to quantify apoptosis vs. necrosis F->G PLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Phospholipids AA Arachidonic Acid PL->AA LysoPL Lysophospholipids PL->LysoPL PLA2 PLA2 COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX Inflammation Inflammation & Other Cellular Responses LysoPL->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins->Inflammation Leukotrienes->Inflammation Stimulus External Stimulus Stimulus->PLA2 ONO This compound ONO->PLA2

References

ONO-RS-082 Technical Support Center: Investigating Bacterial Cell Wall Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential of ONO-RS-082 to target bacterial cell wall proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is well-established as a reversible inhibitor of phospholipase A2 (PLA2), particularly the Ca2+-independent isoform (iPLA2).[1][2][3][4] Its inhibitory activity has been documented in various mammalian cell types, where it impacts processes like eicosanoid biosynthesis, endosome tubulation, and Golgi complex maintenance.[3]

Q2: Is there evidence that this compound has antibacterial activity?

Yes, recent investigations have explored the antibiotic potential of this compound.[5] Studies have shown that it can inhibit the growth of clinically relevant Gram-positive bacteria and exhibits bactericidal activity.[5]

Q3: What are the potential bacterial targets of this compound, specifically related to the cell wall?

Proteomic and genetic assays have identified several potential bacterial targets for this compound. Among these are three proteins involved in the regulation of cell wall shape and elongation:

  • MreC: A protein involved in maintaining cell shape.

  • MurAA: An enzyme that catalyzes an early step in peptidoglycan biosynthesis.

  • FtsL: A protein that is part of the divisome complex, which is essential for cell division.[5]

A ribosomal subunit protein, RpsP, has also been identified as a potential target.[5]

Q4: If this compound potentially targets cell wall proteins, does it exhibit the typical phenotypic effects of cell wall-targeting antibiotics?

Interestingly, current research indicates that treatment of bacteria with this compound does not produce the phenotypic effects typically associated with antibiotics that directly inhibit cell wall biosynthesis (e.g., cell lysis, specific morphological changes).[5]

Q5: What is the observed antibacterial mechanism of this compound?

The primary antibacterial effect observed with this compound is the induction of membrane permeabilization.[5] The time course of this permeabilization is faster than that of antibiotics that inhibit cell wall biosynthesis and is more akin to that of membrane-targeting antibiotics.[5] This has led to the hypothesis that this compound's primary mode of antibacterial action is targeting the cell membrane.[5]

Troubleshooting Guides

Problem 1: I am not observing significant inhibition of bacterial growth with this compound in my experiments.

  • Solution 1: Check the bacterial strain. The antibacterial activity of this compound has been noted against Gram-positive bacteria.[5] Ensure you are using a susceptible strain. Activity against Gram-negative bacteria may be limited due to the outer membrane acting as a permeability barrier.

  • Solution 2: Verify the concentration and solubility of this compound. this compound is soluble in DMSO and ethanol.[4] Ensure that the compound is fully dissolved before adding it to your aqueous culture medium. Precipitated compound will not be effective. Refer to the solubility data below.

  • Solution 3: Optimize the growth phase of the bacteria. The susceptibility of bacteria to antibiotics can vary with the growth phase. Ensure you are treating mid-logarithmic phase cultures for consistent results.

Problem 2: My results on the mechanism of action are ambiguous. I'm not sure if this compound is targeting the cell wall or the cell membrane.

  • Solution 1: Perform a time-course analysis of membrane permeabilization. Use a fluorescent dye that is excluded by intact membranes (e.g., propidium iodide or SYTOX Green). Compare the rate of fluorescence increase in this compound-treated cells to that of a known cell wall-targeting antibiotic (e.g., penicillin) and a known membrane-targeting antibiotic (e.g., daptomycin). A rapid increase in fluorescence suggests a primary effect on the membrane.[5]

  • Solution 2: Analyze cellular morphology. Use microscopy (e.g., phase-contrast or electron microscopy) to observe changes in bacterial morphology after treatment with this compound. Compare the observed phenotypes to those induced by known cell wall and membrane-targeting agents. The absence of typical cell wall-related morphologies (e.g., filamentation, bulging) would suggest a different primary target.[5]

  • Solution 3: Investigate potential secondary effects. While the primary mechanism appears to be membrane-related, the identified potential cell wall protein targets (MreC, MurAA, FtsL) should not be dismissed.[5] Consider experiments to assess the direct binding of this compound to these proteins or enzymatic assays to measure their activity in the presence of the compound.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound

TargetIC50Organism/SystemReference
Phospholipase A2 (PLA2)1.0 µMNot specified[1][6][7]
Phospholipase A2 (PLA2)7 µMGuinea pig lung[4]
Epinephrine-stimulated thromboxane production3.5 µMHuman platelets[2][3]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSOup to 50 mM (with warming)
DMSOup to 25 mg/ml[4]
Ethanolup to 10 mg/ml[4]

Experimental Protocols

Protocol 1: Assessment of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Membrane Permeabilization Assay

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Add a membrane-impermeant fluorescent dye (e.g., propidium iodide at a final concentration of 1 µg/mL).

  • Measure the baseline fluorescence using a fluorometer.

  • Add this compound at a concentration above its MIC.

  • Immediately begin recording the fluorescence intensity over time.

  • Include a positive control (e.g., a membrane-targeting antibiotic or heat-killed cells) and a negative control (vehicle, e.g., DMSO).

  • A rapid increase in fluorescence indicates membrane permeabilization.

Visualizations

experimental_workflow Experimental Workflow to Investigate this compound's Antibacterial Mechanism cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation cluster_target_validation Target Validation MIC Determine MIC GrowthCurve Bacterial Growth Curves MIC->GrowthCurve Confirm inhibitory concentration MembranePerm Membrane Permeabilization Assay GrowthCurve->MembranePerm Investigate primary effect Morphology Microscopic Analysis of Morphology MembranePerm->Morphology Correlate with physical changes Proteomics Proteomic/Genetic Target Identification Morphology->Proteomics Identify potential protein targets BindingAssay Direct Binding Assays Proteomics->BindingAssay Validate protein interaction EnzymeAssay Enzymatic Activity Assays BindingAssay->EnzymeAssay Assess functional impact

Caption: Workflow for investigating the antibacterial mechanism of this compound.

logical_relationship Logical Relationship of this compound's Observed Effects ONO This compound Membrane Primary Effect: Membrane Permeabilization ONO->Membrane Hypothesized primary interaction CellWallProteins Potential Secondary Targets: MreC, MurAA, FtsL ONO->CellWallProteins Potential interaction Bactericidal Bactericidal Activity Membrane->Bactericidal Leads to CellWallProteins->Bactericidal May contribute to

Caption: The relationship between this compound and its antibacterial effects.

References

Investigating membrane permeabilization effects of ONO-RS-082

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the effects of ONO-RS-082 on membrane integrity. This compound is a reversible inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme involved in phospholipid metabolism and, when dysregulated, in the loss of membrane integrity.[1][2] This guide offers troubleshooting advice and frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: Does this compound cause membrane permeabilization?

A1: Based on its mechanism of action as a phospholipase A2 (PLA2) inhibitor, this compound is expected to protect against or reduce membrane permeabilization rather than cause it.[2][3] Pathological conditions can lead to increased PLA2 activity, resulting in the breakdown of membrane phospholipids and a loss of membrane integrity.[2] By inhibiting iPLA2, this compound helps to preserve the structural integrity of the cell membrane.

Q2: What is the direct target of this compound?

A2: this compound is a reversible inhibitor of the Ca2+-independent phospholipase A2 (iPLA2) enzyme.[1][2] It has been shown to not inhibit phospholipase C (PLC) even at high concentrations.[4][5]

Q3: What is the IC50 of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound for PLA2 has been reported to be between 1.0 µM and 7 µM.[3][4]

Q4: In what solvents can I dissolve this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3] For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q5: How should I store this compound?

A5: For long-term storage, this compound should be stored as a solid at -20°C.[3] Stock solutions in DMSO can be stored at -20°C for several weeks, but it is recommended to prepare fresh dilutions for each experiment.[5] The compound is reported to be light-sensitive and should be stored in the dark.[3]

Troubleshooting Guide

Issue Possible Cause Recommendation
No observable effect of this compound on membrane integrity. Incorrect concentration: The concentration of this compound may be too low to inhibit iPLA2 effectively.Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Inactive compound: The compound may have degraded due to improper storage or handling.Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions.
Low iPLA2 activity: The experimental model may not have a high basal or stimulated level of iPLA2 activity.Consider using a stimulus (e.g., an inflammatory agent, oxidative stress) known to increase iPLA2 activity to observe the inhibitory effect of this compound.
High background signal in membrane integrity assay. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Include a vehicle control in your experiment.
Contamination: Microbial contamination can lead to cell lysis and a false-positive signal for membrane permeabilization.Regularly check cell cultures for contamination and maintain sterile techniques.
Inconsistent results between experiments. Variability in cell health: Differences in cell passage number, confluency, or overall health can affect experimental outcomes.Use cells within a consistent passage number range and ensure a consistent cell seeding density and confluency for all experiments.
Inaccurate pipetting: Errors in pipetting can lead to variability in the concentrations of this compound and other reagents.Calibrate pipettes regularly and use proper pipetting techniques.

Quantitative Data

Table 1: Inhibitory Activity of this compound

ParameterValueReference
TargetCa2+-independent Phospholipase A2 (iPLA2)[1][2]
IC501.0 - 7.0 µM[3][4]

Experimental Protocols

Protocol: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol describes how to measure the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity and membrane permeabilization. This assay can be used to evaluate the protective effects of this compound against a membrane-damaging agent.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • A known membrane-damaging agent (e.g., Triton X-100 for positive control, or an experimental stimulus)

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.

    • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired pre-treatment time (e.g., 1-2 hours).

  • Induction of Membrane Damage:

    • After pre-treatment with this compound, add the membrane-damaging agent to the appropriate wells.

    • Controls:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with the vehicle and the membrane-damaging agent.

      • Positive Control (Maximum LDH Release): Cells treated with the lysis buffer provided in the LDH kit (or a high concentration of Triton X-100).

    • Incubate for the time required for the damaging agent to induce membrane permeability.

  • LDH Assay:

    • Following the incubation, carefully collect the supernatant from each well without disturbing the cells.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.

    • Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a cell-free medium control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • Experimental LDH Release: Absorbance from cells treated with this compound and the damaging agent.

      • Spontaneous LDH Release: Absorbance from untreated control cells.

      • Maximum LDH Release: Absorbance from positive control (lysed) cells.

    • Plot the % cytotoxicity against the concentration of this compound to determine its protective effect.

Visualizations

G cluster_0 Cell Membrane Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid + Lysophospholipids Membrane->ArachidonicAcid iPLA2 iPLA2 iPLA2->Membrane Hydrolyzes Permeabilization Membrane Permeabilization ArachidonicAcid->Permeabilization Stimulus Cellular Stress / Injury Stimulus->iPLA2 Activates ONORS082 This compound ONORS082->iPLA2 Inhibits G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with this compound / Vehicle incubate_24h->pretreat induce_damage Induce membrane damage pretreat->induce_damage collect_supernatant Collect supernatant induce_damage->collect_supernatant ldh_assay Perform LDH assay collect_supernatant->ldh_assay read_absorbance Read absorbance ldh_assay->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

References

How to minimize variability in experiments using ONO-RS-082

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using the phospholipase A2 (PLA2) inhibitor, ONO-RS-082.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and reversible inhibitor of phospholipase A2 (PLA2) enzymes.[1][2] Its primary mechanism of action is to block the catalytic activity of PLA2, thereby preventing the hydrolysis of phospholipids at the sn-2 position. This inhibition blocks the release of arachidonic acid and lysophospholipids, which are precursors for various pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[2]

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound has been reported to be approximately 1.0 µM for PLA2.[3] Another source reports an IC50 of 7 µM.[1] It is important to note that IC50 values can vary depending on the specific PLA2 isoform, substrate, and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

  • Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) up to 50 mM (with warming) and in ethanol up to 25 mM (with warming).[1]

  • Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.72 mg of this compound (MW: 371.86 g/mol ) in 1 mL of DMSO. Gentle warming can aid dissolution.

  • Storage: Store the powder at -20°C. Stock solutions in DMSO can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. This compound is reported to be light-sensitive, so it is crucial to store it in the dark.[1]

Q4: What are the common experimental applications of this compound?

This compound is utilized in a variety of in vitro and ex vivo experiments to investigate the role of PLA2 in cellular processes. Common applications include:

  • Inhibition of prostaglandin and thromboxane synthesis.

  • Studying its effects on platelet aggregation.

  • Investigating its role in inflammation and immune responses.[2][4]

  • Disruption of the Golgi complex and its impact on cellular trafficking and autophagy.[5]

  • Inhibition of substance P-induced histamine release from mast cells.[4]

Troubleshooting Guide

Problem 1: High variability or inconsistent results in my cell-based assays.

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the culture medium for any signs of precipitation (cloudiness, crystals) after adding this compound. - Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) to maintain solubility. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Consider pre-warming the culture medium to 37°C before adding the compound.
Solvent (DMSO) Toxicity - Run a vehicle control with the same concentration of DMSO used for your this compound treatment to distinguish between solvent effects and compound effects. - Observe cells for morphological changes characteristic of DMSO toxicity, such as cell shrinkage or detachment. - Perform a dose-response curve for DMSO alone on your specific cell line to determine the maximum tolerated concentration. - Keep the final DMSO concentration consistent across all experimental conditions.
Cell Health and Density - Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. - Seed cells at a consistent density across all wells and plates to minimize variability in cell number. - Perform regular cell health checks (e.g., trypan blue exclusion assay) to monitor the impact of the treatment.
Inconsistent Incubation Times - Standardize the incubation time with this compound for all experiments. - For time-course experiments, ensure that the timing of sample collection is precise.

Problem 2: The inhibitory effect of this compound is lower than expected.

Potential Cause Troubleshooting Steps
Suboptimal Concentration - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. - Consult the literature for concentrations used in similar experimental systems. A concentration of 10 µM has been shown to be effective in preventing polymorphonuclear cell transepithelial migration.[3]
Compound Degradation - Ensure that the this compound stock solution has been stored correctly (at -20°C, protected from light).[1] - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. - Prepare fresh working solutions from the stock for each experiment.
Cellular PLA2 Isoform - Be aware that this compound may have different potencies against different PLA2 isoforms. The predominant PLA2 isoform in your cell type may be less sensitive to this inhibitor. - Consider using other, more specific PLA2 inhibitors as controls if the target isoform is known.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound

ParameterValueEnzyme/SystemReference
IC501.0 µMPLA2[3]
IC507 µMPLA2[1]
Effective Concentration10 µMInhibition of PMN transepithelial migration[3]
Effective Concentration Range1 µM - 100 µMInhibition of substance P-induced histamine release[4]

Experimental Protocols

Protocol 1: General Protocol for In Vitro Inhibition of PLA2 Activity

This protocol provides a general guideline for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and incubation time should be optimized for your particular experiment.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow overnight.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After incubation, proceed with your specific downstream assay, such as measurement of prostaglandin E2 levels, assessment of cell morphology, or a cell viability assay.

Protocol 2: Golgi Apparatus Disruption Assay

This protocol is a representative method for investigating the effect of this compound on Golgi apparatus morphology, based on findings that PLA2 inhibitors can cause Golgi fragmentation.[5]

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Coverslips, sterile

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., Giantin, GM130)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed HeLa cells on sterile coverslips in a multi-well plate and allow them to grow to 50-70% confluency.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a DMSO vehicle control for a specified time (e.g., 2-4 hours).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Antibody Staining:

    • Incubate with the primary antibody against the Golgi marker (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the Golgi morphology using a fluorescence microscope.

Visualizations

Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Lysophospholipids Lysophospholipids Membrane_Phospholipids->Lysophospholipids PLA2 PLA2 Phospholipase A2 (PLA2) ONO_RS_082 This compound ONO_RS_082->PLA2 Inhibition COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation

Caption: this compound inhibits PLA2, blocking the release of arachidonic acid.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Cells (Seeding & Growth) Start->Prepare_Cells Prepare_Reagents Prepare this compound & Vehicle Control Start->Prepare_Reagents Treatment Treat Cells Prepare_Cells->Treatment Prepare_Reagents->Treatment Incubation Incubate (Time & Temp) Treatment->Incubation Assay Perform Downstream Assay (e.g., ELISA, Microscopy) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro experiments using this compound.

Troubleshooting_Logic Problem Inconsistent Results? Check_Precipitation Precipitation Visible? Problem->Check_Precipitation Check_Solvent_Toxicity Solvent Control Shows Toxicity? Check_Precipitation->Check_Solvent_Toxicity No Solution_Precipitation Solution: Check Solubility, Prepare Fresh Check_Precipitation->Solution_Precipitation Yes Check_Cell_Health Cell Viability Low? Check_Solvent_Toxicity->Check_Cell_Health No Solution_Solvent Solution: Lower DMSO %, Run Dose-Response Check_Solvent_Toxicity->Solution_Solvent Yes Check_Concentration Concentration Optimized? Check_Cell_Health->Check_Concentration No Solution_Cells Solution: Use Healthy Cells, Standardize Density Check_Cell_Health->Solution_Cells Yes Solution_Concentration Solution: Perform Dose-Response Study Check_Concentration->Solution_Concentration No

Caption: A logical approach to troubleshooting common issues with this compound.

References

Limitations of using ONO-RS-082 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

ONO-RS-082 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using this compound in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a reversible inhibitor of phospholipase A2 (PLA2).[1][2][3] Specifically, it has been shown to inhibit Ca2+-independent PLA2 (iPLA2).[3] Its inhibitory action on PLA2 prevents the release of arachidonic acid from phospholipids, a key step in the biosynthesis of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. This compound has an IC50 of approximately 1.0 µM to 7 µM for PLA2, depending on the experimental system.[1][2][4][5] It does not significantly inhibit phospholipase C (PLC) even at concentrations up to 100 µM.[4][5]

Q2: What are the known off-target effects of this compound?

While primarily known as a PLA2 inhibitor, some studies have indicated other potential activities. For instance, this compound has been observed to block alpha 2-adrenergic receptors in human platelets.[3] Additionally, research into its antibiotic properties has suggested that it may target the cell membrane of certain bacteria and potentially interact with proteins involved in cell wall regulation, such as MreC, MurAA, and FtsL, as well as the ribosomal subunit protein RpsP.[6] Researchers should be aware of these potential off-target effects in their experimental design and data interpretation.

Q3: Has this compound been used in long-term in vivo studies?

Yes, there is a documented long-term in vivo study where this compound was administered to a rat model of monocrotaline-induced pulmonary hypertension. In this preventive treatment model, the compound was given at a dose of 50 mg/kg/day for 21 days and was shown to reduce the development of the disease.

Q4: What are the potential side effects associated with long-term use of PLA2 inhibitors in general?

While specific long-term toxicity data for this compound is not extensively documented, long-term use of phospholipase A2 inhibitors as a class can be associated with a range of side effects. These can include headache, diarrhea, muscle weakness, edema, nausea, and abdominal pain.[1] More severe, though less common, toxicities may include cardiovascular, liver, and pulmonary toxicity, as well as a tendency for bleeding and thrombocytopenia.[1] It is crucial to monitor for these potential adverse effects in any long-term animal studies with this compound.

Q5: What is the reported cytotoxicity of this compound?

One study investigating the antibiotic properties of this compound reported that it exhibits low levels of mammalian cell cytotoxicity.[6] However, this was likely in the context of short-term in vitro assays. The potential for cumulative toxicity in long-term in vivo studies remains an area requiring further investigation.

Troubleshooting Guide for Long-Term Studies

Problem: I am observing unexpected physiological or behavioral changes in my animal models during a long-term study with this compound.

Possible Causes and Solutions:

  • Off-Target Effects: As noted, this compound may have off-target activities. The observed changes could be related to these effects rather than PLA2 inhibition.

    • Troubleshooting Step: Review the known off-target effects and assess if the observed phenotype aligns. Consider including additional control groups to investigate these specific pathways.

  • Cumulative Toxicity: Even with low acute toxicity, long-term administration may lead to the accumulation of the compound or its metabolites, resulting in unforeseen toxic effects.

    • Troubleshooting Step: Implement regular monitoring of animal health, including weight, food and water intake, and general behavior. Consider including interim necropsies and histopathological analysis of key organs (liver, kidney, heart) in your study design.

  • Metabolic Stability: The metabolic fate of this compound in vivo is not well-documented. Rapid metabolism could lead to a loss of efficacy, while the formation of toxic metabolites could contribute to adverse effects.

    • Troubleshooting Step: If possible, perform pharmacokinetic analysis to determine the half-life and metabolite profile of this compound in your animal model. This can help in optimizing the dosing regimen.

Problem: The efficacy of this compound appears to decrease over the course of my long-term experiment.

Possible Causes and Solutions:

  • Metabolic Instability: The compound may be rapidly metabolized and cleared, leading to sub-therapeutic concentrations between doses.

    • Troubleshooting Step: Measure the levels of this compound in plasma or target tissues at various time points to assess its pharmacokinetic profile. You may need to adjust the dosing frequency.

  • Development of Tolerance: While not documented for this compound, some biological systems can develop tolerance to inhibitors over time through feedback mechanisms or changes in target enzyme expression.

    • Troubleshooting Step: At the end of the study, measure the expression and activity of PLA2 in your target tissues to see if there are any compensatory changes.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (PLA2) 1.0 µMNot specified[4][5]
IC50 (PLA2) 7 µMGuinea pig lung[1][2]
Inhibition of Thromboxane Production 3.5 µMHuman platelets[3]
Long-term In Vivo Dose 50 mg/kg/dayRat

Experimental Protocols

Protocol: sPLA2 Inhibition Assay (General)

This is a generalized protocol for measuring the inhibition of secretory phospholipase A2 (sPLA2) activity, which can be adapted for this compound.

  • Reagents:

    • sPLA2 enzyme (e.g., human recombinant)

    • Fluorescent substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triammonium salt (PED6))

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)

    • This compound stock solution (in DMSO)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the sPLA2 enzyme to each well.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorescent substrate PED6.

    • Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

PLA2_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins, Leukotrienes Prostaglandins, Leukotrienes Arachidonic Acid->Prostaglandins, Leukotrienes COX, LOX Inflammation Inflammation Prostaglandins, Leukotrienes->Inflammation PLA2 PLA2 This compound This compound This compound->PLA2 Inhibits

Caption: Simplified signaling pathway of PLA2 and the inhibitory action of this compound.

Troubleshooting_Workflow start Unexpected Results in Long-Term Study is_efficacy_reduced Is Efficacy Reduced? start->is_efficacy_reduced is_adverse_effect Adverse Effects Observed? start->is_adverse_effect is_efficacy_reduced->is_adverse_effect No check_pk Assess Pharmacokinetics (Metabolic Stability) is_efficacy_reduced->check_pk Yes check_off_target Review Off-Target Effects is_adverse_effect->check_off_target Yes check_tolerance Measure PLA2 Expression/Activity (Tolerance) check_pk->check_tolerance check_toxicity Conduct Histopathology (Cumulative Toxicity) check_off_target->check_toxicity

Caption: Troubleshooting workflow for unexpected results in long-term this compound studies.

References

Validation & Comparative

A Head-to-Head Comparison of ONO-RS-082 and Bromoenol Lactone for iPLA2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is paramount for the accurate investigation of the physiological and pathological roles of calcium-independent phospholipase A2 (iPLA2). This guide provides a comprehensive comparison of two commonly used iPLA2 inhibitors, ONO-RS-082 and bromoenol lactone (BEL), focusing on their mechanism of action, potency, specificity, and off-target effects. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Executive Summary

This compound and bromoenol lactone (BEL) are both potent inhibitors of iPLA2, but they exhibit fundamental differences in their inhibitory mechanism and specificity. This compound acts as a reversible inhibitor, while BEL is an irreversible, suicide-based inhibitor. A critical consideration for researchers is the growing body of evidence demonstrating significant off-target effects of BEL, which can complicate the interpretation of experimental results. This guide will delve into these differences to provide a clear understanding of the advantages and limitations of each compound.

Mechanism of Action

This compound is a reversible inhibitor of iPLA2.[1][2] Its mechanism involves non-covalent binding to the enzyme, allowing for the potential recovery of enzyme activity upon removal of the inhibitor. This characteristic can be advantageous in experimental designs where a transient inhibition of iPLA2 is desired.

Bromoenol lactone (BEL) , in contrast, is a mechanism-based, irreversible inhibitor of iPLA2.[3][4] It acts as a suicide substrate, meaning the enzyme's own catalytic activity converts BEL into a reactive species that covalently modifies the enzyme, leading to its permanent inactivation.[5] This irreversible nature makes BEL suitable for studies requiring a complete and sustained knockdown of iPLA2 activity.

Potency and Isoform Selectivity

Both this compound and BEL demonstrate potent inhibition of iPLA2, with IC50 values in the micromolar to nanomolar range. However, their potency can vary depending on the specific iPLA2 isoform and the experimental conditions.

InhibitorTargetIC50 ValueSource
This compound PLA2 (unspecified)1.0 µM[6][7][8]
PLA2 (guinea pig lung)7 µM[1][9]
Bromoenol Lactone (BEL) iPLA2β~7 µM[3][4]
Macrophage iPLA260 nM[5]
(R)-Bromoenol Lactone iPLA2γ~0.6 µM[10][11][12]
(S)-Bromoenol Lactone iPLA2βIC50 = 2 µM[13]

Note: The IC50 values can vary between different studies due to variations in assay conditions, substrate concentrations, and enzyme sources. The enantiomers of BEL, (R)-BEL and (S)-BEL, exhibit selectivity for iPLA2γ and iPLA2β, respectively.[11][12][13] (R)-BEL, for instance, shows poor inhibition of iPLA2β except at high concentrations (20-30 µM).[11][12]

Specificity and Off-Target Effects

A crucial differentiator between this compound and BEL is their specificity. While this compound is reported to be relatively specific for PLA2, not inhibiting phospholipase C (PLC) even at high concentrations, BEL has been shown to have multiple off-target effects.[6][7][8]

This compound:

  • Does not inhibit PLC at concentrations up to 100 µM.[6][7][8]

  • Limited information is available regarding other potential off-target effects.

Bromoenol Lactone (BEL):

  • Phosphatidate Phosphohydrolase-1 (PAP-1): BEL inhibits PAP-1, a key enzyme in lipid metabolism, which can lead to apoptosis in long-term cell culture studies.[14] This off-target effect complicates the attribution of observed cellular effects solely to iPLA2 inhibition.

  • Serine Proteases: BEL was originally identified as a serine protease inhibitor and can inhibit enzymes like chymotrypsin.[5][14]

  • Ion Channels: BEL has been demonstrated to inhibit voltage-gated Ca2+ channels (CaV1.2) and transient receptor potential canonical (TRPC) channels, with IC50 values in the low micromolar range.[15][16][17] This can significantly impact cellular calcium signaling independently of its effects on iPLA2.

  • Other Off-Target Effects: Studies have suggested that some cellular effects of BEL may be due to the inactivation of other target proteins required for processes like exocytosis.[18][19]

Experimental Protocols

iPLA2 Inhibition Assay (Radiolabeled Substrate Method)

This protocol describes a common method for measuring iPLA2 activity and its inhibition using a radiolabeled phospholipid substrate.

Materials:

  • Purified or recombinant iPLA2 enzyme

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 5 mM EDTA)

  • Inhibitors: this compound and Bromoenol Lactone dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail and scintillation counter

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Organic solvents for extraction and TLC (e.g., butanol, chloroform, methanol, acetic acid)

Procedure:

  • Enzyme Preparation: Prepare a working solution of the iPLA2 enzyme in assay buffer.

  • Inhibitor Pre-incubation:

    • For the irreversible inhibitor BEL, pre-incubate the enzyme with varying concentrations of BEL for a defined period (e.g., 10-30 minutes) at 37°C to allow for covalent modification.

    • For the reversible inhibitor this compound, pre-incubation may not be as critical, but consistent timing should be maintained across experiments.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate to the enzyme-inhibitor mixture. The final reaction volume should be standardized (e.g., 250 µl).

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as butanol or a chloroform/methanol mixture. This also serves to extract the lipids.

  • Separation of Products: Separate the liberated radiolabeled free fatty acid (e.g., [14C]arachidonic acid) from the unreacted phospholipid substrate using thin-layer chromatography (TLC).

  • Quantification: Scrape the spots corresponding to the free fatty acid from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (enzyme without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Visualizations

iPLA2 plays a crucial role in various signaling pathways by catalyzing the hydrolysis of phospholipids to generate arachidonic acid and lysophospholipids. These products serve as precursors for a variety of bioactive lipid mediators.

iPLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Lysophospholipids Lysophospholipids Membrane_Phospholipids->Lysophospholipids iPLA2 iPLA2 iPLA2->Membrane_Phospholipids Hydrolysis ONO_RS_082 This compound (Reversible) ONO_RS_082->iPLA2 Inhibition BEL Bromoenol Lactone (Irreversible) BEL->iPLA2 Inhibition Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolism LPA Lysophosphatidic Acid (LPA) Lysophospholipids->LPA Metabolism Cellular_Responses Cellular Responses (Inflammation, Cell Growth, Apoptosis) Eicosanoids->Cellular_Responses LPA->Cellular_Responses

Caption: iPLA2 signaling cascade and points of inhibition.

The diagram above illustrates the central role of iPLA2 in hydrolyzing membrane phospholipids to produce arachidonic acid and lysophospholipids. These molecules are then converted into potent signaling molecules like eicosanoids and lysophosphatidic acid (LPA), which regulate a wide array of cellular processes. Both this compound and bromoenol lactone inhibit iPLA2, thereby blocking these downstream signaling events.

Experimental_Workflow Start Start: iPLA2 Enzyme Inhibitor_Incubation Incubate with This compound or BEL Start->Inhibitor_Incubation Substrate_Addition Add Radiolabeled Phospholipid Substrate Inhibitor_Incubation->Substrate_Addition Reaction Enzymatic Reaction (37°C) Substrate_Addition->Reaction Termination_Extraction Terminate Reaction & Extract Lipids Reaction->Termination_Extraction TLC Separate Products by TLC Termination_Extraction->TLC Quantification Quantify Radioactivity TLC->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for iPLA2 inhibition assay.

This flowchart outlines the key steps in a typical in vitro assay to determine the inhibitory potency of compounds like this compound and bromoenol lactone against iPLA2.

Conclusion and Recommendations

The choice between this compound and bromoenol lactone as an iPLA2 inhibitor should be carefully considered based on the specific experimental goals and context.

  • This compound is a suitable choice for studies requiring reversible and relatively specific inhibition of iPLA2 . Its lack of reported off-target effects on PLC is a significant advantage. However, the limited data on its broader off-target profile warrants caution and may necessitate control experiments to validate its specificity in a given system.

  • Bromoenol lactone (BEL) , due to its irreversible mechanism of action , is effective for achieving a complete and sustained inhibition of iPLA2. However, its well-documented off-target effects on PAP-1, serine proteases, and ion channels are a major drawback.[14][15][16][17] Researchers using BEL must be aware of these confounding factors and should include appropriate controls to distinguish the effects of iPLA2 inhibition from off-target interactions. The use of enantiomerically pure (R)-BEL or (S)-BEL can provide some isoform selectivity, which may be beneficial in certain contexts.

References

A Comparative Analysis of ONO-RS-082 and MAFP for Phospholipase A2 Isoform Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced specificity of inhibitors for phospholipase A2 (PLA2) isoforms is critical for advancing therapeutic strategies. This guide provides a detailed comparison of two commonly used PLA2 inhibitors, ONO-RS-082 and Methyl Arachidonyl Fluorophosphonate (MAFP), focusing on their specificity, mechanism of action, and the experimental data supporting these characteristics.

Phospholipase A2 enzymes are key players in numerous signaling pathways, catalyzing the hydrolysis of the sn-2 ester bond of phospholipids to produce free fatty acids and lysophospholipids. Given the diverse roles of PLA2 isoforms in both normal physiology and pathological conditions, the development and characterization of specific inhibitors are of paramount importance. This guide offers an objective comparison of this compound and MAFP, two inhibitors with distinct profiles.

Inhibitor Overview and Mechanism of Action

This compound is described as a reversible inhibitor of phospholipase A2.[1] In contrast, MAFP is an active-site directed, irreversible inhibitor that covalently modifies the enzyme.[2] This fundamental difference in their mechanism of action has significant implications for their application in research and potential therapeutic development. The irreversible nature of MAFP allows for its use in activity-based protein profiling and for long-lasting inhibition, while the reversible binding of this compound may be more suitable for applications requiring transient inhibition.

Comparative Specificity for PLA2 Isoforms

A crucial aspect of any PLA2 inhibitor is its selectivity for the various isoforms, which are broadly classified into secretory (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) PLA2s.

This compound: Currently, detailed public data on the isoform-specific inhibitory profile of this compound is limited. While it is reported to inhibit PLA2 with IC50 values of 1.0 µM and 7 µM, the specific isoforms targeted at these concentrations are not consistently specified across publicly available resources.[1][2][3] One source indicates that this compound is a reversible inhibitor of Ca2+-independent phospholipase A2 (iPLA2). Further research is needed to fully elucidate its inhibitory spectrum against a broader range of PLA2 isoforms.

MAFP: MAFP has been more extensively characterized in terms of its isoform specificity. It is a potent inhibitor of both cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2).[2] Notably, it has been reported that MAFP does not discriminate between cPLA2 and iPLA2.[2] For iPLA2, a half-maximal inhibitory concentration (IC50) of 0.5 µM has been documented.[2] It is important to note that MAFP has also been shown to inhibit other enzymes, such as phospholipase A1, which should be a consideration in experimental design.

Quantitative Inhibitory Data

The following table summarizes the available quantitative data for this compound and MAFP against PLA2 isoforms. The lack of comprehensive, directly comparable data highlights a significant gap in the current understanding of these inhibitors.

InhibitorTarget PLA2 IsoformIC50 (µM)Inhibition TypeReference
This compoundPLA2 (unspecified)1.0 / 7.0Reversible[1][2][3]
MAFPiPLA20.5Irreversible[2]
MAFPcPLA2Potent Inhibition (IC50 not specified)Irreversible[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and comparison of inhibitor specificity. While specific protocols for generating the above data are not fully detailed in the available literature, a general methodology for a PLA2 inhibition assay is outlined below.

General Phospholipase A2 Inhibition Assay Protocol:

This protocol describes a common method for measuring PLA2 activity and inhibition using a chromogenic or fluorogenic substrate.

Materials:

  • Purified recombinant PLA2 isoform (e.g., sPLA2-IIA, cPLA2α, iPLA2β)

  • PLA2 substrate (e.g., a fluorescently labeled phospholipid)

  • Assay buffer (specific composition depends on the PLA2 isoform, but typically includes Tris-HCl, CaCl2 for calcium-dependent PLA2s, and detergents like Triton X-100)

  • Inhibitor stock solutions (this compound and MAFP dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Enzyme Preparation: Dilute the purified PLA2 isoform to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitors (this compound and MAFP) in the assay buffer.

  • Reaction Mixture: In the wells of the microplate, add the assay buffer, the inhibitor dilution (or solvent control), and the PLA2 enzyme.

  • Pre-incubation: For irreversible inhibitors like MAFP, a pre-incubation step of the enzyme and inhibitor is often necessary to allow for covalent modification. The duration of this step should be optimized. For reversible inhibitors, this step may be shorter or omitted.

  • Initiation of Reaction: Add the PLA2 substrate to each well to start the reaction.

  • Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader. The rate of the reaction is proportional to the PLA2 activity.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To visualize the general mechanism of PLA2 inhibition and the workflow for assessing inhibitor specificity, the following diagrams are provided.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane Phospholipid Membrane Phospholipid AA Arachidonic Acid Phospholipid->AA Hydrolysis LysoPL Lysophospholipid Phospholipid->LysoPL PLA2 Phospholipase A2 (PLA2) Inhibitor This compound or MAFP Inhibitor->PLA2 Inhibition Prostaglandins Prostaglandins AA->Prostaglandins COX Pathway Leukotrienes Leukotrienes AA->Leukotrienes LOX Pathway

Caption: General PLA2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare PLA2 Isoform Solutions Reaction_Setup Set up reactions in 96-well plate: Enzyme + Inhibitor/Control Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare Serial Dilutions of this compound & MAFP Inhibitor_Prep->Reaction_Setup Substrate_Prep Prepare PLA2 Substrate Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Preincubation Pre-incubate (especially for MAFP) Reaction_Setup->Preincubation Preincubation->Reaction_Start Measurement Measure Kinetic Activity (Fluorescence/Absorbance) Reaction_Start->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc IC50_Calc Determine IC50 values from Dose-Response Curves Rate_Calc->IC50_Calc Comparison Compare Specificity Profiles IC50_Calc->Comparison

Caption: Workflow for determining PLA2 inhibitor specificity.

Conclusion

References

ONO-RS-082 in the Spotlight: A Comparative Guide to PLA2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ONO-RS-082, a potent inhibitor of phospholipase A2 (PLA2), against other well-known PLA2 inhibitors. This document summarizes key inhibitory data, details experimental methodologies for assessing PLA2 activity, and visualizes the enzyme's role in cellular signaling.

Phospholipase A2 (PLA2) enzymes are critical mediators in a variety of physiological and pathological processes, including inflammation, by catalyzing the release of arachidonic acid from membrane phospholipids. The inhibition of PLA2 is a key therapeutic strategy for a range of inflammatory diseases. This compound has emerged as a significant tool in studying these processes. This guide offers a comparative perspective on its efficacy and characteristics relative to other PLA2 inhibitors.

Comparative Inhibitory Activity of PLA2 Inhibitors

The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other selected PLA2 inhibitors. It is crucial to note that these values are highly dependent on the specific PLA2 isoform, the substrate used, and the assay conditions, making direct comparisons between different studies challenging.

InhibitorTarget PLA2 Isoform(s)Reported IC50Noteworthy Characteristics
This compound PLA2[1], Cytoplasmic PLA2 (cPLA2)[2]1.0 µM[3], 7 µM[1]Reversible inhibitor; also affects endocytic membrane trafficking.[2]
Varespladib (LY315920) Secretory PLA2 (sPLA2) Groups IIA, V, and X[4][5]9 nM (sPLA2-IIA)[6], 0.009 µM (chromogenic assay)[4]Potent and selective inhibitor of sPLA2 isoforms.[6] Inactive against cPLA2.[6]
Darapladib Lipoprotein-associated PLA2 (Lp-PLA2)0.27 nMHighly selective for Lp-PLA2; does not significantly inhibit sPLA2-IIA, V, or X.[7]
Manoalide Bee venom PLA2, Cobra venom PLA2~0.12 µM (Bee venom), ~1.9 µM (Cobra venom)[8]Irreversible inhibitor isolated from a marine sponge.[9][10]

Experimental Protocols for PLA2 Inhibition Assays

The validation of PLA2 inhibitors relies on robust and reproducible experimental protocols. Both colorimetric and fluorometric assays are commonly employed to determine PLA2 activity and the inhibitory potential of compounds.

Standard Operating Procedure: Colorimetric PLA2 Inhibition Assay

This protocol is adapted from a method utilizing a colorimetric indicator to detect the fatty acids liberated by PLA2 activity.[11][12]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM CaCl₂.
  • Substrate Solution: Prepare a 3.5 mM lecithin solution in the assay buffer containing 3 mM sodium deoxycholate and 0.055 mM phenol red as a pH indicator. The final pH should be adjusted to 7.6.
  • Enzyme Solution: Dissolve the specific PLA2 isoform in 10% acetonitrile to the desired working concentration.
  • Inhibitor Stock Solutions: Dissolve this compound and other inhibitors in an appropriate solvent (e.g., DMSO) to create concentrated stock solutions.

2. Assay Procedure:

  • In a 96-well microplate, add 10 µL of the inhibitor at various concentrations (or solvent control).
  • Add 10 µL of the enzyme solution to each well and incubate for 20 minutes at room temperature to allow for inhibitor-enzyme interaction.
  • Initiate the enzymatic reaction by adding 200 µL of the pre-warmed (37°C) substrate solution to each well.
  • Immediately begin monitoring the change in absorbance at 558 nm over a period of 5-10 minutes using a microplate reader. The decrease in pH due to fatty acid release will cause a color change in the phenol red.
  • Calculate the rate of reaction for each concentration of the inhibitor.

3. Data Analysis:

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control (solvent only).
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Standard Operating Procedure: Fluorometric PLA2 Inhibition Assay

This protocol is based on the use of a fluorescently labeled phospholipid substrate.[13]

1. Reagent Preparation:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2 mM CaCl₂.
  • Fluorescent Substrate: Use a commercially available fluorescent PLA2 substrate, such as 1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphocholine. Prepare the substrate solution in the reaction buffer.
  • Enzyme and Inhibitor Solutions: Prepare as described in the colorimetric assay protocol.

2. Assay Procedure:

  • In a black 96-well microplate, add the inhibitor at various concentrations.
  • Add the PLA2 enzyme solution and incubate as described previously.
  • Initiate the reaction by adding the fluorescent substrate solution.
  • Measure the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 388/513 nm for certain substrates).

3. Data Analysis:

  • Calculate the initial velocity of the reaction for each inhibitor concentration.
  • Determine the percentage of inhibition and the IC50 value as described for the colorimetric assay.

Visualizing the PLA2 Signaling Pathway and Experimental Workflow

To better understand the context of this compound's action, the following diagrams illustrate the PLA2 signaling pathway in inflammation and a typical experimental workflow for evaluating PLA2 inhibitors.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane PL Membrane Phospholipids AA Arachidonic Acid PL->AA Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Receptor Receptor Stimuli->Receptor PLA2 PLA2 (e.g., cPLA2) Receptor->PLA2 Activation PLA2->PL Hydrolysis COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation ONORS082 This compound ONORS082->PLA2 Inhibition

PLA2 Signaling Pathway in Inflammation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Inhibitors Prepare Inhibitor Dilutions (this compound & Alternatives) Inhibitors->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (Colorimetric/Fluorometric) Reaction->Measurement CalcRate Calculate Reaction Rates Measurement->CalcRate CalcInhibition Determine % Inhibition CalcRate->CalcInhibition CalcIC50 Calculate IC50 Values CalcInhibition->CalcIC50

References

Cross-Validation of ONO-RS-082 Results with Genetic Knockdowns of PLA2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological inhibitor ONO-RS-082 and genetic knockdown approaches for studying the function of Phospholipase A2 (PLA2). It aims to facilitate the cross-validation of experimental findings by presenting available data on their respective effects on key cellular signaling pathways and outlining the methodologies for such investigations.

Introduction

Phospholipase A2 (PLA2) enzymes are critical mediators in a variety of cellular processes, including inflammation, signal transduction, and membrane homeostasis. They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids. Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, including prostaglandins and thromboxanes. Given their central role in these pathways, PLA2 isoforms are significant targets for therapeutic intervention.

Two primary methods are employed to investigate the function of PLA2: pharmacological inhibition and genetic knockdown. This compound is a reversible inhibitor of PLA2, with some reports suggesting specificity towards calcium-independent PLA2 (iPLA2).[1] Genetic knockdown, typically using siRNA or shRNA, allows for the specific depletion of a particular PLA2 isoform.

This guide cross-validates the results obtained from these two approaches by comparing their effects on prostaglandin and thromboxane production, and on key intracellular signaling pathways like the Akt and ERK pathways.

Data Presentation

The following tables summarize the currently available quantitative and qualitative data on the effects of this compound and genetic knockdown of specific PLA2 isoforms. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.

Table 1: Comparison of Effects on Prostaglandin E2 (PGE2) Production

InterventionTarget(s)Cell Type/SystemConcentration/ MethodObserved Effect on PGE2 LevelsCitation(s)
This compound PLA2A549 lung epithelial cells10 µMLargely prevented PAO1-induced PGE2 release.[2]
siRNA cPLA2α (PLA2G4A)Mouse model of middle cerebral artery occlusion/reperfusionAdenovirus-mediated siRNASignificantly decreased serum PGE2 levels.[3]
Antisense Oligonucleotide Group II PLA2P388D1 macrophage-like cellsAntisense oligonucleotide (ASGII)Reduced PGE2 production to nearly resting cell levels.[4]

Table 2: Comparison of Effects on Thromboxane Production

InterventionTarget(s)Cell Type/SystemConcentration/ MethodObserved Effect on Thromboxane LevelsCitation(s)
This compound PLA2Human platelets3.5 µMInhibited epinephrine-stimulated thromboxane production.[1]
Genetic Knockdown ---Data not readily available in searched literature.-

Table 3: Comparison of Effects on Akt and ERK Signaling Pathways

InterventionTarget(s)Cell Type/SystemConcentration/ MethodObserved Effect on Akt/ERK PhosphorylationCitation(s)
This compound PLA2--Specific data on p-Akt/p-ERK not readily available.-
siRNA MEK1 / MAPK1MDA-MB-231 & MDA-MB-468 breast cancer cellssiRNAIncreased Akt phosphorylation.[5]
siRNA ERKHCT116 colorectal cancer cellssiRNAReduction in both phospho-ERK and phospho-Akt-S473.[6]
siRNA PKC-αMouse modelsiRNASignificant decrease in the phosphorylation level of Akt and ERK-1/2.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments cited in this guide.

Protocol 1: Measurement of Prostaglandin E2 (PGE2) by ELISA

This protocol outlines the general steps for a competitive ELISA to quantify PGE2 in cell culture supernatants or other biological fluids.[8][9][10][11][12]

Materials:

  • PGE2 ELISA Kit (containing PGE2 standard, primary antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, and wash buffer)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes

  • Cell culture supernatant or biological sample

Procedure:

  • Sample Preparation: Collect cell culture supernatants or other biological samples. Centrifuge to remove any cellular debris. Samples may require dilution with the assay buffer provided in the kit.

  • Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard according to the kit instructions to generate a standard curve.

  • Assay Procedure: a. Add standards and samples to the wells of the microplate pre-coated with a capture antibody. b. Add the PGE2-HRP conjugate to each well. c. Add the primary antibody against PGE2 to each well. d. Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours). e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add TMB substrate to each well and incubate in the dark until a color develops. g. Add the stop solution to terminate the reaction.

  • Data Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Western Blot Analysis of Phospho-Akt and Phospho-ERK

This protocol describes the detection of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) by Western blotting to assess the activation state of these signaling pathways.[13][14][15][16][17]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for p-Akt (e.g., Ser473), total Akt, p-ERK (e.g., Thr202/Tyr204), and total ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt or anti-p-ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against total Akt and total ERK.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated protein is typically expressed as a ratio to the total protein level.

Mandatory Visualization

Signaling Pathways and Experimental Logic

The following diagrams illustrate the PLA2 signaling pathway, the experimental workflow for comparing this compound and siRNA, and the logical relationship for cross-validation.

PLA2_Signaling_Pathway Stimulus Stimulus (e.g., Growth Factors, Cytokines) Receptor Receptor Stimulus->Receptor PLA2 PLA2 Receptor->PLA2 activates Membrane Membrane Phospholipids PLA2->Membrane hydrolyzes ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid COX COX Enzymes ArachidonicAcid->COX substrate for Signaling_Cascades Downstream Signaling (e.g., Akt, ERK pathways) ArachidonicAcid->Signaling_Cascades modulates Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Prostaglandins->Signaling_Cascades activates Experimental_Workflow Start Cell Culture Treatment Treatment Groups Start->Treatment Control Vehicle Control Treatment->Control ONORS082 This compound Treatment->ONORS082 siRNA_Control Control siRNA Treatment->siRNA_Control siRNA_PLA2 PLA2 Isoform siRNA Treatment->siRNA_PLA2 Stimulation Stimulation (e.g., LPS, Growth Factor) Control->Stimulation ONORS082->Stimulation siRNA_Control->Stimulation siRNA_PLA2->Stimulation Analysis Downstream Analysis Stimulation->Analysis ELISA PGE2/Thromboxane ELISA Analysis->ELISA Western Western Blot (p-Akt, p-ERK) Analysis->Western Comparison Data Comparison & Cross-Validation ELISA->Comparison Western->Comparison Logical_Relationship Hypothesis Hypothesis: This compound phenocopies PLA2 knockdown ONO_Experiment Experiment: Inhibit with this compound Hypothesis->ONO_Experiment siRNA_Experiment Experiment: Knockdown PLA2 isoform Hypothesis->siRNA_Experiment ONO_Result Result: Observe phenotype A (e.g., decreased PGE2) ONO_Experiment->ONO_Result siRNA_Result Result: Observe phenotype A (e.g., decreased PGE2) siRNA_Experiment->siRNA_Result Validation Cross-Validation: Similar results support on-target PLA2 effect of this compound ONO_Result->Validation siRNA_Result->Validation

References

A Comparative Guide to ONO-RS-082 and Other Commercially Available PLA2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical step in experimental design. This guide provides a detailed comparison of ONO-RS-082 with other commercially available phospholipase A2 (PLA2) inhibitors, supported by experimental data to facilitate informed decisions.

Introduction to Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] These products, particularly arachidonic acid, are precursors to a wide range of bioactive lipid mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are deeply involved in inflammatory processes, signal transduction, and various cellular functions.[2] Given their central role in these pathways, PLA2 enzymes are significant targets for therapeutic intervention in a variety of inflammatory diseases.

There are several major families of PLA2 enzymes, principally classified as:

  • Cytosolic PLA2 (cPLA2): Calcium-dependent enzymes that translocate to the membrane upon activation.

  • Secreted PLA2 (sPLA2): A large family of low molecular weight, calcium-dependent enzymes that are secreted from the cell.

  • Calcium-independent PLA2 (iPLA2): Enzymes that do not require calcium for their activity.

This compound is recognized as a reversible inhibitor of Ca2+-independent phospholipase A2 (iPLA2). This guide will compare this compound with other commercially available inhibitors targeting different classes of PLA2 enzymes.

Comparative Performance of PLA2 Inhibitors

The efficacy of a PLA2 inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for this compound and a selection of other commercially available PLA2 inhibitors against different PLA2 subtypes.

Table 1: this compound Profile

InhibitorTarget PLA2 ClassIC50 ValueOrganism/Assay ConditionReference
This compoundiPLA21.0 µM---[3][4][5]
This compoundiPLA27 µMPurified guinea pig lung PLA2[1][6]

Table 2: Commercially Available cPLA2 Inhibitors

InhibitorTarget PLA2 IsoformIC50 ValueOrganism/Assay ConditionReference
Pyrrophenonehuman GIVA cPLA24.2 nM---[7]
RSC-3388---1.8 nMPC/DOG assay[7]

Table 3: Commercially Available sPLA2 Inhibitors

InhibitorTarget PLA2 IsoformIC50 ValueOrganism/Assay ConditionReference
CelastrolGIIA sPLA26 µM---[7]
Compound 24sPLA210.23 µMin vitro[7]

Table 4: Commercially Available Lp-PLA2 Inhibitors

InhibitorTarget PLA2 IsoformIC50 ValueOrganism/Assay ConditionReference
Darapladibrecombinant human LpPLA21.7 nM---[7]
Compound 36rat plasma LpPLA21.0 nM---[7]
Compound 36recombinant human LpPLA22.2 nM---[7]

Experimental Protocols

Accurate assessment of inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for common PLA2 activity assays.

Fluorescence-Based PLA2 Activity Assay

This method utilizes a fluorogenic substrate that emits a fluorescent signal upon cleavage by PLA2.

Materials:

  • PLA2 enzyme (e.g., purified cPLA2, sPLA2, or iPLA2)

  • Fluorogenic PLA2 substrate (e.g., PED6 or Red/Green BODIPY® PC-A2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM CaCl2, 0.3 mM Triton X-100)

  • Inhibitor stock solutions (dissolved in an appropriate solvent like DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the PLA2 enzyme to the desired concentration in cold Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in the Assay Buffer.

    • Prepare serial dilutions of the inhibitor in the Assay Buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells.

  • Assay Protocol:

    • To each well of the 96-well plate, add the inhibitor dilution or vehicle control.

    • Add the diluted PLA2 enzyme to each well.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., 30-60 minutes).

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Chromogenic PLA2 Activity Assay

This assay employs a chromogenic substrate that releases a colored product upon enzymatic cleavage, which can be quantified by absorbance.

Materials:

  • PLA2 enzyme

  • Chromogenic PLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)

  • Inhibitor stock solutions

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare enzyme, substrate, and inhibitor solutions as described in the fluorescence-based assay protocol.

    • Prepare a working solution of DTNB in the Assay Buffer.

  • Assay Protocol:

    • Add the inhibitor dilution or vehicle control to the wells of the microplate.

    • Add the diluted PLA2 enzyme to each well.

    • Add the DTNB solution to each well.

    • Incubate at the desired temperature for a pre-incubation period.

    • Start the reaction by adding the chromogenic substrate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 414 nm kinetically.

    • Calculate the reaction rate from the linear portion of the absorbance vs. time plot.

    • Determine the IC50 value as described for the fluorescence-based assay.

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function, the following diagrams illustrate the general PLA2 signaling pathway and a typical experimental workflow for inhibitor screening.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2, sPLA2, iPLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid hydrolysis Lysophospholipids Lysophospholipids PLA2->Lysophospholipids Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids COX/LOX pathways Inflammation Inflammation & Other Cellular Responses Lysophospholipids->Inflammation Eicosanoids->Inflammation

Caption: General PLA2 signaling pathway.

Inhibitor_Screening_Workflow Start Start: Prepare Reagents Dispense_Inhibitor Dispense Inhibitor/Vehicle into 96-well plate Start->Dispense_Inhibitor Add_Enzyme Add PLA2 Enzyme Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic/Chromogenic Substrate Pre_incubation->Add_Substrate Measure_Signal Measure Fluorescence/Absorbance Kinetically Add_Substrate->Measure_Signal Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Signal->Analyze_Data End End: Compare Inhibitor Potency Analyze_Data->End

Caption: Experimental workflow for PLA2 inhibitor screening.

Conclusion

This compound is a valuable tool for investigating the role of calcium-independent PLA2. Its potency in the micromolar range makes it a suitable inhibitor for many in vitro applications. However, for studies requiring higher potency, particularly against cytosolic PLA2, inhibitors such as pyrrophenone and RSC-3388 offer significantly lower IC50 values in the nanomolar range. For secreted PLA2, compounds like celastrol provide an alternative with comparable micromolar potency to this compound. The choice of inhibitor should be guided by the specific PLA2 isoform of interest, the required potency, and the experimental context. The provided experimental protocols and diagrams offer a framework for the effective evaluation and application of these inhibitors in research.

References

ONO-RS-082: A Comparative Analysis of its Potency as a Phospholipase A2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the potency and efficacy of enzyme inhibitors is paramount. This guide provides a comparative assessment of ONO-RS-082, a notable inhibitor of phospholipase A2 (PLA2), detailing its inhibitory concentrations (IC50) in various cell lines and comparing its performance with other known PLA2 inhibitors.

This compound is recognized as a reversible inhibitor of calcium-independent phospholipase A2 (iPLA2), an enzyme crucial in the generation of lipid mediators involved in inflammation and various cellular signaling pathways. By catalyzing the hydrolysis of phospholipids, PLA2 releases arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of this enzyme is a key strategy in the development of anti-inflammatory therapeutics.

Potency of this compound Across Different Cell Lines

The inhibitory potency of this compound, as measured by its half-maximal inhibitory concentration (IC50), has been evaluated in several cell types. While comprehensive comparative studies across a wide range of cell lines are not extensively documented in publicly available literature, existing data points to its efficacy in the low micromolar range.

General reported IC50 values for this compound's inhibition of PLA2 are 1.0 µM and 7 µM, though the specific cellular contexts for these figures are not always detailed.[1][2] More specific findings indicate that in A549 lung epithelial cells, a concentration of 10 µM this compound was effective in largely preventing prostaglandin E2 (PGE2) release.[1] Furthermore, in rat peritoneal mast cells, this compound demonstrated a concentration-dependent inhibition of substance P-induced histamine release, with effective concentrations ranging from 1 µM to 100 µM.[3]

Cell LineEffectEffective Concentration/IC50
General PLA2 AssayInhibition of PLA2 activity1.0 µM, 7 µM[1][2]
A549 (Human Lung Carcinoma)Prevention of PGE2 release10 µM[1]
Rat Peritoneal Mast CellsInhibition of histamine release1 µM - 100 µM[3]

Comparison with Alternative Phospholipase A2 Inhibitors

To contextualize the potency of this compound, it is useful to compare it with other well-characterized PLA2 inhibitors. Bromoenol lactone (BEL) and Methyl Arachidonyl Fluorophosphonate (MAFP) are two such alternatives.

InhibitorTarget(s)Reported IC50Cell Line/Assay Condition
This compound iPLA2, PLA21.0 µM, 7 µMGeneral PLA2 assay[1][2]
Bromoenol lactone (BEL)iPLA2β~7 µMCalcium-independent PLA2β inhibition
Methyl Arachidonyl Fluorophosphonate (MAFP)cPLA2, iPLA20.5 µMiPLA2 inhibition in P388D1 cells

It is important to note that direct comparisons of IC50 values can be challenging due to variations in experimental conditions, including the specific PLA2 isoform targeted, the substrate used, and the cell line or assay system employed.

Experimental Protocols

Accurate assessment of inhibitor potency relies on robust experimental design. The following are summaries of common protocols used to determine the IC50 of PLA2 inhibitors.

In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This assay directly measures the enzymatic activity of PLA2 in the presence of an inhibitor.

  • Enzyme and Substrate Preparation: A purified PLA2 enzyme is used. The substrate is typically a phospholipid, such as phosphatidylcholine, labeled with a fluorescent or radioactive tag at the sn-2 position.

  • Inhibitor Incubation: The PLA2 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a specified period to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by adding the phospholipid substrate to the enzyme-inhibitor mixture.

  • Detection of Product: The reaction is stopped, and the amount of released fatty acid (the product of PLA2 activity) is quantified. This can be done by measuring fluorescence, radioactivity, or by using a colorimetric method.

  • IC50 Calculation: The percentage of PLA2 inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Arachidonic Acid Release Assay

This cell-based assay measures the ability of an inhibitor to block the release of arachidonic acid from the cell membrane, a direct downstream effect of PLA2 activity.

  • Cell Culture and Labeling: Cells (e.g., A549) are cultured and incubated with radiolabeled arachidonic acid (e.g., [³H]-arachidonic acid), which is incorporated into the cell's membrane phospholipids.

  • Inhibitor Treatment: The cells are then treated with different concentrations of the PLA2 inhibitor.

  • Stimulation: A stimulus (e.g., a calcium ionophore, or an inflammatory agent) is added to activate cellular PLA2.

  • Quantification of Released Arachidonic Acid: The amount of radiolabeled arachidonic acid released into the cell culture medium is measured using a scintillation counter.

  • IC50 Determination: The inhibition of arachidonic acid release is calculated for each inhibitor concentration, and the IC50 value is determined as described in the in vitro assay.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental process for its evaluation, the following diagrams are provided.

PLA2_Signaling_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Substrate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Hydrolysis ONO_RS_082 This compound ONO_RS_082->PLA2 Inhibition COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Phospholipase A2 Signaling Pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Enzyme_Prep Prepare Purified PLA2 Enzyme Inhibitor_Inc Incubate with This compound Enzyme_Prep->Inhibitor_Inc Reaction Add Labeled Substrate Inhibitor_Inc->Reaction Detection_invitro Quantify Product Reaction->Detection_invitro IC50_Calc Calculate IC50 (Dose-Response Curve) Detection_invitro->IC50_Calc Cell_Label Label Cells with [3H]-Arachidonic Acid Inhibitor_Treat Treat Cells with This compound Cell_Label->Inhibitor_Treat Stimulation Stimulate PLA2 Activity Inhibitor_Treat->Stimulation Detection_cell Measure Released Arachidonic Acid Stimulation->Detection_cell Detection_cell->IC50_Calc

Caption: Experimental workflow for determining the IC50 of a PLA2 inhibitor.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in phospholipase A2 (PLA2) research, the meticulous use of controls is paramount to generating robust and interpretable data. This guide provides a comparative analysis of ONO-RS-082, a known PLA2 inhibitor, and discusses its application in the context of appropriate negative controls for PLA2-related experiments.

This compound is a potent and reversible inhibitor of phospholipase A2 (PLA2), demonstrating inhibitory activity against this key enzyme family involved in diverse physiological and pathological processes, including inflammation and signal transduction. While this compound serves as a valuable tool for interrogating PLA2 function, its utility in an experimental setting is significantly enhanced by the concurrent use of appropriate negative controls. This guide will delve into the characteristics of this compound, compare it with other PLA2 inhibitors, and underscore the principles of selecting and using negative controls in PLA2 assays.

This compound: An Inhibitor of Phospholipase A2

This compound has been characterized as an inhibitor of PLA2 with reported IC50 values of 7 µM for guinea pig lung PLA2 and 1.0 µM in other contexts.[1][2] It is a cell-permeable compound, making it suitable for both in vitro and in vivo studies. Notably, this compound has been shown to not inhibit Phospholipase C (PLC) even at concentrations as high as 100 µM, suggesting a degree of selectivity in its action.[1] Its inhibitory effects extend to Ca2+-independent PLA2 (iPLA2) and impact downstream signaling events such as thromboxane production.

The Imperative for Negative Controls in PLA2 Inhibition Studies

In the realm of enzyme inhibition assays, a negative control is an essential component that helps to distinguish the specific inhibitory effect of a compound from non-specific or off-target effects. The ideal negative control is a molecule that is structurally very similar to the active inhibitor but lacks the specific functional groups required for binding to and inhibiting the target enzyme. This allows researchers to control for any effects the chemical scaffold of the inhibitor might have on the experimental system, independent of its enzyme-inhibiting activity.

While the vehicle (the solvent in which the inhibitor is dissolved, often DMSO) is a fundamental negative control, a molecular negative control provides a higher level of experimental rigor. For this compound, an ideal negative control would be a structurally analogous compound that does not inhibit PLA2. However, the published literature does not readily identify a commercially available, inactive analog of this compound that is designated for use as a negative control.

Alternative Approaches and Best Practices for Negative Controls

In the absence of a specific inactive analog for this compound, researchers can adopt several best practices for robust experimental design:

  • Structure-Activity Relationship (SAR) Data: Examining SAR studies of PLA2 inhibitors can provide insights into which structural modifications lead to a loss of activity. Compounds from such studies that are structurally related but inactive can serve as excellent negative controls.

  • Alternative Inhibitor/Inactive Analog Pairs: Utilizing other well-characterized PLA2 inhibitor/inactive analog pairs can serve as a benchmark for the experimental system. For instance, researchers might use an active inhibitor like Methyl Arachidonyl Fluorophosphonate (MAFP) and a structurally related but less active or inactive compound as a control to validate their assay's specificity.

  • Using Inhibitors with Different Mechanisms or Isoform Specificity: In some contexts, an inhibitor for a different PLA2 isoform can be used as a negative control to demonstrate the specificity of the observed effect. For example, when studying a cPLA2-mediated process, an sPLA2-specific inhibitor could be used as a negative control.

Comparative Analysis of PLA2 Inhibitors

To provide a broader context for the use of this compound, the following table compares its properties with other commonly used PLA2 inhibitors.

InhibitorTarget PLA2 Isoform(s)IC50Mechanism of ActionNotes
This compound PLA2 (general), iPLA21.0 - 7 µM[1][2]ReversibleCell-permeable. Does not inhibit PLC at 100 µM.[1]
Methyl Arachidonyl Fluorophosphonate (MAFP) cPLA2, iPLA2~0.5 µM for iPLA2, low nM for FAAH[3][4][5]Irreversible, active-site directedAlso a potent inhibitor of fatty acid amide hydrolase (FAAH).[3][5]
Bromoenol Lactone (BEL) iPLA2~8 µM (in intact macrophages)[6]Irreversible, mechanism-basedSelective for iPLA2 over cPLA2.[6][7]
Arachidonyl Trifluoromethyl Ketone (AACOCF3) cPLA2>90% inhibition at 10 µMReversibleOne of the first reported cPLA2 inhibitors.[8]

Experimental Protocols

To ensure the reproducibility and accuracy of PLA2 inhibition studies, detailed experimental protocols are crucial. Below are two examples of in vitro PLA2 activity assays.

Protocol 1: In Vitro Secretory PLA2 (sPLA2) Inhibition Assay

This protocol is adapted from a method used to assess the inhibition of human pro-inflammatory sPLA2 (group IIA).[3]

Materials:

  • Human recombinant sPLA2-IIA

  • Lecithin (phosphatidylcholine) as substrate

  • Sodium taurodeoxycholate (NaTDC)

  • Sodium chloride (NaCl)

  • Calcium chloride (CaCl2)

  • Phenol red as a colorimetric indicator

  • This compound and other test inhibitors

  • Vehicle control (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Substrate Preparation: Prepare a substrate solution containing 3.5 mM lecithin, 3 mM NaTDC, 100 mM NaCl, 10 mM CaCl2, and 0.055 mM phenol red in deionized water. Adjust the pH to 7.6.

  • Enzyme and Inhibitor Incubation:

    • Dissolve sPLA2-IIA in an appropriate buffer (e.g., 10% acetonitrile).

    • In a 96-well plate, add 10 µL of the sPLA2 solution to wells containing 10 µL of various concentrations of the test inhibitor (e.g., this compound) or the vehicle control.

    • Incubate at room temperature for 20 minutes to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 1 mL of the substrate solution to each well.

    • Immediately begin monitoring the absorbance at 558 nm every minute for 5 minutes. The hydrolysis of lecithin by PLA2 releases fatty acids, causing a pH change that is detected by the phenol red indicator.

  • Data Analysis:

    • Calculate the rate of reaction for each condition.

    • Determine the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Protocol 2: In Vitro Cytosolic PLA2 (cPLA2) Activity Assay

This protocol describes a common method for measuring cPLA2 activity using a radiolabeled substrate.

Materials:

  • Cell lysate or purified cPLA2 enzyme

  • [3H]-arachidonic acid-labeled phosphatidylcholine

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • This compound and other test inhibitors

  • Vehicle control (e.g., DMSO)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, combine the cell lysate or purified cPLA2 with the desired concentration of the inhibitor (e.g., this compound) or vehicle control in the assay buffer.

    • Incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [3H]-arachidonic acid-labeled phosphatidylcholine substrate to the enzyme-inhibitor mixture.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.

  • Lipid Extraction and Separation:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

    • Extract the lipids from the aqueous phase.

    • Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the free [3H]-arachidonic acid from the unhydrolyzed phospholipid substrate.

  • Quantification:

    • Scrape the spots corresponding to free arachidonic acid and the phospholipid substrate from the TLC plate into separate scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [3H]-arachidonic acid released for each condition.

    • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Visualizing PLA2 Signaling and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the PLA2 signaling pathway and a typical experimental workflow for evaluating PLA2 inhibitors.

PLA2_Signaling_Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLA2 PLA2 Receptor->PLA2 activates Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid hydrolyzes Lysophospholipids Lysophospholipids PLA2->Lysophospholipids produces Downstream Signaling Downstream Signaling Arachidonic Acid->Downstream Signaling leads to Lysophospholipids->Downstream Signaling This compound This compound This compound->PLA2 inhibits

Caption: PLA2 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Source Prepare PLA2 Source (e.g., cell lysate, purified enzyme) Incubation Incubate Enzyme with Inhibitor or Controls Enzyme_Source->Incubation Substrate_Prep Prepare Substrate (e.g., labeled phospholipids) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Inhibitor_Prep Prepare Inhibitor Stock (e.g., this compound in DMSO) Inhibitor_Prep->Incubation Control_Prep Prepare Controls (Vehicle, Negative Control Compound) Control_Prep->Incubation Incubation->Reaction Measurement Measure PLA2 Activity Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50_Determination Determine IC50 Value Calc_Inhibition->IC50_Determination Comparison Compare with Alternatives IC50_Determination->Comparison

Caption: Workflow for evaluating PLA2 inhibitors with appropriate controls.

References

Orthogonal Approaches to Validate Findings Obtained with ONO-RS-082: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding ONO-RS-082 and its Primary Effects

This compound is a widely used chemical probe to investigate the roles of iPLA2 in various cellular processes. Its primary mechanism of action is the inhibition of iPLA2, an enzyme that catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, leading to the release of free fatty acids, such as arachidonic acid, and lysophospholipids.[1] These lipid mediators are precursors for a variety of signaling molecules, including eicosanoids (prostaglandins and leukotrienes) and platelet-activating factor (PAF).[2]

Key reported effects of this compound, and therefore areas requiring orthogonal validation, include:

  • Inhibition of PLA2 enzymatic activity.

  • Reduction in downstream inflammatory mediators (e.g., thromboxane B2, prostaglandin E2).

  • Disruption of membrane trafficking events, such as endocytosis and vesicle formation.

Comparative Analysis of Validation Approaches

To validate findings attributed to the action of this compound, several orthogonal methods can be employed. These approaches can be broadly categorized as alternative chemical inhibition, genetic perturbation, and comprehensive lipid profiling. Each method offers distinct advantages and disadvantages, and their comparative efficacy is summarized below.

Table 1: Comparison of Orthogonal Approaches for Validating this compound Findings
ApproachMethodPrincipleAdvantagesDisadvantages
Alternative Chemical Inhibition Bromoenol lactone (BEL)Irreversible, suicide substrate inhibitor of iPLA2.[3][4]Different mechanism of inhibition (irreversible vs. reversible) provides strong validation.Can have off-target effects; irreversibility may lead to cellular stress.
Genetic Perturbation siRNA-mediated knockdown of PLA2G6Transiently reduces the expression of the iPLA2-encoding gene, PLA2G6.High specificity for the target protein; avoids potential off-target effects of small molecules.Incomplete knockdown can lead to residual protein activity; potential for off-target gene silencing.
CRISPR/Cas9-mediated knockout of PLA2G6Permanently ablates the PLA2G6 gene, eliminating iPLA2 expression.[5]Complete and permanent loss of function provides a clean genetic background.Potential for off-target mutations; cellular compensation mechanisms may arise.
Comprehensive Lipid Profiling Lipidomics (LC-MS/MS)Global analysis of changes in lipid species following treatment or genetic perturbation.[6][7][8]Provides a broad, unbiased view of the metabolic consequences of iPLA2 inhibition.Can be technically complex and data analysis is challenging; does not directly measure enzyme activity.

Experimental Protocols for Key Validation Assays

To facilitate the implementation of these orthogonal approaches, detailed protocols for key experiments are provided below.

In Vitro PLA2 Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of PLA2 in cell lysates or purified protein preparations.

Principle: A synthetic phospholipid substrate containing a fluorescent reporter is cleaved by PLA2, resulting in an increase in fluorescence that is proportional to enzyme activity.

Protocol:

  • Sample Preparation: Prepare cell lysates by homogenizing cells in PLA2 assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of sample (cell lysate or purified enzyme).

    • 10 µL of PLA2 Probe.

  • Initiate Reaction: Add 40 µL of PLA2 Substrate to each well. For background controls, add 40 µL of PLA2 Assay Buffer instead of the substrate.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 45-60 minutes at 37°C, with excitation at 388 nm and emission at 513 nm.

  • Data Analysis: Calculate the rate of increase in fluorescence for each sample and subtract the background rate. Compare the activity in samples treated with this compound, an alternative inhibitor, or from PLA2G6 knockdown/knockout cells to the appropriate controls.

Thromboxane B2 (TXB2) Quantification (ELISA)

This assay measures the concentration of TXB2, a stable downstream metabolite of PLA2 activity, in cell culture supernatants, plasma, or serum.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) where TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for binding to a limited number of antibody sites on the microplate. The resulting color development is inversely proportional to the amount of TXB2 in the sample.

Protocol:

  • Sample Collection: Collect cell culture supernatants or prepare serum/plasma samples.

  • Assay Procedure:

    • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of diluted enzyme conjugate to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate three to five times with wash buffer.

    • Add 150 µL of substrate solution to each well and incubate for 30 minutes at room temperature.

    • Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of TXB2 in the samples. Compare the levels of TXB2 in this compound-treated samples versus those from orthogonal validation experiments.

Transferrin Recycling Assay (Fluorescence Microscopy)

This assay assesses the impact of PLA2 inhibition on endocytic recycling, a process known to be affected by this compound.

Principle: Cells are pulsed with fluorescently labeled transferrin, which is internalized and enters the endocytic recycling pathway. The rate of its reappearance on the cell surface (recycling) is monitored over time.

Protocol:

  • Cell Preparation: Plate cells on coverslips and allow them to adhere.

  • Starvation and Labeling:

    • Starve cells in serum-free medium for 30 minutes at 37°C.

    • Pulse the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) for 30 minutes at 37°C to load the endocytic system.

  • Chase and Fixation:

    • Wash the cells to remove unbound transferrin.

    • Incubate the cells in medium containing unlabeled transferrin for various chase times (e.g., 0, 5, 15, 30 minutes) at 37°C.

    • At each time point, fix the cells with 4% paraformaldehyde.

  • Imaging and Analysis:

    • Mount the coverslips and acquire images using a fluorescence microscope.

    • Quantify the intracellular fluorescence intensity at each time point. A decrease in intracellular fluorescence over time indicates successful recycling.

  • Data Analysis: Compare the rate of transferrin recycling in cells treated with this compound to that in cells subjected to orthogonal validation methods.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the PLA2 signaling pathway, the workflow for validating this compound's effects, and a comparison of the validation approaches.

G This compound Mechanism of Action and Downstream Effects cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Lysophospholipids Lysophospholipids Membrane_Phospholipids->Lysophospholipids iPLA2 iPLA2 (PLA2G6) iPLA2->Membrane_Phospholipids Hydrolysis This compound This compound This compound->iPLA2 Inhibition Eicosanoids Eicosanoids (Prostaglandins, Thromboxanes) Arachidonic_Acid->Eicosanoids Membrane_Trafficking Membrane Trafficking (Endocytosis) Lysophospholipids->Membrane_Trafficking G Experimental Workflow for this compound Validation Start Hypothesis: This compound affects Process X via iPLA2 inhibition ONO_Experiment Experiment with this compound Start->ONO_Experiment Observe_Effect Observe effect on Process X ONO_Experiment->Observe_Effect Orthogonal_Approach Select Orthogonal Approach Observe_Effect->Orthogonal_Approach Alternative_Inhibitor Alternative Inhibitor (e.g., BEL) Orthogonal_Approach->Alternative_Inhibitor Chemical Genetic_Perturbation Genetic Perturbation (siRNA/CRISPR) Orthogonal_Approach->Genetic_Perturbation Genetic Lipidomics Lipidomics Analysis Orthogonal_Approach->Lipidomics Analytical Compare_Results Compare Results Alternative_Inhibitor->Compare_Results Genetic_Perturbation->Compare_Results Lipidomics->Compare_Results Conclusion Validate/Refute Hypothesis Compare_Results->Conclusion G Logical Comparison of Validation Strategies cluster_chemical Chemical Approaches cluster_genetic Genetic Approaches cluster_analytical Analytical Approaches Validation_Goal Validate Specificity of this compound This compound This compound (Reversible Inhibitor) Validation_Goal->this compound Alternative_Inhibitor Alternative Inhibitor (e.g., BEL - Irreversible) Validation_Goal->Alternative_Inhibitor siRNA siRNA Knockdown (Transient) Validation_Goal->siRNA CRISPR CRISPR Knockout (Permanent) Validation_Goal->CRISPR Lipidomics Lipidomics (Global Profile) Validation_Goal->Lipidomics This compound->siRNA Compare Phenotype This compound->Lipidomics Correlate with Lipid Changes Alternative_Inhibitor->CRISPR Compare Phenotype CRISPR->Lipidomics Confirm Lipid Changes

References

ONO-RS-082: A Comparative Analysis of its Effects in Primary Cells vs. Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of ONO-RS-082, a potent phospholipase A2 (PLA2) inhibitor, in primary cells and immortalized cell lines. Understanding the differential impact of investigational compounds in these two cellular models is crucial for translating preclinical findings into clinically relevant outcomes. Primary cells, being directly isolated from tissues, often provide a more physiologically relevant system, whereas cell lines offer reproducibility and scalability for high-throughput screening. This document summarizes the available data on this compound's activity, presents detailed experimental protocols, and visualizes key pathways to aid in experimental design and data interpretation.

Data Presentation: this compound Effects on Prostaglandin E2 (PGE2) Release

The following table summarizes the observed and expected effects of this compound on Prostaglandin E2 (PGE2) release, a key inflammatory mediator produced downstream of PLA2 activation.

Cell TypeCell Name/OriginStimulusThis compound ConcentrationObserved/Expected Effect on PGE2 Release
Primary Cells Human Polymorphonuclear Leukocytes (Neutrophils)Various inflammatory stimuli (e.g., fMLP, zymosan)Not specified in direct studiesExpected: Significant inhibition. PLA2 is essential for the release of arachidonic acid, the precursor for PGE2 synthesis in neutrophils.
Cell Line A549 (Human Lung Carcinoma)Pseudomonas aeruginosa (PAO1)10 µMObserved: Largely prevented PAO1-induced PGE2 release.[1]

Signaling Pathway of this compound Action

This compound exerts its effects by inhibiting phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. PLA2 is responsible for hydrolyzing phospholipids in the cell membrane to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, including the pro-inflammatory mediator PGE2. By blocking PLA2, this compound effectively cuts off the supply of the precursor for PGE2 synthesis, thereby reducing its production and downstream inflammatory effects.

ONO_RS_082_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Substrate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Catalyzes release of COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Substrate PGE2 Prostaglandin E2 (PGE2) COX_Enzymes->PGE2 Synthesizes Inflammatory_Response Inflammatory Response PGE2->Inflammatory_Response Promotes ONO_RS_082 This compound ONO_RS_082->PLA2 Inhibits

This compound inhibits the PLA2-mediated inflammatory pathway.

Experimental Protocols

Prostaglandin E2 (PGE2) Release Assay

This protocol describes a general method for quantifying the release of PGE2 from either primary cells or cell lines using a competitive enzyme-linked immunosorbent assay (ELISA).

a. Cell Culture and Treatment:

  • Primary Cells (Human Neutrophils):

    • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque).

    • Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).

    • Plate the cells at a density of 1-5 x 10^6 cells/mL in a multi-well plate.

    • Pre-incubate the cells with this compound at the desired concentrations for 30-60 minutes at 37°C.

    • Stimulate the cells with an appropriate agonist (e.g., fMLP, zymosan, or calcium ionophore A23187) for a defined period (e.g., 30-60 minutes) at 37°C.

    • Centrifuge the plate to pellet the cells and collect the supernatant for PGE2 analysis.

  • Cell Line (A549 Human Lung Carcinoma):

    • Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

    • Seed the cells into a multi-well plate and allow them to adhere overnight.

    • Replace the culture medium with serum-free medium and pre-incubate with this compound at the desired concentrations for 1-2 hours at 37°C.

    • Stimulate the cells with the desired agonist (e.g., P. aeruginosa PAO1, IL-1β, or TNF-α) for a specified time (e.g., 6-24 hours) at 37°C.

    • Collect the cell culture supernatant for PGE2 measurement.

b. PGE2 Quantification (Competitive ELISA):

  • Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions.

  • Briefly, add standards and collected cell supernatants to the wells of a microplate pre-coated with a capture antibody.

  • Add a fixed amount of HRP-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.

  • Incubate the plate according to the kit's protocol.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) that will react with the HRP to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.

PGE2_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_elisa PGE2 ELISA Cell_Isolation Isolate Primary Cells or Culture Cell Line Plating Plate Cells Cell_Isolation->Plating Pre_incubation Pre-incubate with This compound Plating->Pre_incubation Stimulation Stimulate with Agonist Pre_incubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Add_to_Plate Add Supernatant & Standards to Plate Supernatant_Collection->Add_to_Plate Competitive_Binding Add HRP-PGE2 & Incubate Add_to_Plate->Competitive_Binding Wash Wash Plate Competitive_Binding->Wash Substrate_Addition Add Substrate & Incubate Wash->Substrate_Addition Read_Plate Read Absorbance Substrate_Addition->Read_Plate Data_Analysis Calculate PGE2 Concentration Read_Plate->Data_Analysis

Experimental workflow for measuring PGE2 release.

Comparative Discussion

The available data, though not from a single head-to-head study, allows for a meaningful comparison of this compound's effects in primary cells versus a cell line.

Primary Cells (Human Neutrophils): The inhibitory effect of this compound on PGE2 release in neutrophils is inferred from its mechanism of action as a PLA2 inhibitor. Numerous studies have established that PLA2 is the rate-limiting enzyme for arachidonic acid mobilization and subsequent eicosanoid production in these primary immune cells. Therefore, it is highly probable that this compound would potently suppress PGE2 synthesis in neutrophils upon stimulation. The physiological relevance of this is significant, as neutrophils are key players in acute inflammation, and their production of PGE2 contributes to the inflammatory milieu.

Cell Line (A549): The data from the A549 cell line provides a more direct, albeit qualitative, confirmation of this compound's activity. The observation that it "largely prevented" bacteria-induced PGE2 release demonstrates its efficacy in a cancer cell line model of inflammation. A549 cells are a valuable tool for studying inflammatory responses in the context of lung epithelium and for screening anti-inflammatory compounds.

Key Differences and Considerations:

  • Physiological Relevance: Primary neutrophils represent a more direct model of in vivo inflammatory responses. Their signaling pathways and responses to stimuli are more likely to reflect those occurring in the human body.

  • Genetic and Phenotypic Stability: Cell lines like A549 can undergo genetic drift over time and may have altered signaling pathways compared to their tissue of origin. This could potentially lead to differences in drug sensitivity and response.

  • Experimental Variability: Primary cells often exhibit greater donor-to-donor variability, which needs to be accounted for in experimental design and data analysis. Cell lines, in contrast, offer higher reproducibility.

  • Stimuli: The type of stimulus used to induce PGE2 release can influence the cellular response. While inflammatory stimuli are relevant for both cell types, the specific agonists and their downstream signaling may differ.

References

ONO-RS-082: A Comparative Analysis of its Selectivity Profile Against Other Phospholipases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity profile of ONO-RS-082, a known inhibitor of phospholipase A2 (PLA2). By presenting available experimental data, this document aims to offer an objective comparison with other phospholipase inhibitors, facilitating informed decisions in research and drug development.

Introduction to this compound

This compound is a synthetic compound identified as a potent and reversible inhibitor of phospholipase A2 (PLA2) enzymes.[1] These enzymes play a crucial role in various cellular processes, including inflammation, by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids. The therapeutic potential of PLA2 inhibitors has led to the development of various compounds, including this compound, aimed at modulating PLA2 activity.

Selectivity Profile of this compound

This compound has demonstrated inhibitory activity against phospholipase A2. Reported half-maximal inhibitory concentration (IC50) values for its general PLA2 inhibition are in the low micromolar range, with figures of 1.0 µM and 7 µM cited in the literature.[1][2] A key feature of its selectivity is its lack of significant inhibition against phospholipase C (PLC) even at concentrations as high as 100 µM, indicating a specific affinity for the PLA2 enzyme family.[2]

Comparative Inhibitor Data

To provide context for the inhibitory potency of this compound, the following table summarizes the IC50 values of other known phospholipase inhibitors against various phospholipase subtypes. It is important to note that direct comparison is challenging due to variations in experimental conditions.

InhibitorTarget PhospholipaseIC50Reference
This compound PLA2 (general)1.0 - 7.0 µM[1][2]
PLC>100 µM[2]
Bromoenol lactone (BEL)iPLA2β~2 µM (for AVP-induced AA release)[4]
iPLA2γLess potent than for iPLA2β[4]
IndomethacinGroup II sPLA228 - 35 µM
VarespladibSnake Venom sPLA20.0016 - 0.0037 µg/µL[5]

Experimental Methodologies

The determination of the inhibitory activity of compounds like this compound on phospholipase activity is crucial for their characterization. Below is a generalized protocol for a common type of in vitro phospholipase A2 inhibition assay.

Phospholipase A2 (PLA2) Inhibition Assay Protocol

This protocol outlines a common method for measuring PLA2 activity and its inhibition using a chromogenic or fluorogenic substrate.

1. Materials and Reagents:

  • Purified PLA2 enzyme (e.g., human recombinant cPLA2α, sPLA2-V, or iPLA2β)
  • Phospholipid substrate (e.g., a fluorescently labeled phosphatidylcholine)
  • Assay Buffer (e.g., Tris-HCl or HEPES buffer containing necessary co-factors like Ca²⁺ for calcium-dependent PLA2s)
  • Inhibitor compound (this compound and others for comparison) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microplate (black or clear, depending on the detection method)
  • Microplate reader capable of fluorescence or absorbance detection

2. Experimental Procedure:

  • Prepare Reagents: Dilute the PLA2 enzyme and substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of the inhibitor compounds.
  • Inhibitor Incubation: Add a small volume of the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the microplate.
  • Enzyme Addition: Add the diluted PLA2 enzyme to the wells containing the inhibitor and incubate for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
  • Initiate Reaction: Start the enzymatic reaction by adding the phospholipid substrate to all wells.
  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the change in fluorescence or absorbance over time at regular intervals. The rate of substrate hydrolysis is indicative of the enzyme activity.
  • Data Analysis:
  • Calculate the initial reaction velocity (rate) for each well.
  • Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control wells to determine the percentage of inhibition.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Key Processes

To better understand the context of this compound's action, the following diagrams illustrate a simplified phospholipase A2 signaling pathway and a typical experimental workflow for evaluating phospholipase inhibitors.

Phospholipase_A2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipid Membrane Phospholipid Arachidonic_Acid Arachidonic Acid Membrane_Phospholipid->Arachidonic_Acid Releases Stimulus Stimulus (e.g., Growth Factor, Cytokine) Receptor Receptor Stimulus->Receptor PLA2 Phospholipase A2 (e.g., cPLA2) Receptor->PLA2 Activates PLA2->Membrane_Phospholipid Hydrolyzes Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolized by COX/LOX Inflammation Inflammation Eicosanoids->Inflammation ONO_RS_082 This compound ONO_RS_082->PLA2 Inhibits

Caption: Simplified Phospholipase A2 signaling pathway.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Incubation Incubate Inhibitor with Enzyme Reagent_Prep->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Kinetic Measurement (e.g., Fluorescence) Reaction_Start->Measurement Data_Analysis Data Analysis (% Inhibition vs. [Inhibitor]) Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for assessing phospholipase inhibitor selectivity.

Conclusion

This compound is a selective inhibitor of phospholipase A2, demonstrating potent activity against this enzyme class with minimal off-target effects on phospholipase C. Its reversible inhibition of calcium-independent PLA2 suggests a specific mode of action that warrants further investigation. To fully elucidate its therapeutic potential, a more detailed characterization of its inhibitory profile against the various isoforms of PLA2 is necessary. The experimental framework provided in this guide offers a basis for such comparative studies, which are essential for the rational design and development of novel anti-inflammatory agents targeting the phospholipase A2 family.

References

Safety Operating Guide

ONO-RS-082: Comprehensive Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH PROFESSIONALS

This document provides essential safety, operational, and disposal protocols for ONO-RS-082, a potent inhibitor of phospholipase A2 (PLA2). Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below for easy reference.

PropertyValue
Chemical Name 2-(p-Amylcinnamoyl)amino-4-chlorobenzoic acid
CAS Number 99754-06-0
Molecular Formula C₂₁H₂₂ClNO₃
Molecular Weight 371.86 g/mol
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO to 50 mM (with warming) and ethanol to 25 mM (with warming)
Storage Store at -20°C. It is reported to be light sensitive, so store in the dark under desiccating conditions.

Safety Information

This compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed.

HazardPrecaution
Eye Contact May cause eye irritation.
Skin Contact May cause skin irritation.
Inhalation May be harmful if inhaled.
Ingestion May be harmful if swallowed.

Emergency First Aid Procedures:

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • In case of ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Proper Disposal Procedures

This compound is a halogenated organic compound. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following is a general step-by-step guide for proper disposal:

  • Segregation: Do not mix this compound waste with non-halogenated organic solvents. Keep it in a designated and properly labeled waste container for halogenated organic compounds.

  • Container: Use a dedicated, leak-proof, and clearly labeled waste container. The label should include the words "Hazardous Waste," the chemical name "this compound," and any other components mixed with it.

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain.

This compound Disposal Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A This compound Waste Generated B Segregate from Non-Halogenated Waste A->B C Collect in Labeled Halogenated Waste Container B->C D Store in Cool, Dry, Ventilated Area C->D E Keep Container Tightly Closed D->E F Contact EHS or Licensed Disposal Contractor E->F G Proper Disposal According to Regulations F->G PLA2 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 hydrolysis Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX COX Arachidonic Acid->COX LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->PLA2 inhibits PLA2 Inhibition Assay Workflow A Prepare Reagents (Buffer, Substrate, this compound dilutions) B Add PLA2 Enzyme to Microplate Wells A->B C Add this compound Dilutions to Wells B->C D Incubate Enzyme and Inhibitor C->D E Add Substrate to Initiate Reaction D->E F Monitor Reaction with Microplate Reader E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Value G->H

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ONO-RS-082
Reactant of Route 2
Reactant of Route 2
ONO-RS-082

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.